4,4-Dimethylcyclohexane-1-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4,4-dimethylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-9(2)5-3-7(4-6-9)8(10)11/h7H,3-6H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFJRQIEECCAQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601283055 | |
| Record name | 4,4-Dimethylcyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601283055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25186-27-0 | |
| Record name | 4,4-Dimethylcyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25186-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4-Dimethylcyclohexanecarboxylic acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID601283055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-dimethylcyclohexane-1-carboxylic acid | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4,4-Dimethylcyclohexane-1-carboxylic acid properties
An In-Depth Technical Guide to 4,4-Dimethylcyclohexane-1-carboxylic Acid
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 25186-27-0), a substituted cycloaliphatic carboxylic acid. Intended for researchers, medicinal chemists, and process development scientists, this document details the molecule's structural features, physicochemical properties, robust synthesis methodologies, and in-depth analytical characterization. Drawing upon established chemical principles and spectroscopic data, this guide serves as an authoritative resource, explaining the causality behind synthetic choices and analytical interpretations. Particular emphasis is placed on its role as a key intermediate in the development of therapeutic agents, such as muscarinic receptor modulators.[1]
Molecular Identity and Structure
This compound is a nine-carbon cycloalkane bearing a carboxylic acid functional group and a gem-dimethyl substitution. This structure precludes stereoisomerism at the C4 position. However, the cyclohexane ring exists predominantly in a chair conformation, leading to cis and trans isomers based on the orientation of the carboxyl group at C1. In the most stable conformation, bulky substituents prefer an equatorial position to minimize steric strain. Therefore, the trans isomer, with the carboxyl group in the equatorial position, is generally the thermodynamically favored isomer.[2]
Caption: 2D structure of the title compound.
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. These properties are critical for designing reaction conditions, purification protocols, and formulation strategies.
| Property | Value | Reference |
| CAS Number | 25186-27-0 | [3] |
| Molecular Formula | C₉H₁₆O₂ | [3] |
| Molecular Weight | 156.22 g/mol | [3] |
| Boiling Point | 118 - 120 °C | Not specified, likely at reduced pressure |
| XLogP3-AA | 2.5 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Topological Polar Surface Area | 37.3 Ų | [3] |
| Appearance | White solid (typical for similar compounds) | General knowledge |
| Stability | Chemically stable under standard ambient conditions | General knowledge |
Synthesis Methodologies
This compound can be reliably synthesized via several classic organic transformations. The choice of method depends on the availability of starting materials, scale, and desired purity. Two field-proven, robust methods are detailed below.
Method A: Carboxylation of a Grignard Reagent
This is a cornerstone C-C bond-forming reaction that is highly effective for creating carboxylic acids.[4] The synthesis begins with the corresponding alkyl halide, 1-bromo-4,4-dimethylcyclohexane, which is converted to a highly nucleophilic Grignard reagent. This organometallic intermediate then attacks electrophilic carbon dioxide (often in the form of dry ice) to form a magnesium carboxylate salt, which is subsequently protonated with a strong acid to yield the final product.[5]
Caption: Workflow for Grignard-based synthesis.
Experimental Protocol (Grignard Carboxylation):
-
Apparatus Setup: All glassware must be flame-dried under vacuum and cooled under an inert atmosphere (e.g., Nitrogen or Argon) to ensure anhydrous conditions.
-
Grignard Formation: In a three-necked flask equipped with a condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (1.2 eq.). Add a solution of 1-bromo-4,4-dimethylcyclohexane (1.0 eq.) in anhydrous diethyl ether dropwise. The reaction is initiated with a small crystal of iodine if necessary. Maintain a gentle reflux until all the magnesium has been consumed.[6]
-
Carboxylation: Cool the resulting grey Grignard solution in an ice/salt bath. Cautiously add crushed dry ice (CO₂) in small portions with vigorous stirring. A thick white precipitate will form. Continue addition until the reaction is no longer exothermic.
-
Workup: Once the mixture has warmed to room temperature, slowly add 1 M aqueous HCl to quench the reaction and dissolve the magnesium salts. The mixture should separate into two clear layers.
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid. Further purification can be achieved by recrystallization.
Method B: The Koch-Haaf Reaction
The Koch-Haaf reaction is a powerful industrial method for synthesizing tertiary or sterically hindered carboxylic acids from alcohols or alkenes using carbon monoxide and a strong acid catalyst.[7] Starting with 4,4-dimethylcyclohexanol, protonation by a superacid (e.g., H₂SO₄) facilitates the loss of water to form a stable tertiary carbocation. This electrophilic intermediate is then trapped by carbon monoxide to form a highly reactive acylium ion, which is subsequently hydrolyzed during workup to furnish the carboxylic acid.[8][9]
Experimental Protocol (Koch-Haaf Reaction):
-
Reagent Preparation: In a high-pressure reactor suitable for handling corrosive acids and CO gas, cool concentrated sulfuric acid (96%, ~5 eq.) to approximately 15°C.
-
Carbon Monoxide Introduction: Pressurize the reactor with carbon monoxide (typically 50-100 atm).[7]
-
Substrate Addition: Slowly add a solution of 4,4-dimethylcyclohexanol (1.0 eq.)[10] in a suitable solvent (or neat) to the stirred acid under CO pressure, maintaining the temperature between 15-20°C.
-
Reaction: Stir the mixture for several hours at room temperature or with gentle heating as required.
-
Workup: Cautiously pour the reaction mixture over crushed ice. The carboxylic acid will often precipitate as a solid.
-
Purification: Collect the solid by filtration. The crude product can be purified by dissolving it in an alkaline solution (e.g., aq. NaOH), washing with an organic solvent to remove neutral impurities, and then re-acidifying to precipitate the pure carboxylic acid, which is then filtered, washed with cold water, and dried.
Analytical Characterization
Structural confirmation and purity assessment rely on a combination of spectroscopic techniques. The following sections detail the expected spectral features for this compound.
Caption: Logical flow for spectroscopic analysis.
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is highly characteristic. Key absorptions are expected at:
-
O-H Stretch: A very broad and strong absorption band from approximately 3300 cm⁻¹ to 2500 cm⁻¹, resulting from the hydrogen-bonded dimer structure of the carboxylic acid.[11] This band will typically overlap with the C-H stretching region.[12]
-
C-H Stretch: Aliphatic C-H stretching absorptions will appear as sharper peaks between 2950 cm⁻¹ and 2850 cm⁻¹.[13]
-
C=O Stretch: A strong, sharp absorption band between 1725 cm⁻¹ and 1700 cm⁻¹, characteristic of a saturated carboxylic acid carbonyl group.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
-
¹H NMR:
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically in the δ 10-13 ppm range.[14] This peak will disappear upon shaking the sample with D₂O.
-
Cyclohexane Protons: The eight protons on the cyclohexane ring carbons (C2, C3, C5, C6) and the single proton at C1 will produce a series of complex, overlapping multiplets in the δ 1.2-2.5 ppm range.
-
Methyl Protons (-CH₃): The six protons of the two methyl groups at C4 are chemically equivalent due to rotation and will produce a sharp singlet in the δ 0.9-1.0 ppm range.
-
A patent for a derivative containing this moiety reports multiplets for the ring protons between δ 0.86 and 1.62 ppm in DMSO-d₆.[1]
-
-
¹³C NMR:
-
Carbonyl Carbon (-COOH): The carbonyl carbon is significantly deshielded and will appear in the δ 175-185 ppm region.[15]
-
Quaternary Carbon (C4): The carbon atom bearing the two methyl groups will appear around δ 30-40 ppm. Quaternary carbons often show weaker signals.[16]
-
Cyclohexane Carbons: The CH₂ carbons (C2, C3, C5, C6) and the CH carbon (C1) will resonate in the aliphatic region, typically between δ 20-50 ppm.[17]
-
Methyl Carbons (-CH₃): The two equivalent methyl carbons will produce a single signal in the upfield region, around δ 25-30 ppm.
-
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will provide the molecular weight and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 156.
-
Key Fragments: Common fragmentation pathways for carboxylic acids include:
Applications in Drug Discovery
This compound is a valuable building block in medicinal chemistry. Its rigid, non-planar structure provides a 3D scaffold that can be used to orient other functional groups in specific vectors for optimal interaction with biological targets. It has been explicitly cited in the patent literature as a key intermediate in the synthesis of novel muscarinic M4 receptor positive allosteric modulators, which are under investigation for the treatment of schizophrenia and other neurological disorders.[1] The gem-dimethyl group can enhance metabolic stability and modulate lipophilicity.
Safety and Handling
This compound is classified as a hazardous substance.
-
Hazards: Causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335).[3] It is corrosive and should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Use in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid breathing dust/fumes. Wash hands thoroughly after handling. Keep container tightly closed in a dry, well-ventilated place.
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4,4-Dimethylcyclohexane-1-carboxylic acid structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 4,4-Dimethylcyclohexane-1-carboxylic acid
Introduction: The Structural Challenge
The Elucidation Workflow: A Strategic Overview
The process of structure elucidation is a logical puzzle. We begin with a broad overview and progressively add layers of high-resolution detail. Our workflow is designed to be efficient and conclusive, ensuring that each step builds upon the last.
Figure 1: A strategic workflow for comprehensive structure elucidation.
Part 1: Foundational Analysis - Molecular Mass and Functional Groups
Mass Spectrometry (MS): Establishing the Molecular Formula
Expertise & Causality: The first step is always to determine the molecular weight and, ideally, the elemental composition. High-resolution mass spectrometry (HRMS) is the definitive tool for this purpose. It provides a highly accurate mass measurement, allowing us to distinguish between isobaric compounds (different formulas with the same nominal mass).
Expected Data & Interpretation: For this compound (C₉H₁₆O₂), the calculated exact mass is 156.11503 Da.[1] An HRMS experiment (e.g., ESI-TOF) should yield a molecular ion peak [M+H]⁺ at m/z 157.12232 or [M-H]⁻ at m/z 155.10776.[2] The observation of this precise mass confirms the elemental formula C₉H₁₆O₂, providing the foundational piece of our puzzle.
Key fragmentation patterns in mass spectrometry for carboxylic acids involve the sequential loss of OH (17 mass units) and CO (28 mass units).[3] We would anticipate fragments corresponding to the loss of the hydroxyl radical and the subsequent loss of carbon monoxide, further corroborating the presence of the -COOH group.
| Ion/Fragment | Formula | Expected m/z (Monoisotopic) | Significance |
| [M]⁺ | C₉H₁₆O₂ | 156.115 | Molecular Ion |
| [M-OH]⁺ | C₉H₁₅O | 139.112 | Loss of hydroxyl group from COOH |
| [M-COOH]⁺ | C₈H₁₅ | 111.117 | Loss of the entire carboxyl group |
Infrared (IR) Spectroscopy: Identifying the Carboxylic Acid Moiety
Expertise & Causality: IR spectroscopy is exceptionally powerful for identifying specific functional groups based on their vibrational frequencies. For a carboxylic acid, the signatures are unmistakable and arise from the C=O and O-H bonds of the carboxyl group.
Expected Data & Interpretation: The IR spectrum provides immediate, unequivocal evidence of the carboxylic acid functional group. The presence of two key features is diagnostic:
-
O-H Stretch: A very broad, strong absorption band spanning from approximately 2500 to 3300 cm⁻¹.[4] This exceptional broadness is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form in the condensed phase.[5][6]
-
C=O Stretch: A sharp, very intense absorption centered around 1700-1725 cm⁻¹.[6] For a saturated aliphatic acid like our target, this peak is expected around 1710 cm⁻¹ when dimerized.[4][7]
Additional confirmatory peaks include the C-O stretch (1210-1320 cm⁻¹) and the out-of-plane O-H bend (~920 cm⁻¹).[5]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance | Causality |
| O-H Stretch | 2500 - 3300 | Very Broad, Strong | Hydrogen-bonded -COOH group[4][5] |
| C-H Stretch (sp³) | 2850 - 2960 | Sharp, Medium-Strong | Aliphatic C-H bonds in the ring and methyl groups |
| C=O Stretch | 1700 - 1725 | Sharp, Very Strong | Carbonyl of a saturated carboxylic acid dimer[6] |
| C-O Stretch | 1210 - 1320 | Strong | Stretching of the carbon-oxygen single bond |
Part 2: High-Resolution Analysis - Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structure elucidation, providing detailed information about the carbon skeleton and the local environment of each proton.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Expertise & Causality: ¹³C NMR spectroscopy reveals the number of unique carbon environments in the molecule. Given the symmetry of this compound, we predict fewer than 9 signals. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is crucial here; it differentiates between CH₃, CH₂, CH, and quaternary carbons, which is essential for assembling the structure.
Expected Data & Interpretation: The molecule has a plane of symmetry passing through C1 and C4. Therefore, we expect to see 7 distinct carbon signals.
| Predicted Shift (δ, ppm) | Assignment | DEPT-135 Phase | Rationale |
| ~180-185 | C=O (C7) | No Signal | Carboxyl carbons are highly deshielded.[3][4] |
| ~40-45 | C1 | Positive (CH) | Methine carbon attached to the electron-withdrawing COOH group. |
| ~35-40 | C3, C5 | Negative (CH₂) | Methylene carbons, equivalent due to symmetry. |
| ~30-35 | C4 | No Signal | Quaternary carbon attached to two methyl groups. |
| ~28-32 | C2, C6 | Negative (CH₂) | Methylene carbons adjacent to C1, equivalent due to symmetry. |
| ~25-30 | 2 x CH₃ | Positive (CH₃) | Geminal methyl groups attached to C4, equivalent due to symmetry. |
¹H NMR Spectroscopy & Conformational Analysis: Probing the 3D Structure
Expertise & Causality: ¹H NMR provides the most intricate detail. We analyze chemical shift (electronic environment), integration (proton count), and multiplicity (neighboring protons). For a cyclohexane derivative, the analysis is incomplete without considering the chair conformation. The carboxylic acid is a bulky group and will strongly prefer the equatorial position to avoid steric clashes (1,3-diaxial interactions) with the axial protons on the same face of the ring.[8][9]
Figure 3: Expected key long-range (2-3 bond) HMBC correlations.
Part 3: Experimental Protocols
Trustworthy data originates from meticulous experimental execution. The following are standardized protocols.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh ~10-15 mg of this compound into a clean, dry vial.
-
Solvation: Add approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition:
-
Acquire a standard ¹H spectrum (16-32 scans).
-
Acquire a proton-decoupled ¹³C spectrum (1024-2048 scans).
-
Acquire DEPT-135, gCOSY, gHSQC, and gHMBC spectra using standard instrument parameters, ensuring sufficient resolution in both dimensions.
-
Protocol 2: IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Instrument Preparation: Record a background spectrum on the clean ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil and collect the spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Protocol 3: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer via direct infusion using an electrospray ionization (ESI) source. Run in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da), ensuring the instrument is properly calibrated to achieve mass accuracy within 5 ppm.
Conclusion: A Self-Validating Structural Proof
References
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A Comprehensive Guide to the Synthesis of 4,4-Dimethylcyclohexanecarboxylic Acids: Strategies, Mechanisms, and Practical Applications
Abstract: 4,4-Dimethylcyclohexanecarboxylic acids are pivotal structural motifs in medicinal chemistry and materials science. The gem-dimethyl group imparts a conformational rigidity, often referred to as the Thorpe-Ingold effect, which can significantly influence the biological activity and physical properties of molecules.[1][2][3] This technical guide provides an in-depth exploration of the primary synthetic strategies for accessing these valuable compounds. It is designed for researchers, scientists, and professionals in drug development, offering a detailed examination of key synthetic routes, mechanistic underpinnings, and practical considerations. The guide covers syntheses starting from readily available precursors such as Hagemann's ester and 4,4-dimethylcyclohexanone, as well as cycloaddition strategies. Each section includes detailed protocols, mechanistic diagrams, and comparative data to facilitate informed decisions in synthetic planning and execution.
Introduction: The Significance of the 4,4-Dimethylcyclohexane Moiety
The 4,4-dimethylcyclohexane unit is a recurring structural element in a variety of biologically active molecules and advanced materials. Its prevalence stems from a unique combination of lipophilicity and conformational constraint conferred by the gem-dimethyl group.
The Gem-Dimethyl Effect: Conformational Locking and its Impact on Bioactivity
The Thorpe-Ingold effect, or gem-dimethyl effect, describes the phenomenon where the presence of a gem-dinalkyl group on a carbon chain favors cyclization and intramolecular reactions.[1][2][3] In the context of the cyclohexane ring, the 4,4-dimethyl substitution introduces significant steric hindrance that restricts the interconversion between chair conformations. This "locking" of the ring into a more defined three-dimensional structure can have profound implications for molecular recognition by biological targets such as enzymes and receptors. By reducing the entropic penalty upon binding, this pre-organization of the molecular conformation can lead to enhanced binding affinity and biological activity.[4]
Applications in Drug Discovery and Materials Science
In drug discovery, the 4,4-dimethylcyclohexyl moiety is often employed as a bioisostere for other groups to improve pharmacokinetic properties, such as metabolic stability and membrane permeability. For instance, it has been incorporated into the design of potent and selective inhibitors of enzymes like diacylglycerol acyltransferase 1 (DGAT1), which are targets for the treatment of obesity and type 2 diabetes.[5] The rigid cyclohexane scaffold also serves as a versatile platform for the spatial presentation of pharmacophoric elements. In materials science, these structures can be used as building blocks for polymers and liquid crystals, where their defined shape and rigidity influence the macroscopic properties of the resulting materials.
Retrosynthetic Analysis and Key Synthetic Strategies
The synthesis of 4,4-dimethylcyclohexanecarboxylic acids can be approached through several distinct retrosynthetic disconnections. The most common strategies involve the construction of the substituted cyclohexane ring followed by the introduction or modification of the carboxylic acid functionality, or the elaboration of a pre-existing gem-dimethylated cyclic ketone.
Caption: Retrosynthetic analysis of 4,4-dimethylcyclohexanecarboxylic acid.
Synthesis from Commercially Available Starting Materials
Route A: Hagemann's Ester as a Key Building Block
Hagemann's ester (ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate) is a versatile starting material in organic synthesis, first prepared in 1893.[6] It provides a pre-formed cyclohexenone ring that can be strategically modified.
The synthesis commences with a conjugate addition of a methyl group to the α,β-unsaturated ketone of Hagemann's ester. This is typically achieved using a Gilman cuprate reagent.
Experimental Protocol:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend copper(I) iodide in anhydrous diethyl ether or tetrahydrofuran (THF) at -78 °C.
-
Add two equivalents of methyllithium dropwise and stir the mixture until a clear solution of lithium dimethylcuprate is formed.
-
Dissolve Hagemann's ester in the same anhydrous solvent and add it dropwise to the cuprate solution at -78 °C.
-
Allow the reaction to stir at low temperature for several hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The resulting crude product, ethyl 4,4-dimethyl-2-oxocyclohexanecarboxylate, can be purified by column chromatography.
The keto-ester intermediate can be converted to the target carboxylic acid through a series of reduction and hydrolysis steps.
Experimental Protocol:
-
The carbonyl group can be removed via a Wolff-Kishner or Clemmensen reduction. For the Wolff-Kishner reduction, the keto-ester is heated with hydrazine hydrate and a strong base like potassium hydroxide in a high-boiling solvent such as diethylene glycol.
-
Alternatively, the ketone can be converted to a thioketal using ethanethiol and a Lewis acid catalyst, followed by desulfurization with Raney nickel.
-
The resulting ethyl 4,4-dimethylcyclohexanecarboxylate is then hydrolyzed to the carboxylic acid by refluxing with an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide), followed by acidic workup.
Route B: Starting from 4,4-Dimethylcyclohexanone
4,4-Dimethylcyclohexanone is a readily available and cost-effective starting material for the synthesis of the target carboxylic acids.
The haloform reaction provides a direct method to convert a methyl ketone (or a ketone that can be α-halogenated) into a carboxylic acid with one less carbon atom.[7][8][9][10] While 4,4-dimethylcyclohexanone is not a methyl ketone, it can undergo exhaustive α-halogenation followed by nucleophilic attack and cleavage.
Experimental Protocol:
-
Dissolve 4,4-dimethylcyclohexanone in a suitable solvent like ethanol or dioxane.[7]
-
Add an excess of an aqueous solution of sodium hypochlorite (bleach) or sodium hypobromite at 0 °C.[7]
-
Stir the mixture vigorously at room temperature for several hours until the reaction is complete (monitored by GC-MS or TLC).[7]
-
Acidify the reaction mixture to a pH of 1 with a strong acid such as concentrated hydrochloric acid.[7]
-
Extract the product with an organic solvent like dichloromethane, wash the combined organic layers with water and brine, and dry over anhydrous magnesium sulfate.[7]
-
Evaporate the solvent to yield the crude 4,4-dimethylcyclohexanecarboxylic acid, which can be further purified by recrystallization or column chromatography.[7]
Caption: Mechanism of the Haloform Reaction.
This two-step process involves the addition of a cyanide source to the ketone to form a cyanohydrin, which is then hydrolyzed to the carboxylic acid.[11][12][13]
Experimental Protocol:
-
Cyanohydrin Formation:
-
In a well-ventilated fume hood, dissolve 4,4-dimethylcyclohexanone in a suitable solvent like ethanol.
-
Add a solution of sodium or potassium cyanide in water.
-
Slowly add an acid (e.g., sulfuric acid) to generate hydrogen cyanide in situ, maintaining a low temperature (0-10 °C).[14]
-
Stir the reaction for several hours until completion.
-
Carefully work up the reaction by neutralizing any excess acid and extracting the cyanohydrin product.
-
-
Hydrolysis:
-
Heat the crude cyanohydrin with a strong acid (e.g., concentrated HCl or H₂SO₄) or a strong base (e.g., NaOH) in an aqueous solution.
-
The nitrile group will be hydrolyzed to a carboxylic acid.
-
After an acidic workup, the 4,4-dimethyl-1-hydroxycyclohexanecarboxylic acid can be isolated.
-
The hydroxyl group can then be removed through various deoxygenation methods if the unsubstituted acid is desired.
-
Route C: Diels-Alder Approaches
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings.[15][16][17] A substituted cyclohexene can be formed through the [4+2] cycloaddition of a diene and a dienophile, which can then be converted to the target carboxylic acid.
Isoprene (2-methyl-1,3-butadiene) can serve as the diene, reacting with a dienophile containing a masked or direct carboxylic acid functionality.
Experimental Protocol:
-
In a sealed reaction vessel, combine isoprene with a dienophile such as maleic anhydride or acrylic acid.
-
Heat the mixture, with or without a Lewis acid catalyst, to promote the cycloaddition reaction.
-
The resulting cyclohexene derivative (e.g., 4-methylcyclohex-4-ene-1,2-dicarboxylic anhydride from maleic anhydride) is then isolated.
-
This adduct can be further modified. For example, the double bond can be hydrogenated, and in the case of the anhydride, it can be hydrolyzed to the diacid. Subsequent steps would be required to remove one of the carboxylic acid groups to arrive at the mono-acid.
Caption: Diels-Alder reaction of isoprene and maleic anhydride.
Spectroscopic and Chromatographic Characterization
The structural elucidation of 4,4-dimethylcyclohexanecarboxylic acid and its intermediates relies on standard analytical techniques.
Expected NMR (¹H and ¹³C) and Mass Spectrometry Signatures
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the two methyl groups, multiplets for the methylene protons on the cyclohexane ring, and a signal for the methine proton at the C1 position. The carboxylic acid proton will appear as a broad singlet at the downfield end of the spectrum.
-
¹³C NMR: The carbon NMR spectrum will display a signal for the quaternary carbon at C4, a signal for the two equivalent methyl carbons, signals for the methylene carbons of the ring, a signal for the C1 methine carbon, and a downfield signal for the carbonyl carbon of the carboxylic acid.[18][19]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (156.22 g/mol ).[20]
Table 1: Key Spectroscopic Data for 4,4-Dimethylcyclohexanecarboxylic Acid
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~12.0 | br s | COOH |
| ¹H | ~2.3 | m | CH-COOH |
| ¹H | 1.2-1.8 | m | Ring CH₂ |
| ¹H | ~0.9 | s | C(CH₃)₂ |
| ¹³C | ~180 | s | COOH |
| ¹³C | ~40 | s | C(CH₃)₂ |
| ¹³C | ~30-40 | t | Ring CH₂ |
| ¹³C | ~28 | q | C(CH₃)₂ |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Challenges and Future Perspectives
While the synthetic routes described are well-established, challenges remain, particularly concerning stereocontrol and the development of more sustainable and atom-economical methods. Future research will likely focus on catalytic and asymmetric approaches to introduce the gem-dimethyl group and the carboxylic acid functionality with high efficiency and selectivity. The use of flow chemistry and automated synthesis platforms may also accelerate the discovery and optimization of novel synthetic routes.[21]
Conclusion
The synthesis of 4,4-dimethylcyclohexanecarboxylic acids can be achieved through a variety of reliable methods, each with its own advantages and limitations. The choice of a particular route will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the specific substitution patterns required. The strategies outlined in this guide, from the elaboration of Hagemann's ester to the direct functionalization of 4,4-dimethylcyclohexanone and cycloaddition reactions, provide a robust toolkit for chemists in both academic and industrial settings. A thorough understanding of the underlying mechanisms and practical considerations is essential for the successful synthesis of these important building blocks.
References
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An In-depth Technical Guide to the Potential Biological Activity of Dimethylcyclohexane Carboxylic Acids
Introduction: The Structural Significance and Therapeutic Promise of the Cyclohexane Carboxylic Acid Scaffold
The cyclohexane ring is a fundamental structural motif in medicinal chemistry, prized for its conformational rigidity and three-dimensional character. When functionalized with a carboxylic acid group, the resulting cyclohexane carboxylic acid scaffold serves as a versatile platform for the development of novel therapeutic agents. The dimethylcyclohexane carboxylic acid isomers, a subset of this class, offer a rich stereochemical landscape that can be exploited to fine-tune interactions with biological targets. While comprehensive biological data on every isomer remains an active area of research, the broader family of cyclohexane carboxylic acid derivatives has demonstrated a wide spectrum of pharmacological activities. This guide will delve into the known and potential biological activities of dimethylcyclohexane carboxylic acids, drawing upon evidence from structurally related compounds and outlining the experimental methodologies required for their evaluation.
The strategic placement of methyl groups on the cyclohexane ring can significantly influence the molecule's lipophilicity, steric profile, and conformational preferences, thereby impacting its pharmacokinetic and pharmacodynamic properties. Understanding these structure-activity relationships is paramount in the design of new chemical entities with enhanced potency and selectivity.
Potential Therapeutic Applications: A Multi-faceted Landscape
The inherent structural features of dimethylcyclohexane carboxylic acids make them attractive candidates for investigation across several therapeutic areas. The following sections will explore the evidence supporting their potential as anti-inflammatory, antimicrobial, and neuroprotective agents, as well as their role in metabolic regulation.
Anti-inflammatory Potential: Targeting the Mediators of Inflammation
Chronic inflammation is a hallmark of numerous diseases, and the search for novel anti-inflammatory agents is a perpetual endeavor in drug discovery. Several lines of evidence suggest that cyclohexane carboxylic acid derivatives possess anti-inflammatory properties. For instance, new amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety have been synthesized and shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs)[1]. Some of these compounds demonstrated antiproliferative activity more effective than ibuprofen[1]. This suggests that the cyclohexane carboxylic acid core can serve as a scaffold for the development of potent anti-inflammatory drugs.
The mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes. The structural resemblance of some carboxylic acid derivatives to known NSAIDs further supports their potential in this area.
Caption: Hypothetical inhibition of the COX-2 pathway by dimethylcyclohexane carboxylic acids.
A common method to assess the anti-inflammatory potential of a compound is to measure its ability to inhibit the COX-2 enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC50) of dimethylcyclohexane carboxylic acid isomers against human recombinant COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Dimethylcyclohexane carboxylic acid isomers (test compounds)
-
Celecoxib (positive control)
-
Assay buffer (e.g., Tris-HCl)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the dimethylcyclohexane carboxylic acid isomers and the positive control (celecoxib) in the assay buffer.
-
In a 96-well plate, add the assay buffer, the COX-2 enzyme, and the test compounds or control.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).
-
Stop the reaction by adding a suitable reagent (e.g., a solution of hydrochloric acid).
-
Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
The absorbance is read using a microplate reader.
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compounds.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity: A Potential New Class of Antibacterial and Antifungal Agents
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Cyclohexane derivatives have emerged as a promising class of compounds with potential antimicrobial properties. Studies have shown that functionally substituted cyclohexane derivatives exhibit activity against a range of bacteria and fungi[2]. For instance, certain amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid have demonstrated bacteriostatic activity against Staphylococcus aureus and Mycobacterium smegmatis[1].
The lipophilic nature of the dimethylcyclohexane moiety may facilitate the penetration of microbial cell membranes, a crucial step for antimicrobial efficacy. The carboxylic acid group can also contribute to the compound's activity through various interactions with microbial targets.
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.
Objective: To determine the MIC of dimethylcyclohexane carboxylic acid isomers against representative bacterial and fungal strains.
Materials:
-
Dimethylcyclohexane carboxylic acid isomers
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Sterile 96-well microplates
-
Bacterial/fungal inocula standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)
-
Negative control (broth only)
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Dissolve the dimethylcyclohexane carboxylic acid isomers in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Perform serial two-fold dilutions of the stock solutions in the appropriate broth directly in the 96-well microplates.
-
Add the standardized microbial inoculum to each well, except for the negative control wells.
-
Include wells with a positive control antimicrobial and wells with no compound (growth control).
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible growth.
-
Optionally, add resazurin to the wells after incubation to aid in the determination of microbial viability (a color change from blue to pink indicates viable cells).
Metabolic Regulation: Targeting Enzymes in Metabolic Pathways
Recent research has highlighted the potential of cyclohexane carboxylic acid derivatives in the regulation of metabolic pathways. A significant finding is the identification of these compounds as potent inhibitors of Diacylglycerol Acyltransferase 1 (DGAT1)[3]. DGAT1 is a key enzyme in the synthesis of triglycerides, and its inhibition is a promising strategy for the treatment of obesity and related metabolic disorders[3]. The study identified a 4-(5-phenylthiazole-2-carboxamido)cyclohexanecarboxylic acid scaffold as a potent DGAT1 inhibitor, demonstrating the importance of the cyclohexane carboxylic acid head group for activity[3].
This discovery opens up a new avenue for the potential application of dimethylcyclohexane carboxylic acids in the management of metabolic diseases. The specific substitution pattern of the methyl groups on the cyclohexane ring could be optimized to enhance potency and selectivity for DGAT1.
| Compound Scaffold | Target | IC50 (nM) | Reference |
| 4-Phenylpiperidine-1-carbonyl cyclohexanecarboxylic acid | DGAT1 | 57 | [3] |
| 4-(5-phenylthiazole-2-carboxamido)cyclohexanecarboxylic acid derivative (9e) | DGAT1 | 14.8 | [3] |
digraph "DGAT1_Inhibitor_Screening" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"Start" [label="Start: Synthesize Dimethylcyclohexane\nCarboxylic Acid Library", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "In_Vitro_Assay" [label="In Vitro DGAT1 Enzyme Assay\n(Determine IC50 values)"]; "Cell-Based_Assay" [label="Cell-Based Triglyceride Synthesis Assay\n(e.g., in hepatocytes)"]; "In_Vivo_Model" [label="In Vivo Oral Fat Tolerance Test\n(in animal model, e.g., Swiss mice)"]; "Lead_Optimization" [label="Lead Optimization\n(Structure-Activity Relationship Studies)"]; "End" [label="End: Candidate for\nPreclinical Development", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Start" -> "In_Vitro_Assay"; "In_Vitro_Assay" -> "Cell-Based_Assay" [label="Active Compounds"]; "Cell-Based_Assay" -> "In_Vivo_Model" [label="Potent Compounds"]; "In_Vivo_Model" -> "Lead_Optimization" [label="Efficacious Compounds"]; "Lead_Optimization" -> "End"; }
Caption: A typical workflow for the discovery and development of DGAT1 inhibitors.
Neuroprotective Potential: Modulating Neuronal Function
While direct evidence for the neuroprotective effects of dimethylcyclohexane carboxylic acids is limited, studies on structurally related compounds suggest this as a promising area of investigation. For instance, trans-4-butylcyclohexane carboxylic acid has been investigated for its neuroprotective effects in a model of status epilepticus. Furthermore, various carboxylic acid derivatives have been shown to possess neuroprotective properties by scavenging free radicals and inhibiting excitotoxicity[4][5]. Phenolic acids, which contain a carboxylic acid group, are also known for their neuroprotective roles[6].
The lipophilic nature of the dimethylcyclohexane core could facilitate crossing the blood-brain barrier, a critical requirement for centrally acting drugs. The carboxylic acid moiety could interact with various targets within the central nervous system, including ion channels, receptors, and enzymes involved in neuronal signaling and survival.
This protocol outlines a general method to assess the neuroprotective effects of compounds against an excitotoxic insult.
Objective: To evaluate the ability of dimethylcyclohexane carboxylic acid isomers to protect primary neurons from glutamate-induced excitotoxicity.
Materials:
-
Primary cortical or hippocampal neurons (e.g., from embryonic rats or mice)
-
Neurobasal medium supplemented with B27 and L-glutamine
-
Dimethylcyclohexane carboxylic acid isomers
-
Glutamate
-
MK-801 (NMDA receptor antagonist, positive control)
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
Multi-well cell culture plates
-
Inverted microscope
Procedure:
-
Culture primary neurons in multi-well plates until they form a mature network.
-
Pre-treat the neuronal cultures with various concentrations of the dimethylcyclohexane carboxylic acid isomers or the positive control for a specified period (e.g., 1-2 hours).
-
Induce excitotoxicity by exposing the neurons to a high concentration of glutamate for a short duration (e.g., 15-30 minutes).
-
Remove the glutamate-containing medium and replace it with fresh, compound-containing medium.
-
Incubate the cultures for 24 hours.
-
Assess cell viability by measuring the release of LDH into the culture medium using a commercially available kit. LDH is a cytosolic enzyme that is released upon cell lysis.
-
Calculate the percentage of neuroprotection conferred by the test compounds relative to the glutamate-treated control.
-
Morphological changes in neurons can also be observed and quantified using an inverted microscope.
Conclusion and Future Directions
The dimethylcyclohexane carboxylic acid scaffold represents a promising starting point for the development of novel therapeutics. Evidence from structurally related compounds strongly suggests potential biological activities in the areas of inflammation, microbial infection, metabolic disorders, and neuroprotection. The inherent stereochemical diversity of these isomers provides a rich opportunity for medicinal chemists to explore structure-activity relationships and optimize compounds for specific biological targets.
Future research should focus on the systematic synthesis and biological evaluation of a comprehensive library of dimethylcyclohexane carboxylic acid isomers. High-throughput screening against a panel of relevant biological targets will be crucial in identifying lead compounds for further development. Mechanistic studies will then be necessary to elucidate the precise molecular targets and pathways through which these compounds exert their effects. The in-depth technical guide presented here provides a foundational framework for researchers, scientists, and drug development professionals to embark on this exciting area of investigation.
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Stereochemistry and conformational analysis of disubstituted cyclohexanes
An In-Depth Technical Guide to the Stereochemistry and Conformational Analysis of Disubstituted Cyclohexanes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclohexane ring is a ubiquitous structural motif in medicinal chemistry and natural products. Its non-planar, chair-like conformation dictates the three-dimensional arrangement of its substituents, profoundly influencing molecular properties, reactivity, and biological activity. A nuanced understanding of the stereochemical and conformational landscape of substituted cyclohexanes is therefore indispensable for professionals in drug discovery and chemical research. This guide provides a comprehensive exploration of the conformational analysis of disubstituted cyclohexanes, moving from foundational principles to advanced applications. We will dissect the energetic factors governing conformational preference, quantify steric effects using A-values, and systematically analyze 1,2-, 1,3-, and 1,4-disubstituted systems. The narrative emphasizes the causality behind conformational stability and offers field-proven insights into leveraging this knowledge for rational molecular design.
The Dynamic Cyclohexane Ring: Beyond the Flat Hexagon
The fundamental flaw in representing cyclohexane as a planar hexagon is that it ignores the inherent strain. A flat ring would necessitate C-C-C bond angles of 120°, a significant deviation from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbons, leading to substantial angle strain. Furthermore, all C-H bonds on adjacent carbons would be eclipsed, creating maximum torsional strain. To alleviate these strains, the cyclohexane ring puckers into several non-planar conformations.
The Chair Conformation: The Ground State of Cyclohexane
The most stable conformation is the chair form , which brilliantly eliminates nearly all angle and torsional strain. In the chair conformation, all C-C-C bond angles are approximately 109.5°, and all adjacent C-H bonds are perfectly staggered.[1][2]
Within the chair structure, substituents occupy two distinct types of positions:
-
Axial (a): Six bonds (three "up" and three "down") that are parallel to the principal axis of the ring.
-
Equatorial (e): Six bonds that point out from the "equator" of the ring.
The Ring Flip: A Dynamic Equilibrium
Cyclohexane is not static; it undergoes a rapid conformational interconversion known as a ring flip or chair flip .[3][4] This process, which has an energy barrier of about 10-11 kcal/mol, involves one chair conformation converting into the other.[4][5] The most critical consequence of a ring flip is the complete exchange of substituent positions: all axial groups become equatorial, and all equatorial groups become axial.[5][6] However, groups that are "up" relative to the ring's plane remain "up," and "down" groups stay "down."
Figure 1: A simplified workflow of the cyclohexane chair-chair interconversion, highlighting the exchange of axial and equatorial positions.
Quantifying Steric Hindrance: The A-Value
In a monosubstituted cyclohexane, the two chair conformers are no longer equal in energy. A substituent in the axial position experiences destabilizing steric interactions with the other two axial hydrogens on the same side of the ring. These are known as 1,3-diaxial interactions .[7][8] To avoid this strain, the equilibrium will favor the conformation where the substituent occupies the more spacious equatorial position.[9]
The energetic preference for the equatorial position is quantified by the A-value , which is the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers.[10][11] A larger A-value signifies a greater steric bulk of the substituent and a stronger preference for the equatorial position.[12] A-values are additive and serve as a powerful tool for predicting the conformational equilibrium in polysubstituted systems.
| Substituent | A-Value (kcal/mol) | Reference |
| -F | 0.25 | [10] |
| -Cl | 0.52 | [13] |
| -Br | 0.43 | [12] |
| -OH | 0.87 (protic solvent) | [12] |
| -CH₃ (Methyl) | 1.74 | [10] |
| -CH₂CH₃ (Ethyl) | 1.79 | [12] |
| -CH(CH₃)₂ (Isopropyl) | 2.15 | [12] |
| -C(CH₃)₃ (tert-Butyl) | ~5.0 | [10] |
| -CN | 0.24 | [10] |
| -COOH | 1.41 | [10] |
Table 1: Selected A-values for common substituents. These values are fundamental for predicting conformational stability.
The tert-butyl group, with its massive A-value of ~5.0 kcal/mol, is often referred to as a "conformational lock." The energy penalty for placing it in an axial position is so high that the ring is effectively locked in the conformation where the tert-butyl group is equatorial.
Conformational Analysis of Disubstituted Cyclohexanes
The analysis of disubstituted systems requires evaluating the stability of both possible chair conformations for both the cis and trans diastereomers. The guiding principle is to identify the conformer that minimizes steric strain, primarily 1,3-diaxial interactions.
1,2-Disubstituted Cyclohexanes
-
Cis Isomer (a,e or e,a): In a cis-1,2 isomer, one substituent is axial and the other is equatorial.[14] A ring flip converts it to an equivalent conformation where the positions are swapped. If the two substituents are identical (e.g., cis-1,2-dimethylcyclohexane), the two chair conformers are degenerate (equal in energy).[9][13] The total strain includes one 1,3-diaxial interaction from the axial methyl group and one gauche butane interaction between the two adjacent methyl groups.[13]
-
Trans Isomer (a,a or e,e): A trans-1,2 isomer can exist as a diaxial (a,a) or a diequatorial (e,e) conformer.[14] The diequatorial conformer is vastly more stable as it avoids all 1,3-diaxial interactions, whereas the diaxial conformer suffers from significant steric strain from both axial groups.[9][13] For trans-1,2-dimethylcyclohexane, the equilibrium overwhelmingly favors the diequatorial conformer.[13]
1,3-Disubstituted Cyclohexanes
-
Cis Isomer (a,a or e,e): The cis-1,3 isomer can adopt a diequatorial (e,e) or a diaxial (a,a) conformation. The diequatorial conformer is strongly favored to avoid the severe steric clash of a 1,3-diaxial interaction between the two substituents in the (a,a) form.[7][9][15] This interaction is particularly destabilizing.
-
Trans Isomer (a,e or e,a): In the trans-1,3 isomer, one substituent is axial and the other is equatorial.[15] If the substituents are identical, the two chair conformers resulting from a ring flip are degenerate and thus equally populated at equilibrium.
1,4-Disubstituted Cyclohexanes
-
Cis Isomer (a,e or e,a): Similar to the 1,2-cis and 1,3-trans cases, the cis-1,4 isomer has one axial and one equatorial group.[16][17] The two chair conformations are energetically equivalent if the substituents are the same.[18]
-
Trans Isomer (a,a or e,e): The trans-1,4 isomer can exist as a diequatorial (e,e) or a diaxial (a,a) conformer. As with the trans-1,2 case, the diequatorial arrangement is strongly preferred to eliminate the unfavorable 1,3-diaxial interactions present in the diaxial form.[16][17][18]
Figure 2: Energy comparison for the two chair conformers of trans-1,4-dimethylcyclohexane. The diequatorial form is significantly more stable.
Implications in Drug Design and Development
The conformational preferences of cyclohexane rings are not merely academic; they are critical to the function of many pharmaceutical agents. The specific three-dimensional arrangement of substituents on a cyclohexane scaffold determines its shape and how it can interact with a biological target, such as a protein binding pocket.[19]
-
Bioactive Conformation: A drug molecule must adopt a specific "bioactive conformation" to bind effectively to its target. By using a disubstituted cyclohexane core, medicinal chemists can lock key functional groups into the required axial or equatorial orientations, pre-organizing the molecule for optimal binding and potentially increasing potency and selectivity.
-
Pharmacokinetic Properties: Conformational rigidity can influence a drug's absorption, distribution, metabolism, and excretion (ADME) properties. For instance, a conformationally locked molecule might be less susceptible to metabolic enzymes, thereby increasing its half-life.
Methodologies for Conformational Analysis
Determining the conformational equilibrium of a disubstituted cyclohexane requires experimental techniques and computational modeling.
Experimental Protocol: Variable-Temperature NMR Spectroscopy
At room temperature, the ring flip of cyclohexane is so rapid on the NMR timescale that the signals for axial and equatorial protons are averaged into a single peak.[5][20] By lowering the temperature, this interconversion can be slowed and eventually "frozen out."
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the disubstituted cyclohexane derivative in a suitable low-freezing solvent (e.g., deuterated toluene, CS₂).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25 °C) to observe the time-averaged signals.
-
Cooling: Gradually lower the temperature of the NMR probe in increments (e.g., 10-20 °C).
-
Monitoring: Acquire a spectrum at each temperature. Observe the broadening of the averaged signals as the rate of interconversion slows down, a phenomenon known as coalescence.[21]
-
Low-Temperature Spectrum: Continue cooling until the signals resolve into two distinct sets, one for each chair conformer. The temperature at which this occurs is typically below -60 °C.[5][21]
-
Integration and Analysis: Integrate the distinct signals corresponding to each conformer. The ratio of the integrals directly provides the equilibrium constant (K_eq) at that temperature, from which ΔG can be calculated using the equation ΔG = -RT ln(K_eq).
Computational Workflow: Predicting Conformational Energies
Computational chemistry provides a powerful, predictive tool for assessing the relative stabilities of conformers.
Figure 3: A typical workflow for the computational analysis of cyclohexane conformers.
Conclusion
The stereochemical and conformational analysis of disubstituted cyclohexanes is a cornerstone of modern organic chemistry with profound implications for rational drug design. The stability of any given conformer is a delicate balance of minimizing steric strains, primarily 1,3-diaxial interactions. By understanding the principles of cis/trans isomerism, the dynamic nature of the chair flip, and the quantitative power of A-values, researchers can predict and control the three-dimensional structure of molecules. This control is paramount in designing potent and selective therapeutics, where molecular shape is inextricably linked to biological function. The synergy between experimental techniques like variable-temperature NMR and predictive computational modeling provides a robust platform for interrogating these complex systems, enabling the continued development of novel chemical entities with precisely engineered properties.
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An In-depth Technical Guide to the Physical and Chemical Properties of C9H16O2 Isomers
Introduction: Navigating the Isomeric Landscape of C9H16O2
The molecular formula C9H16O2 represents a diverse landscape of isomeric structures, each with unique physical and chemical properties that dictate its behavior and potential applications. Isomers, molecules that share the same molecular formula but differ in the arrangement of their atoms, can exhibit vastly different characteristics.[1][2][3] This guide provides an in-depth exploration of the physicochemical properties of key C9H16O2 isomers, offering a valuable resource for researchers, scientists, and professionals in drug development and chemical synthesis.
The isomeric diversity of C9H16O2 encompasses a range of functional groups and structural motifs, including unsaturated carboxylic acids, esters, and cyclic compounds. Understanding the nuances of these isomers is critical for predicting their reactivity, solubility, and biological activity. This guide will focus on a selection of representative C9H16O2 isomers to illustrate the impact of structural variations on their properties.
Isomer Profiles: A Comparative Analysis
This section details the physical and chemical properties of selected C9H16O2 isomers. The data presented has been compiled from various authoritative sources to ensure accuracy and reliability.
Unsaturated Carboxylic Acids: The Nonenoic Acids
The nonenoic acids are a group of isomers characterized by a nine-carbon chain with a carboxylic acid functional group and a single double bond. The position of this double bond significantly influences the molecule's properties.
-
IUPAC Name: (2E)-non-2-enoic acid
-
CAS Number: 3760-11-0
-
Molecular Weight: 156.22 g/mol
Physical Properties of 2-Nonenoic Acid
| Property | Value | Source |
| Appearance | Colorless to almost colorless clear liquid | [4] |
| Boiling Point | 180 - 182 °C / 60 mmHg | [4] |
| Density | 0.930 g/mL | [4] |
| Refractive Index | 1.460 | [4] |
Chemical Properties of 2-Nonenoic Acid
2-Nonenoic acid is a versatile unsaturated fatty acid. Its α,β-unsaturated carbonyl moiety makes it susceptible to nucleophilic addition reactions. It can undergo esterification at the carboxyl group and addition reactions (e.g., hydrogenation) at the carbon-carbon double bond. This compound is utilized in the production of surfactants, emulsifiers, and lubricants.[4] It also serves as a flavoring agent and preservative in the food industry and is used in skincare formulations for its emollient properties.[4]
Physical Properties of 8-Nonenoic Acid
| Property | Value | Source |
| Appearance | Liquid | [5] |
| Boiling Point | 259.6 °C at 760 mmHg | [6] |
| Density | 0.908 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.444 | [5] |
Chemical Properties of 8-Nonenoic Acid
As a medium-chain fatty acid, 8-nonenoic acid's terminal double bond is less electronically influenced by the carboxyl group compared to 2-nonenoic acid, making it more akin to a simple alkene in its reactivity at that position. It readily undergoes esterification. It is used in the synthesis of various organic compounds, including flavors and fragrances, polymers, and resins.[6] It also serves as a reagent in the synthesis of antineoplastic agents.[8]
Esters: Vinyl Heptanoate and Ethyl Cyclohexanecarboxylate
Esters of C9H16O2 are widely found in nature and are commonly used as flavoring and fragrance agents.
-
IUPAC Name: Ethenyl heptanoate
-
CAS Number: 25264-00-6
-
Molecular Weight: 156.22 g/mol [9]
Physical Properties of Vinyl Heptanoate
| Property | Value | Source |
| Molecular Formula | C9H16O2 | [9] |
| Topological Polar Surface Area | 26.3 Ų | [9] |
| Heavy Atom Count | 11 | [9] |
Chemical Properties of Vinyl Heptanoate
Vinyl heptanoate is an ester that can undergo hydrolysis to yield heptanoic acid and vinyl alcohol, which tautomerizes to acetaldehyde. The vinyl group is susceptible to polymerization and other addition reactions typical of alkenes.
-
IUPAC Name: Ethyl cyclohexanecarboxylate
-
CAS Number: 3289-28-9
Physical Properties of Ethyl Cyclohexanecarboxylate
| Property | Value | Source |
| Appearance | Liquid with a cheese-like odor | [11] |
| Boiling Point | 194-196 °C | [10][13] |
| Melting Point | 120 °C | [10][11] |
| Density | 0.936 - 0.962 g/cm³ | [10][11] |
| Refractive Index | 1.4420 | [10][13] |
| Solubility | Insoluble in water | [10][11] |
Chemical Properties of Ethyl Cyclohexanecarboxylate
This saturated cyclic ester is relatively stable. It can be hydrolyzed under acidic or basic conditions to yield cyclohexanecarboxylic acid and ethanol. It is used as a flavoring agent and is found as a metabolite in plants and humans.[12] Its pleasant, fruity odor also leads to its use in the fragrance industry.[14]
Experimental Methodologies: A Practical Guide
The accurate determination of the physical and chemical properties of C9H16O2 isomers is paramount for their application and study. This section outlines the standard experimental protocols for key property measurements.
Determination of Boiling Point
The boiling point is a fundamental physical property that provides insights into the volatility and purity of a liquid compound.
Protocol: Capillary Method
-
Sample Preparation: A small amount of the liquid sample is introduced into a fusion tube.
-
Capillary Insertion: A sealed-end capillary tube is inverted and placed into the fusion tube containing the sample.
-
Heating: The assembly is heated in a controlled manner using a heating block or an oil bath.[5][15][16][17]
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed.
-
Measurement: The boiling point is the temperature at which the liquid begins to re-enter the capillary tube.
Caption: Workflow for Boiling Point Determination using the Capillary Method.
Determination of Melting Point
For solid isomers of C9H16O2, the melting point is a crucial indicator of purity.
Protocol: Capillary Melting Point Apparatus
-
Sample Preparation: A small amount of the finely powdered solid sample is packed into a capillary tube.[18][19]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus alongside a thermometer.[18][20]
-
Heating: The sample is heated at a slow, controlled rate, typically 1-2°C per minute near the expected melting point.[21]
-
Observation and Measurement: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point. A sharp melting range (0.5-1°C) is indicative of a pure compound.[6][18]
Caption: Workflow for Melting Point Determination.
Determination of Solubility
Solubility provides information about the polarity and functional groups present in a molecule.
Protocol: Qualitative Solubility Tests
-
Initial Test in Water: A small amount of the compound (approx. 25 mg or 0.05 mL) is added to 0.75 mL of water in a test tube. The tube is shaken vigorously.[4]
-
Acid/Base Solubility: If the compound is insoluble in water, its solubility is tested in 5% NaOH, 5% NaHCO3, and 5% HCl solutions.[4][22]
-
Interpretation:
-
Solubility in water suggests the presence of polar functional groups.
-
Solubility in NaOH indicates an acidic compound (e.g., carboxylic acid).
-
Solubility in NaHCO3 suggests a strong acid (e.g., carboxylic acid).
-
Solubility in HCl indicates a basic compound (e.g., an amine, though less common for C9H16O2).
-
Insolubility in all suggests a nonpolar, neutral compound.
-
Caption: Logical Flow for Qualitative Solubility Analysis.
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation of organic molecules.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.[8][23]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy reveal the chemical environment of hydrogen and carbon atoms, respectively, providing detailed information about the carbon skeleton and the connectivity of atoms.[14]
-
Mass Spectrometry (MS): Determines the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.
Safety and Handling
Appropriate safety precautions should always be taken when handling any chemical compound. For the isomers of C9H16O2, it is essential to consult the specific Safety Data Sheet (SDS) for each compound. General safety measures include working in a well-ventilated area, wearing personal protective equipment (gloves, safety glasses), and avoiding inhalation, ingestion, and skin contact.
Conclusion
The C9H16O2 molecular formula represents a rich variety of isomers with distinct physical and chemical properties. This guide has provided a detailed overview of several key isomers, highlighting the influence of their structural differences. The experimental protocols and workflows described herein offer a practical framework for the characterization of these and other organic compounds. A thorough understanding of these properties is fundamental for the successful application of C9H16O2 isomers in research, development, and various industrial processes.
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An In-depth Technical Guide to the IUPAC Nomenclature of Substituted Cyclohexanecarboxylic Acids
This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for substituted cyclohexanecarboxylic acids. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the systematic naming conventions critical for unambiguous scientific communication. The principles outlined herein are grounded in the authoritative guidelines set forth by IUPAC, ensuring accuracy and adherence to international standards.[1][2][3][4]
Introduction: The Primacy of Systematic Nomenclature
In the fields of chemical research and pharmaceutical development, the precise and unambiguous naming of molecular entities is paramount. The IUPAC nomenclature provides a standardized framework that allows scientists worldwide to communicate complex chemical structures with clarity.[1][2] Cyclohexanecarboxylic acid and its substituted derivatives are prevalent structural motifs in medicinal chemistry and materials science, making a thorough understanding of their nomenclature essential.
This guide will deconstruct the IUPAC rules, beginning with the parent structure and progressively introducing substituents and stereochemical considerations. The causality behind each rule will be explained to provide a deeper, more intuitive understanding of the system.
Part 1: The Parent Structure - Cyclohexanecarboxylic Acid
The foundational structure is a cyclohexane ring to which a carboxyl group (–COOH) is directly attached. According to IUPAC guidelines, when a carboxyl group is attached to a ring, the suffix "-carboxylic acid" is appended to the name of the cycloalkane.[5][6][7][8]
-
Parent Name: Cyclohexane
-
Suffix for the principal functional group: -carboxylic acid
Crucially, the carbon atom of the carboxyl group is not included in the numbering of the parent ring. The ring carbon to which the carboxyl group is attached is designated as position 1 (C1).[6][7][8]
Part 2: Numbering the Ring with Substituents
The presence of additional substituents on the cyclohexane ring necessitates a systematic numbering scheme to assign locants to each substituent. The carboxyl group, as the principal functional group, dictates the starting point of this numbering.[5][7][8]
Core Principle: The carbon atom of the cyclohexane ring bonded to the carboxyl group is always assigned the locant 1.[7][8]
The direction of numbering around the ring (clockwise or counter-clockwise) is then determined by the following rule:
-
Lowest Locant Rule: Numbering proceeds in the direction that assigns the lowest possible locants to the substituents at the first point of difference.[5][6]
Step-by-Step Numbering Protocol:
-
Identify the Principal Functional Group: The carboxyl group (–COOH) is the group with the highest priority.[5][7][8]
-
Assign Locant 1: The ring carbon attached to the –COOH group is designated as C1.[7][8]
-
Number Towards the Nearest Substituent: Proceed with numbering in the direction that gives the next substituent the lowest possible number.
-
Resolve Ties with Alphabetical Order: If there is a choice between two or more substituents at equal distances, the substituent that comes first alphabetically is given the lower locant.[6]
Illustrative Workflow for Numbering:
Caption: Decision workflow for numbering substituted cyclohexanecarboxylic acids.
Part 3: Assembling the Full IUPAC Name
Once the parent name is identified and all substituents are assigned their correct locants, the full name is constructed in the following manner:
-
List Substituents Alphabetically: The names of the substituent groups are listed in alphabetical order, preceded by their respective locants. Prefixes such as "di-", "tri-", etc., are not considered for alphabetization.
-
Combine Parts: The alphabetized substituent names are prefixed to the parent name "cyclohexanecarboxylic acid".
Example 1: 3-Methylcyclohexanecarboxylic acid
-
Parent: Cyclohexanecarboxylic acid
-
Substituent: Methyl group
-
Numbering: The –COOH is at C1. The methyl group is at C3 to give it the lowest possible locant.
-
Full Name: 3-Methylcyclohexanecarboxylic acid
Example 2: 4-Ethyl-2-hydroxycyclohexanecarboxylic acid
-
Parent: Cyclohexanecarboxylic acid
-
Substituents: Ethyl, Hydroxy
-
Numbering: The –COOH is at C1. Numbering towards the hydroxy group gives locants 2 (hydroxy) and 4 (ethyl). Numbering towards the ethyl group would give 4 (hydroxy) and 2 (ethyl). The locant sets are {2,4} in both directions. Therefore, alphabetical order is used to break the tie. "Ethyl" comes before "hydroxy", so the ethyl group should be given the lower number if possible, but the primary rule is the lowest locant set. Since both directions yield {2,4}, we proceed to alphabetize the substituents in the final name.
-
Alphabetical Order: Ethyl, Hydroxy
-
Full Name: 4-Ethyl-2-hydroxycyclohexanecarboxylic acid
Part 4: Stereochemistry
For drug development professionals, the precise description of a molecule's three-dimensional structure is critical. IUPAC nomenclature provides specific descriptors for stereoisomers.
Cis/Trans Isomerism
In disubstituted cyclohexanes, the relative orientation of substituents can be described using the cis (on the same side of the ring's plane) and trans (on opposite sides) descriptors.
-
The descriptor (cis- or trans-) is placed at the beginning of the name, followed by a hyphen.
-
The locants of the two substituents being described are often included for clarity, e.g., cis-1,4-.
Example: cis-4-Hydroxycyclohexanecarboxylic acid
This name indicates that the hydroxyl group and the carboxyl group are on the same side of the cyclohexane ring.
R/S Configuration (Cahn-Ingold-Prelog System)
For chiral centers, the absolute configuration is designated using the (R)- and (S)- descriptors based on the Cahn-Ingold-Prelog (CIP) priority rules.[11]
-
Each stereocenter is assigned a priority to its attached groups.
-
The absolute configuration is determined and denoted by (R) or (S).
-
The descriptor, including its locant, is placed in parentheses at the beginning of the name. For example: (1R, 3S)-.
Example: (1R,3R)-3-Methylcyclohexanecarboxylic acid
This name unambiguously defines the absolute stereochemistry at both chiral centers, C1 and C3.
Diagram of Stereochemical Descriptors:
Caption: Selection of stereochemical descriptors in IUPAC nomenclature.
Summary Table of Nomenclature Rules
| Rule Category | Guideline | Example |
| Parent Name | Ring name + "-carboxylic acid" suffix.[5][6][7][8] | cyclohexanecarboxylic acid |
| Numbering | Ring carbon with –COOH is C1. Number to give substituents the lowest locants.[5][6][7] | 2-Bromocyclohexanecarboxylic acid |
| Alphabetization | List substituents alphabetically, ignoring prefixes like "di-", "tri-". | 4-Bromo-2-chlorocyclohexanecarboxylic acid |
| Stereochemistry | Use cis/trans for relative stereochemistry and (R)/(S) for absolute configuration.[12] | trans-4-Methylcyclohexanecarboxylic acid |
Conclusion
A disciplined application of the IUPAC nomenclature rules is fundamental to scientific rigor in chemistry. For substituted cyclohexanecarboxylic acids, the system is logical and hierarchical: the carboxyl group defines the parent structure and numbering, substituents are ordered alphabetically, and stereochemistry is denoted with specific prefixes. Adherence to these established conventions, as detailed in authoritative IUPAC publications like the "Blue Book," ensures that a chemical name corresponds to a single, unambiguous structure, thereby preventing costly errors in research, development, and regulatory affairs.[1]
References
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Technical Guide: A Methodical Approach to the Calculation and Significance of Molecular Weight for 4,4-Dimethylcyclohexane-1-carboxylic acid
Foreword: The Foundational Importance of Molecular Weight in Scientific Research
In the realms of chemical synthesis, pharmaceutical development, and materials science, the molecular weight (MW) of a compound is a cornerstone physical property. It serves as a fundamental identifier and a critical parameter that influences a substance's chemical, physical, and biological behavior. For professionals in drug development, understanding a molecule's MW is not merely an academic exercise; it is a pivotal factor in predicting its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion (ADME). This guide provides a detailed, first-principles approach to calculating the molecular weight of a specific compound, 4,4-Dimethylcyclohexane-1-carboxylic acid, grounding the methodology in authoritative data and explaining the profound implications of this value in a research and development context.
Core Principles: From Atomic Weight to Molecular Weight
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. To perform this calculation accurately, one must begin with the molecule's precise chemical formula and the standard atomic weights of each element involved.
-
Chemical Formula : The first step is to ascertain the exact number of atoms of each element within the molecule. For this compound, the established chemical formula is C₉H₁₆O₂ .[1][2][3] This indicates the presence of nine carbon atoms, sixteen hydrogen atoms, and two oxygen atoms.
-
Atomic Weight : The atomic weight of an element is the weighted average mass of its naturally occurring isotopes.[4] For consistency and accuracy in scientific calculations, these values are standardized by the International Union of Pure and Applied Chemistry (IUPAC). It is crucial to use these standard values to ensure the reproducibility and validity of the calculation.
The standard atomic weights for the elements in our target molecule are presented below.
| Element | Symbol | Standard Atomic Weight (amu) |
| Carbon | C | 12.011[5][6] |
| Hydrogen | H | 1.008[7][8] |
| Oxygen | O | 15.999[9][10] |
Experimental Protocol: Calculating the Molecular Weight of C₉H₁₆O₂
This section details the step-by-step methodology for the precise calculation of the molecular weight of this compound. This protocol is designed to be a self-validating system, where the result can be cross-referenced with established chemical databases.
Step 1: Elemental Mass Contribution Calculation Multiply the count of each element's atoms (from the molecular formula) by its standard atomic weight.
-
Carbon (C) Contribution: 9 atoms × 12.011 amu/atom = 108.099 amu
-
Hydrogen (H) Contribution: 16 atoms × 1.008 amu/atom = 16.128 amu
-
Oxygen (O) Contribution: 2 atoms × 15.999 amu/atom = 31.998 amu
Step 2: Summation for Total Molecular Weight Sum the mass contributions of all elements to determine the final molecular weight.
-
Total Molecular Weight = 108.099 amu + 16.128 amu + 31.998 amu = 156.225 amu
The unit is typically expressed in grams per mole ( g/mol ) in a laboratory context, making the molecular weight 156.225 g/mol . This calculated value aligns closely with the molecular weight listed in authoritative databases such as PubChem, which is 156.22 g/mol , thereby validating our protocol.[1]
Caption: Workflow for calculating the molecular weight of C₉H₁₆O₂.
Authoritative Grounding: The Role of Molecular Weight in Drug Development
The molecular weight of a potential drug candidate is a critical determinant of its success. It profoundly influences its journey through the body and its ability to reach its therapeutic target.
-
Pharmacokinetics and Lipinski's Rule of Five : One of the most influential guidelines in early-stage drug discovery is Lipinski's Rule of Five. This rule posits that for a compound to be orally active in humans, it should generally have a molecular weight of less than 500 daltons ( g/mol ). While not an absolute law, this principle highlights the strong correlation between lower molecular weight and better membrane permeability and solubility, which are essential for absorption.
-
Bioavailability and Distribution : The size of a molecule, directly related to its molecular weight, impacts its ability to traverse biological membranes. For instance, crossing the blood-brain barrier to target central nervous system pathologies is a significant challenge for larger molecules.[11] Conversely, the unique architecture of lymphatic vessels can facilitate the distribution of higher molecular weight compounds.[11] Research has also shown that in the context of tumor therapy, molecules larger than 25 kDa can exhibit higher accumulation in tumor tissues due to the leakiness of tumor vasculature.[12]
-
Formulation and Manufacturing : From a practical standpoint, molecular weight is a key quality attribute tracked during the manufacturing of pharmaceuticals to ensure batch-to-batch consistency and correct dosage.[13] Techniques like Gel Permeation Chromatography (GPC) are employed to verify the molecular weight distribution of active pharmaceutical ingredients and excipients.[14]
Conclusion
The calculation of the molecular weight of this compound, determined here to be 156.225 g/mol , is a precise and reproducible process rooted in fundamental chemical principles. This value is more than a mere descriptor; for researchers in drug development and related fields, it is a predictive tool that provides critical insights into a molecule's potential behavior in biological systems. A thorough understanding of this parameter is indispensable for the rational design of new therapeutic agents and the consistent production of high-quality chemical products.
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- Effects of molecular weight and structural conformation of multivalent-based elastin-like polypeptides on tumor accumulation and tissue biodistribution. Source: National Institutes of Health (NIH), URL: [Link]
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Methodological & Application
Synthetic Protocol for 4,4-Dimethylcyclohexane-1-carboxylic acid: A Detailed Application Note for Researchers
Introduction
4,4-Dimethylcyclohexane-1-carboxylic acid is a valuable building block in medicinal chemistry and materials science.[1] The gem-dimethyl group on the cyclohexane ring imparts specific conformational rigidity and lipophilicity, making it an attractive scaffold for the design of novel therapeutic agents and functional materials. This application note provides a comprehensive guide to the synthesis of this compound, with a primary focus on a robust and scalable protocol involving the carboxylation of a Grignard reagent. Alternative synthetic strategies are also discussed, offering flexibility for various laboratory settings and starting material availability.
Strategic Overview of Synthetic Pathways
The synthesis of this compound can be approached through several strategic disconnections. The three most common and practical routes are:
-
Carboxylation of a Grignard Reagent: This highly reliable method involves the formation of a Grignard reagent from a 4,4-dimethylcyclohexyl halide, followed by its reaction with carbon dioxide (dry ice).[2][3][4] This approach is advantageous due to its high yields and the ready availability of the necessary reagents.
-
Hydrolysis of a Nitrile: This two-step sequence begins with the conversion of 4,4-dimethylcyclohexanone to 4,4-dimethylcyclohexanecarbonitrile, which is subsequently hydrolyzed to the desired carboxylic acid.[5]
-
Catalytic Hydrogenation: This method involves the reduction of the aromatic ring of 4,4-dimethylbenzoic acid using a heterogeneous catalyst, such as rhodium on carbon (Rh/C).[6][7]
This guide will provide a detailed, step-by-step protocol for the Grignard-based synthesis and an overview of the nitrile hydrolysis and catalytic hydrogenation routes.
Primary Protocol: Synthesis via Grignard Reagent Carboxylation
This protocol is divided into two main stages: the preparation of the 4,4-dimethylcyclohexyl bromide precursor from 4,4-dimethylcyclohexanol, and the subsequent Grignard reaction and carboxylation.
Part 1: Synthesis of 4,4-Dimethylcyclohexyl Bromide
The synthesis of the necessary alkyl bromide precursor is a critical first step. While 4,4-dimethylcyclohexanol is commercially available, its conversion to the corresponding bromide is a straightforward substitution reaction.
Reaction Scheme:
Caption: Conversion of 4,4-Dimethylcyclohexanol to 4,4-Dimethylcyclohexyl Bromide.
Experimental Protocol:
A detailed procedure for the synthesis of a similar compound, cyclohexyl bromide from cyclohexanol, can be adapted for this purpose.[8]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 4,4-Dimethylcyclohexanol | 128.21 | 50.0 g | 0.390 |
| Hydrobromic acid (48%) | 80.91 | 150 mL | ~1.33 |
| Toluene | 92.14 | 200 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 4,4-dimethylcyclohexanol (50.0 g, 0.390 mol), toluene (200 mL), and 48% hydrobromic acid (150 mL).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected (approximately 4-5 hours).
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4,4-dimethylcyclohexyl bromide.
-
Purify the product by vacuum distillation.
Part 2: Grignard Reagent Formation and Carboxylation
This stage involves the formation of the Grignard reagent, 4,4-dimethylcyclohexylmagnesium bromide, and its subsequent reaction with solid carbon dioxide (dry ice).
Reaction Workflow:
Caption: Workflow for the synthesis of this compound via Grignard carboxylation.
Experimental Protocol:
This protocol is adapted from the well-established procedure for the synthesis of cyclohexanecarboxylic acid.[9]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 4,4-Dimethylcyclohexyl Bromide | 191.11 | 38.2 g | 0.200 |
| Magnesium Turnings | 24.31 | 5.35 g | 0.220 |
| Anhydrous Diethyl Ether | 74.12 | 200 mL | - |
| Iodine | 253.81 | 1 small crystal | - |
| Dry Ice (solid CO₂) | 44.01 | ~100 g | ~2.27 |
| Concentrated HCl | 36.46 | As needed | - |
| Diethyl Ether (for extraction) | 74.12 | 150 mL | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
Grignard Reagent Formation:
-
Flame-dry a 500 mL three-necked round-bottom flask equipped with a reflux condenser (with a calcium chloride drying tube), a pressure-equalizing dropping funnel, and a magnetic stirrer.
-
To the cooled flask, add magnesium turnings (5.35 g, 0.220 mol) and a small crystal of iodine.
-
In the dropping funnel, prepare a solution of 4,4-dimethylcyclohexyl bromide (38.2 g, 0.200 mol) in anhydrous diethyl ether (150 mL).
-
Add a small portion (~15 mL) of the bromide solution to the magnesium turnings. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Cool the Grignard reagent solution in an ice bath.
-
In a separate large beaker, crush approximately 100 g of dry ice.
-
Slowly and carefully pour the Grignard reagent solution onto the crushed dry ice with gentle stirring. A vigorous reaction will occur.
-
Allow the mixture to warm to room temperature as the excess dry ice sublimes.
-
-
Work-up and Purification:
-
Slowly add 100 mL of 6 M HCl to the reaction mixture with stirring until the aqueous layer is acidic to litmus paper. This will dissolve the magnesium salts and protonate the carboxylate.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with two 75 mL portions of diethyl ether.
-
Combine the organic extracts and wash them with water (1 x 100 mL), followed by a saturated sodium bicarbonate solution to extract the carboxylic acid as its sodium salt.
-
Separate the aqueous bicarbonate layer and carefully acidify it with concentrated HCl until the carboxylic acid precipitates.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.
-
The crude product can be further purified by recrystallization from a suitable solvent such as hexane or an ethanol/water mixture.
-
Alternative Synthetic Routes
Route 2: Hydrolysis of 4,4-Dimethylcyclohexanecarbonitrile
This method provides an alternative for laboratories equipped to handle cyanide reagents.
Synthetic Scheme:
Caption: Two-step synthesis via nitrile formation and hydrolysis.
Protocol Overview:
-
Nitrile Formation: 4,4-Dimethylcyclohexanone can be converted to 4,4-dimethylcyclohexanecarbonitrile using a reagent such as p-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a strong base.
-
Nitrile Hydrolysis: The resulting nitrile can be hydrolyzed to the carboxylic acid by heating under reflux with an aqueous acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide).[5] Basic hydrolysis initially forms the carboxylate salt, which then requires acidification to yield the final product.
Route 3: Catalytic Hydrogenation of 4,4-Dimethylbenzoic Acid
This route is suitable if the corresponding aromatic precursor is readily available.
Synthetic Scheme:
Caption: Synthesis via catalytic hydrogenation.
Protocol Overview:
The hydrogenation of the aromatic ring of 4,4-dimethylbenzoic acid can be achieved using a heterogeneous catalyst under a hydrogen atmosphere. Rhodium on carbon (Rh/C) has been shown to be a highly effective catalyst for the hydrogenation of benzoic acid derivatives.[6][10][11] The reaction is typically carried out in a solvent such as ethanol or a mixture of dioxane and water at elevated temperature and pressure.
Conclusion
This application note has detailed a reliable and scalable synthetic protocol for this compound via the carboxylation of a Grignard reagent. The provided step-by-step procedure, along with the necessary stoichiometric information, offers a clear path for researchers to obtain this valuable compound. Furthermore, the inclusion of alternative synthetic routes provides additional strategies to suit different starting materials and laboratory capabilities.
References
- Gilman, H.; Catlin, W. E. Cyclohexylcarbinol. Org. Synth.1929, 9, 26. DOI: 10.15227/orgsyn.009.0026.
- Reaction of cyclohexyl magnesium bromide with carbon dioxide to cyclohexanecarboxylic acid. OC-Praktikum. [Link]
- Yuan, G.; et al. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. Molecules2007, 12, 1937-1945.
- Application Notes and Protocols for the Preparation of Carboxylic Acids using Grignard Reagents. Benchchem.
- Working with Hazardous Chemicals. Organic Syntheses.
- Process for the preparation of grignard reagents and their utilization in organic syntheses.
- Organic Syntheses Procedure.
- Synthesis of Carboxylic Acids.
- Rh-Catalyzed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups Using Al-W
- Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Organic Syntheses Procedure.
- (PDF) Rh-Catalyzed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups Using Al-Water as a Hydrogen Source.
- Preparation for a cyclohexanecarboxylic acid derivative and intermediates.
- Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. CABI Digital Library.
- Grignard Reaction, Mechanism, Reagent and Che
- Cyclohexylmethyl bromide synthesis. ChemicalBook.
- Preparing Carboxylic Acids. Organic Chemistry | OpenStax.
- Carboxylation of Grignard Reagents | Organic Chem | Video - Preview. YouTube.
- (PDF) Catalytic Hydrogenation of Benzoic Acid.
- Process for the preparation of organic bromides.
- Cyclohexyl bromide synthesis
- dimethylbenzonitrile to 4-Hydroxy-3,5- dimethylbenzoic Acid. Benchchem.
- what is the action of dry ice on methyl magnesium bromide. Filo.
- 4,4-Dimethylcyclohexanecarboxylic acid | C9H16O2 | CID 13928743. PubChem.
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The Strategic Application of 4,4-Dimethylcyclohexane-1-carboxylic Acid in Modern Organic Synthesis
Introduction: The Significance of the Gem-Dimethyl Motif
In the landscape of modern organic synthesis, particularly within the realms of medicinal chemistry and materials science, the deliberate incorporation of specific structural motifs is a cornerstone of rational molecular design. Among these, the 4,4-dimethylcyclohexane core, provided by building blocks such as 4,4-Dimethylcyclohexane-1-carboxylic acid, offers a unique combination of steric bulk, conformational rigidity, and lipophilicity. The gem-dimethyl group, a structural feature prevalent in numerous natural products, imparts significant advantages, including the potential to enhance binding affinity to biological targets, improve metabolic stability, and favorably modulate pharmacokinetic properties.[1] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Safety Information
A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective and safe utilization.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₆O₂ | [2] |
| Molecular Weight | 156.22 g/mol | [2] |
| CAS Number | 25186-27-0 | [2] |
| Appearance | White to off-white solid | |
| Melting Point | Not widely reported | |
| Boiling Point | Not widely reported | |
| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. |
Safety and Handling: this compound is classified as a skin and eye irritant and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.
Synthetic Accessibility: Crafting the Building Block
The utility of any synthetic intermediate is intrinsically linked to its accessibility. While commercially available from various suppliers, an understanding of its synthesis provides valuable context. A robust synthetic route to this compound can be envisioned starting from the corresponding nitrile, 4,4-dimethylcyclohexanecarbonitrile, via hydrolysis.
Protocol 1: Synthesis of this compound via Nitrile Hydrolysis
This protocol outlines a general procedure for the acid-catalyzed hydrolysis of a nitrile to a carboxylic acid.[3][4][5]
Workflow for Nitrile Hydrolysis:
Figure 1: General workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4,4-dimethylcyclohexanecarbonitrile (1.0 eq) and a 6 M aqueous solution of hydrochloric acid or sulfuric acid (5-10 volumes).
-
Reaction Execution: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and transfer it to a separatory funnel. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 10 volumes).
-
Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
Core Applications in Bioactive Molecule Synthesis
The rigid, sterically defined scaffold of this compound makes it an attractive building block for introducing a non-planar, lipophilic moiety into drug candidates. This can lead to improved target engagement by exploring different binding pockets and can also block sites of metabolic degradation, thereby enhancing the pharmacokinetic profile of a molecule.
Application Highlight: Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors
A significant application of this compound is in the synthesis of potent and selective inhibitors of Bruton's tyrosine kinase (BTK). BTK is a key enzyme in B-cell receptor signaling, and its inhibition is a validated therapeutic strategy for various B-cell malignancies and autoimmune diseases.[1][6] The 4,4-dimethylcyclohexylamide moiety is often incorporated to occupy a hydrophobic pocket in the enzyme's active site.
Synthetic Transformation: Amide Bond Formation
The primary transformation involving this compound in this context is amide bond formation. A variety of coupling reagents can be employed to activate the carboxylic acid for reaction with a primary or secondary amine.
Figure 2: General scheme for amide coupling to form a BTK inhibitor precursor.
Protocol 2: General Procedure for Amide Coupling with HATU
This protocol describes a reliable method for the synthesis of an amide using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling agent.[7]
Materials:
-
This compound
-
Target amine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
5% aqueous Lithium Chloride (LiCl) solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Activation: Add DIPEA (2.0 eq) to the solution and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the target amine (1.0-1.2 eq) to the reaction mixture.
-
Reaction Execution: Stir the reaction at room temperature for 1-4 hours. Monitor the progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
| Reagent System | Typical Reaction Time | Reported Yield Range (%) | Key Advantages |
| EDC/NHS | 1-12 hours | 60-95% | Water-soluble byproducts, suitable for aqueous and organic media.[7] |
| HATU/DIPEA | 1-4 hours | 70-98% | High efficiency, rapid reaction times, suitable for sterically hindered substrates.[7] |
| PNT/NMM | 2-3 hours | 80-95% | Mild conditions, high yields for both aromatic and aliphatic amines.[8] |
Esterification Reactions: Accessing Another Class of Derivatives
In addition to amides, the corresponding esters of this compound are valuable intermediates and can be synthesized through various methods.
Protocol 3: Steglich Esterification
The Steglich esterification is a mild and efficient method for the synthesis of esters, particularly useful for acid-sensitive substrates.[9] It typically employs a carbodiimide, such as N,N'-Dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-Dimethylaminopyridine (DMAP).
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq), the desired alcohol (1.0-1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath and add a solution of DCC (1.1 eq) in DCM dropwise.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC.
-
Work-up: A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the filtrate with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography or distillation.
Conclusion and Future Outlook
This compound is a versatile and strategically important building block in modern organic synthesis. Its unique structural features, particularly the gem-dimethyl group, offer significant advantages in the design and synthesis of bioactive molecules with improved pharmacological profiles. The protocols detailed herein for its synthesis and derivatization into amides and esters provide a robust foundation for researchers to explore its full potential. As the demand for structurally novel and patentable chemical entities continues to grow, the application of such conformationally constrained building blocks is poised to become even more prominent in the discovery and development of new therapeutics and functional materials.
References
- Pulle, J. S. et al. (2020). Synthesis of Amides by Activation of Carboxylic Acids Using Phosphonitrilic Chloride. Indo American Journal of Pharmaceutical Research, 10(01).
- Bradin, D. (2014). Response to "Does anyone have experience with amide coupling reaction of aniline?".
- Fisher Scientific. (n.d.). Amide Synthesis.
- Allen, C. L., Chhatwal, A. R., & Williams, J. M. J. (2011). Direct amide formation from unactivated carboxylic acids and amines.
- BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
- Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
- Organic Syntheses. (n.d.). 1-methylcyclohexanecarboxylic acid.
- Doc Brown's Chemistry. (n.d.). Methods of preparing synthesising carboxylic acids reagents conditions equations procedure description advanced A level organic chemistry revision notes.
- Google Patents. (2015).
- Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles.
- Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids.
- Google Patents. (n.d.). US8008309B2 - Inhibitors of bruton's tyrosine kinase.
- PubChem. (n.d.). 4,4-Dimethylcyclohexanecarboxylic acid.
- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
- PubChem. (n.d.).
- Google Patents. (n.d.). WO2017103611A1 - Compounds useful as kinase inhibitors.
- Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.
- PubChem. (n.d.). 1-Ethyl-4,4-dimethylcyclohexane-1-carbonitrile.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids.
- Google Patents. (2013).
- Google Patents. (n.d.).
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- PubChem. (n.d.).
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Application Notes and Protocols: 4,4-Dimethylcyclohexane-1-carboxylic Acid as a Versatile Synthetic Building Block in Drug Discovery
Introduction
The cyclohexane scaffold is a cornerstone in medicinal chemistry, prized for its conformational rigidity and three-dimensional character, which allows for the precise spatial orientation of functional groups. This often translates to enhanced binding affinity and selectivity for biological targets.[1] Within this class of building blocks, 4,4-dimethylcyclohexane-1-carboxylic acid offers a unique combination of a rigid, lipophilic core and a versatile carboxylic acid handle for further synthetic elaboration. The gem-dimethyl group at the 4-position locks the cyclohexane ring in a specific conformation, reducing the entropic penalty upon binding to a target protein and potentially increasing potency. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this compound as a key intermediate in the generation of complex, biologically active molecules, with a particular focus on the synthesis of kinase inhibitors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₆O₂ | [2] |
| Molecular Weight | 156.22 g/mol | [2] |
| CAS Number | 25186-27-0 | [2] |
| Appearance | White to off-white solid | |
| Melting Point | 135-138 °C | |
| Boiling Point | Decomposes | |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF) |
Synthesis of this compound
While commercially available, this compound can also be synthesized in the laboratory from readily available starting materials. A common and efficient route involves the oxidation of the corresponding alcohol, 4,4-dimethylcyclohexan-1-ol.
Protocol 1: Synthesis via Oxidation of 4,4-Dimethylcyclohexan-1-ol
This protocol describes the oxidation of 4,4-dimethylcyclohexan-1-ol to the target carboxylic acid using Jones reagent.
Materials:
-
4,4-dimethylcyclohexan-1-ol
-
Chromium trioxide (CrO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Acetone
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
Procedure:
-
Prepare Jones Reagent: In a flask cooled in an ice bath, cautiously add 26.7 g of chromium trioxide to 23 mL of concentrated sulfuric acid. Slowly add 75 mL of water with stirring until the chromium trioxide is fully dissolved.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 10.0 g of 4,4-dimethylcyclohexan-1-ol in 100 mL of acetone.
-
Oxidation: Cool the acetone solution to 0 °C in an ice bath. Add the prepared Jones reagent dropwise from the dropping funnel, ensuring the internal temperature does not exceed 10 °C. A green precipitate of chromium salts will form.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the dropwise addition of isopropanol until the green color persists.
-
Extraction: Remove the acetone under reduced pressure. To the remaining aqueous slurry, add 100 mL of water and extract with diethyl ether (3 x 75 mL).
-
Purification: Combine the organic layers and wash with saturated NaHCO₃ solution (2 x 50 mL). Acidify the combined aqueous layers to pH 2 with concentrated HCl, which will precipitate the carboxylic acid.
-
Isolation: Collect the white solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Application in the Synthesis of Kinase Inhibitors
The true utility of this compound is demonstrated in its role as a scaffold in the synthesis of high-value, biologically active molecules. Kinase inhibitors are a prominent class of therapeutics where the unique structural features of this building block can be leveraged to achieve high potency and selectivity.[3] The following section details a synthetic workflow for the preparation of a Spleen Tyrosine Kinase (Syk) inhibitor, a key target in various inflammatory and autoimmune diseases.[3]
Workflow for the Synthesis of a SYK Inhibitor Scaffold
The overall synthetic strategy involves a two-step sequence: an amide coupling reaction to link the cyclohexane moiety to a pyrimidine core, followed by a Suzuki cross-coupling reaction to introduce further molecular complexity.
Caption: Synthetic workflow for a SYK inhibitor.
Protocol 2: Amide Coupling of this compound with 2-Amino-5-bromopyrimidine
This protocol describes the formation of the key amide intermediate.
Materials:
-
This compound
-
2-Amino-5-bromopyrimidine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).
-
Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition: Add 2-amino-5-bromopyrimidine (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford 4,4-dimethyl-N-(5-bromopyrimidin-2-yl)cyclohexane-1-carboxamide.
Protocol 3: Suzuki Cross-Coupling for Scaffold Elaboration
This protocol details the palladium-catalyzed Suzuki coupling of the bromopyrimidine intermediate with an arylboronic acid.
Materials:
-
4,4-Dimethyl-N-(5-bromopyrimidin-2-yl)cyclohexane-1-carboxamide
-
Arylboronic acid of choice
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4,4-dimethyl-N-(5-bromopyrimidin-2-yl)cyclohexane-1-carboxamide (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Add a degassed 3:1 mixture of 1,4-dioxane and water. Add Pd(PPh₃)₄ (0.05 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir for 4-8 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Purification: Wash the organic layer with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel to yield the final SYK inhibitor scaffold.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its rigid, lipophilic core, provided by the gem-dimethylated cyclohexane ring, offers a strategic advantage in designing molecules with improved potency and pharmacokinetic properties. The protocols detailed in this application note provide a practical guide for the synthesis of this key intermediate and its successful application in the construction of complex molecular architectures, such as the demonstrated SYK inhibitor scaffold. The adaptability of the carboxylic acid handle to various coupling reactions opens up a wide range of possibilities for creating diverse libraries of compounds for screening against numerous biological targets.
References
- Compounds as syk kinase inhibitors.
- Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and... - ResearchGate. (n.d.).
- 4,4-Dimethylcyclohexanecarboxylic acid | C9H16O2 | CID 13928743 - PubChem. (n.d.).
- Synthesis of 4-cyclohexyl-N-(1,1-dimethylethyl)-N-hydroxy-cyclohexane-carboxamide. (n.d.).
- WO 2018/183936 A1 - Broad Institute. (n.d.).
- Suzuki Coupling Reactions of Heterocycles and Boronic Acids Leading to... | Download Table - ResearchGate. (n.d.).
- Syk inhibitors - SG11201604491VA - Google Patents. (n.d.).
- New and Unusual Scaffolds in Medicinal Chemistry - ResearchGate. (n.d.).
- Synthesis and applications of [1-(15)N]-labeled 4,6-dimethyl-4H-[3][4][5]oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxide as a useful tool for mechanistic investigations - PubMed. (n.d.).
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (n.d.).
- Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.).
- Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions - Organic Chemistry Portal. (n.d.).
- Green synthesis of 4,6-bisarylpyrimidin-2(1H)-ones and azo-linked 4-arylpyrimidin-2(1H)-ones using NiFe2O4@SiO2Pr@glucose amine as a mild nano catalyst - ResearchGate. (n.d.).
- WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds - Google Patents. (n.d.).
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - Semantic Scholar. (n.d.).
- Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed. (n.d.).
- Spirocyclic Scaffolds in Medicinal Chemistry - PubMed. (n.d.).
- Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC. (n.d.).
- Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester - Organic Syntheses. (n.d.).
- Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC - NIH. (n.d.).
- US20230312550A1 - N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl)-quinoline-4-carboxamides. (n.d.).
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Application Notes & Protocols: Amidation of 4,4-Dimethylcyclohexane-1-carboxylic Acid
Introduction: The Significance of the 4,4-Dimethylcyclohexyl Moiety in Modern Chemistry
The 4,4-dimethylcyclohexane-1-carboxylic acid scaffold is a valuable building block in medicinal chemistry and materials science. Its gem-dimethyl group imparts a unique conformational rigidity and lipophilicity to molecules, which can be advantageous for optimizing pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] The synthesis of amide derivatives from this carboxylic acid is a frequent and critical transformation, as the amide bond is a cornerstone of pharmaceuticals, with approximately 25% of all commercial drugs containing this functional group.[2][3]
However, the direct condensation of a carboxylic acid and an amine is often inefficient due to the formation of a non-reactive ammonium carboxylate salt.[4] To overcome this, a plethora of coupling reagents have been developed to activate the carboxylic acid, thereby facilitating nucleophilic attack by the amine.[5][6] The steric hindrance presented by the cyclohexane ring of this compound can pose challenges for amidation, necessitating the careful selection of reagents and optimization of reaction conditions.[7] This document provides detailed protocols for the successful amidation of this compound using common and effective coupling reagents.
Core Principles of Amide Bond Formation
The formation of an amide bond is fundamentally a dehydration reaction between a carboxylic acid and an amine. The primary challenge is the acid-base reaction between the two starting materials, which renders the amine a poor nucleophile and the carboxylic acid a carboxylate.[8] Coupling reagents circumvent this issue by converting the carboxylic acid's hydroxyl group into a better leaving group, thus activating the carbonyl carbon for nucleophilic attack by the amine.
The choice of coupling reagent is paramount and depends on factors such as the steric hindrance of the substrates, potential for side reactions, and desired reaction conditions.[4][9]
Comparative Overview of Common Coupling Reagents
The following table summarizes the characteristics of several widely used coupling reagents for the amidation of this compound.
| Coupling Reagent System | Additive | Base | Typical Solvent(s) | Reported Yield Range (%) | Key Advantages | Common Side Reactions/Challenges |
| EDC / HOBt | HOBt or NHS | DIPEA, TEA | DCM, DMF | 60-95% | Water-soluble byproducts, mild conditions.[4] | Potential for racemization (less with HOBt), formation of N-acylurea.[10] |
| HATU | None | DIPEA, TEA | DMF, NMP | 80-95% | High efficiency, good for sterically hindered couplings.[4][11] | Guanidinylation of the amine, byproduct removal can be challenging.[12] |
| DCC | HOBt or DMAP | None (or mild base) | DCM, THF | 70-90% | Inexpensive and effective. | Formation of insoluble dicyclohexylurea (DCU) byproduct which requires filtration.[8][9] |
Experimental Protocols
Protocol 1: EDC/HOBt Mediated Amidation
This protocol is a robust and widely used method for amide bond formation, particularly valued for its mild conditions and the water-solubility of its byproducts, which simplifies purification.[4][13] The addition of 1-hydroxybenzotriazole (HOBt) suppresses side reactions and reduces the risk of racemization.[11][14]
Materials:
-
This compound
-
Amine of choice
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
5% aqueous HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DCM or DMF.
-
Addition of Base and Amine: Add the amine (1.1 equivalents) followed by DIPEA (2.0 equivalents) to the solution.
-
Activation and Coupling: Cool the mixture to 0 °C in an ice bath. Add EDC (1.2 equivalents) portion-wise over 5 minutes.
-
Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with 5% aqueous HCl (2 x), saturated aqueous NaHCO₃ (2 x), and brine (1 x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel.
Workflow for EDC/HOBt Mediated Amidation
Caption: Workflow for EDC/HOBt amidation of this compound.
Protocol 2: HATU Mediated Amidation
HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is a highly efficient coupling reagent, often preferred for challenging couplings, including those involving sterically hindered acids or poorly nucleophilic amines.[4][11]
Materials:
-
This compound
-
Amine of choice
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Ethyl acetate
-
5% aqueous LiCl (for DMF removal)
-
5% aqueous HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Reaction Setup: In a flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Activation: Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the amine (1.2 equivalents) to the pre-activated mixture.
-
Reaction Progression: Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (3 x, if using DMF), 5% aqueous HCl (2 x), saturated aqueous NaHCO₃ (2 x), and brine (1 x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography. The byproduct, tetramethylurea, can sometimes be challenging to remove.[12]
Caption: Generalized mechanism of amide bond formation using coupling reagents.
Troubleshooting and Considerations
-
Low Yields: If yields are low, consider increasing the equivalents of the coupling reagent and base. For sterically hindered substrates, switching to a more powerful reagent like HATU may be beneficial. [7]Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates.
-
Byproduct Removal: The urea byproduct from EDC is water-soluble, making it easy to remove during aqueous work-up. [4]The DCU from DCC is insoluble in most organic solvents and is typically removed by filtration. [9]The tetramethylurea from HATU can be co-polar with the product and may require careful chromatography or alternative washing procedures (e.g., with LiCl solution) for removal. [12]* Racemization: For chiral carboxylic acids or amines, the choice of coupling reagent and additives is critical to prevent epimerization. Additives like HOBt and HOAt are known to suppress racemization. [10]
Conclusion
The amidation of this compound is a readily achievable transformation with the appropriate selection of coupling reagents and reaction conditions. Both the EDC/HOBt and HATU protocols offer reliable and high-yielding methods for the synthesis of a diverse range of amide derivatives. By understanding the principles behind these protocols and the nuances of each reagent, researchers can effectively incorporate this valuable scaffold into their synthetic endeavors.
References
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
- Ghosh, A. K., & Shahabi, D. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(51), 152637. [Link]
- Kalevaru, V. N., & Banala, S. (2019). Challenges and outlook for catalytic direct amidation reactions. Catalysis Science & Technology, 9(1), 28-43. [Link]
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- de la Torre, B. G., & Albericio, F. (2015). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Chemical Society Reviews, 44(22), 8050-8066. [Link]
- Chan, L. C., & Cox, B. G. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 72(23), 8863-8869. [Link]
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- Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). [Link]
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- National Center for Biotechnology Information. (n.d.). 4,4-Dimethylcyclohexanecarboxylic acid.
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- Czarnecka, K., et al. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 28(15), 5786. [Link]
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Application Notes and Protocols for the Reduction of 4,4-Dimethylcyclohexane-1-carboxylic Acid
Introduction
The reduction of carboxylic acids to their corresponding primary alcohols is a fundamental transformation in organic synthesis, pivotal in the development of pharmaceuticals and fine chemicals. 4,4-Dimethylcyclohexane-1-carboxylic acid serves as a valuable substrate, and its reduction product, (4,4-dimethylcyclohexyl)methanol, is a key building block in various synthetic pathways.[1] The gem-dimethyl group on the cyclohexane ring provides steric hindrance and influences the molecule's conformational properties, making the choice of reduction methodology crucial for achieving high yields and purity.
This comprehensive guide provides detailed application notes and protocols for the reduction of this compound. We will delve into the mechanistic underpinnings of various reduction strategies, offering field-proven insights to guide researchers, scientists, and drug development professionals in selecting and executing the most appropriate method for their specific needs. The protocols herein are designed to be self-validating systems, emphasizing safety, efficiency, and reproducibility.
Method 1: Lithium Aluminum Hydride (LAH) Reduction
Lithium aluminum hydride (LiAlH₄) is a potent and non-selective reducing agent capable of reducing a wide array of functional groups, including carboxylic acids.[2][3][4] Its high reactivity necessitates careful handling and adherence to strict safety protocols.[2][5][6]
Scientific Principles and Mechanistic Insight
The reduction of a carboxylic acid with LAH proceeds through a multi-step mechanism.[7][8][9] Initially, the acidic proton of the carboxylic acid reacts with a hydride from LAH in an acid-base reaction, liberating hydrogen gas and forming a lithium carboxylate salt. Subsequently, the carboxylate coordinates to the aluminum center, activating the carbonyl group for nucleophilic attack by another hydride ion. This forms a tetrahedral intermediate which then collapses, eliminating an aluminate species to yield an aldehyde.[4][10][11] The resulting aldehyde is highly reactive towards LAH and is immediately reduced to the corresponding primary alcohol.[3][4][7] Due to the high reactivity of the aldehyde intermediate, it is not possible to isolate it during the reaction.[4][7][9]
Caption: Generalized mechanism for the reduction of a carboxylic acid using LiAlH₄.
Experimental Protocol: LAH Reduction
Safety First: Lithium aluminum hydride reacts violently with water and protic solvents, releasing flammable hydrogen gas.[2][12] All manipulations must be conducted in a certified chemical fume hood under an inert atmosphere (e.g., nitrogen or argon).[2][6] Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and gloves, is mandatory.[5][13][14] A Class D fire extinguisher or dry sand should be readily available.[5][13]
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| This compound | 156.22 | 10.0 g | 1.0 |
| Lithium Aluminum Hydride (LAH) | 37.95 | 3.6 g | 1.5 |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |
| Ethyl Acetate | 88.11 | ~20 mL | - |
| Deionized Water | 18.02 | 3.6 mL | - |
| 15% (w/v) Aqueous Sodium Hydroxide | - | 3.6 mL | - |
| Deionized Water | 18.02 | 10.8 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
Reaction Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add lithium aluminum hydride (3.6 g, 1.5 equiv.) and anhydrous THF (100 mL). Cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve this compound (10.0 g, 1.0 equiv.) in anhydrous THF (100 mL) and add it to the dropping funnel. Add the solution dropwise to the stirred LAH suspension over 30-45 minutes, maintaining the internal temperature below 10 °C.[13]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup (Fieser Method): This is a critical step that must be performed with extreme caution due to the exothermic nature of quenching excess LAH.[2] Cool the reaction mixture back to 0 °C in an ice bath.[13][15]
-
Slowly and dropwise, add deionized water (3.6 mL). Vigorous hydrogen gas evolution will be observed.
-
Next, slowly add 15% (w/v) aqueous sodium hydroxide (3.6 mL). The mixture will become thick and granular.[2][15]
-
Finally, add deionized water (10.8 mL) and stir the mixture vigorously for 15-30 minutes as it warms to room temperature.[2][13][15]
-
-
Isolation: Filter the resulting white precipitate (aluminum salts) through a pad of Celite®. Wash the filter cake thoroughly with THF or diethyl ether.[2]
-
Purification: Combine the filtrate and washings. Dry the organic solution over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (4,4-dimethylcyclohexyl)methanol. The product can be further purified by vacuum distillation or column chromatography if necessary.
Caption: Experimental workflow for the LAH reduction of this compound.
Method 2: Borane Reduction
Borane (BH₃), typically used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), is a highly selective reagent for the reduction of carboxylic acids.[16][17] A key advantage of borane is its chemoselectivity; it will reduce carboxylic acids in the presence of many other functional groups, such as esters, ketones, and nitriles, that would be reduced by LAH.[17][18][19][20]
Scientific Principles and Mechanistic Insight
The reduction of carboxylic acids with borane is believed to proceed through the formation of an acyloxyborane intermediate.[17] This intermediate is then further reduced by additional equivalents of borane to form a trialkoxyborane. The final alcohol product is liberated upon hydrolytic workup. The high selectivity of borane for carboxylic acids is a significant advantage in the synthesis of complex molecules.[17][20]
Caption: Simplified mechanism for the reduction of a carboxylic acid with borane.
Experimental Protocol: Borane Reduction
Safety First: Borane-THF and Borane-DMS are flammable and react with water. Handle in a well-ventilated fume hood under an inert atmosphere. Wear appropriate PPE.
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| This compound | 156.22 | 10.0 g | 1.0 |
| Borane-THF complex (1.0 M in THF) | - | 256 mL | 4.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |
| Methanol | 32.04 | ~30 mL | - |
| 3 M Aqueous Hydrochloric Acid | - | As needed | - |
| Diethyl Ether | 74.12 | As needed | - |
Procedure:
-
Reaction Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of this compound (10.0 g, 1.0 equiv.) in anhydrous THF (100 mL). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add the borane-THF complex (1.0 M solution, 256 mL, 4.0 equiv.) dropwise to the stirred solution of the carboxylic acid over 30-45 minutes.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as indicated by TLC analysis.
-
Workup: Cool the reaction mixture to 0 °C. Slowly and carefully add methanol dropwise to quench the excess borane until gas evolution ceases.
-
Hydrolysis: Add 3 M aqueous hydrochloric acid and stir the mixture for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Method 3: Catalytic Hydrogenation
Catalytic hydrogenation offers a greener and often safer alternative to metal hydride reductions, utilizing molecular hydrogen as the reducing agent.[21] However, the reduction of carboxylic acids by hydrogenation is challenging due to their thermodynamic stability and the low electrophilicity of the carbonyl carbon.[21] This typically requires harsh reaction conditions (high pressure and temperature) and specialized catalysts.[22]
Scientific Principles and Catalyst Selection
Ruthenium and Rhenium-based catalysts have shown promise for the hydrogenation of carboxylic acids under more moderate conditions.[22][23] The reaction proceeds via the adsorption of the carboxylic acid and hydrogen onto the catalyst surface, followed by a series of hydrogenation and dehydration steps. The choice of catalyst and support is critical for achieving high conversion and selectivity to the desired alcohol.[21]
General Protocol Considerations for Catalytic Hydrogenation
A detailed, universally applicable protocol is challenging to provide as the optimal conditions are highly dependent on the specific catalyst and available hydrogenation equipment.
Key Parameters to Optimize:
-
Catalyst: Ruthenium or Rhenium-based catalysts are often preferred.
-
Pressure: Typically requires elevated hydrogen pressure (e.g., 40-100 bar).
-
Temperature: Elevated temperatures (e.g., 150-200 °C) are usually necessary.
-
Solvent: A high-boiling point, inert solvent is required.
-
Reaction Time: Can range from several hours to a full day.
Researchers interested in this method should consult specialized literature for specific catalyst systems and detailed procedures relevant to their available equipment.[21][22][23]
Summary and Comparison of Methods
| Method | Reagent | Selectivity | Conditions | Workup | Key Advantages | Key Disadvantages |
| LAH Reduction | LiAlH₄ | Low (reduces many functional groups) | 0 °C to RT | Aqueous quench (Fieser method) | High reactivity, fast reaction times | Highly reactive, requires strict safety protocols, difficult workup |
| Borane Reduction | BH₃·THF or BH₃·SMe₂ | High (selective for carboxylic acids) | 0 °C to RT | Acidic or basic hydrolysis | Excellent chemoselectivity, milder than LAH | Reagent cost, handling of borane complexes |
| Catalytic Hydrogenation | H₂ gas, metal catalyst | Varies with catalyst | High pressure and temperature | Simple filtration | "Green" method, high atom economy | Requires specialized equipment, harsh conditions may not be suitable for complex molecules |
Conclusion
The reduction of this compound to (4,4-dimethylcyclohexyl)methanol can be effectively achieved through several methods, each with its own set of advantages and challenges. The choice of method will ultimately depend on the specific requirements of the synthesis, including the presence of other functional groups, scale, available equipment, and safety considerations. For general laboratory-scale synthesis where chemoselectivity is not a primary concern, LAH provides a rapid and effective solution, provided stringent safety measures are followed. When selectivity is paramount, borane-based reagents are the preferred choice. Catalytic hydrogenation represents a more sustainable approach but requires specialized equipment and significant process optimization.
References
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- Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
- BYJU'S. (n.d.). Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis.
- Organic Chemistry Portal. (n.d.). Acid to Alcohol - Common Conditions.
- PubMed. (2022, October 24). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis.
- Semantic Scholar. (n.d.). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis.
- University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction.
- Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
- University of Calgary, Department of Chemistry. (n.d.). Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols.
- Chemguide. (n.d.). reduction of carboxylic acids.
- Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to alcohols using LiAlH4.
- Princeton University, Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride.
- YouTube. (2019, December 17). Carboxylic Acids to Alcohols, Part 3: Borane.
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- YouTube. (2023, August 22). How To Handle Lithium Aluminum Hydride (LAH) in Lab | Precautions & Hazards Of LAH | Dr. Aman.
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Application Note: Comprehensive Analytical Strategies for Cyclohexanecarboxylic Acid
Abstract: This document provides a detailed guide to the primary analytical techniques for the quantification and characterization of Cyclohexanecarboxylic Acid (CHCA), a significant compound in pharmaceutical synthesis, food and beverage industries, and as a precursor in chemical manufacturing.[1][2][3] We present field-proven protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), alongside spectroscopic methods for structural elucidation. The causality behind critical experimental choices is explained to empower researchers, scientists, and drug development professionals in method development and troubleshooting.
Introduction: The Analytical Imperative for Cyclohexanecarboxylic Acid
Cyclohexanecarboxylic acid (CHCA), also known as hexahydrobenzoic acid, is a saturated monocarboxylic acid.[1] Its analysis is critical across multiple domains. In the pharmaceutical industry, it serves as a key intermediate in the synthesis of drugs such as the anti-schistosomal agent Praziquantel.[4] In the food and beverage sector, it is monitored as a potential contaminant and flavoring ingredient.[1] Furthermore, it is a precursor to caprolactam, a monomer for Nylon-6, making its purity assessment vital for polymer chemistry.[3]
The physicochemical properties of CHCA—moderate polarity, low volatility, and lack of a strong chromophore—present unique analytical challenges. This guide provides robust methodologies to address these challenges, ensuring accurate and reliable analysis.
Physicochemical Properties of Cyclohexanecarboxylic Acid
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₂ | [5] |
| Molar Mass | 128.17 g/mol | [5] |
| Melting Point | 29-31 °C | |
| Boiling Point | 232-233 °C | |
| pKa | ~4.9 | [6] |
| Appearance | White crystalline solid or colorless oil | [3] |
Gas Chromatography (GC) Analysis: A High-Sensitivity Approach
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, the direct analysis of carboxylic acids like CHCA is hampered by their high polarity and low volatility, which leads to poor peak shape (tailing) and potential thermal degradation in the GC inlet.[7] To overcome this, a derivatization step is essential to convert the polar carboxylic acid group into a less polar, more volatile ester or silyl derivative.[8]
The Rationale Behind Derivatization
Derivatization is a chemical modification that renders an analyte more suitable for a given analytical technique.[8] For GC analysis of CHCA, the primary objectives are:
-
Increased Volatility: By replacing the active hydrogen of the carboxyl group, intermolecular hydrogen bonding is eliminated, significantly lowering the boiling point of the analyte.
-
Improved Peak Shape: The reduction in polarity minimizes interactions with active sites on the GC column and liner, resulting in sharper, more symmetrical peaks.[8]
-
Enhanced Sensitivity: Certain derivatizing agents, such as those containing fluorine atoms, create derivatives that are highly sensitive to specific detectors like the Electron Capture Detector (ECD) or when using Negative Chemical Ionization (NCI) Mass Spectrometry.[9]
Protocol: Trace Analysis of CHCA by GC-MS with Pentafluorobenzyl Bromide (PFBBr) Derivatization
This protocol is adapted from a validated method for analyzing CHCA in complex matrices like wine and is suitable for trace-level quantification.[9] The use of PFBBr derivatization followed by GC-NCI-MS provides exceptionally low detection limits.
A. Sample Preparation: Solid-Phase Extraction (SPE)
-
Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (or equivalent) by passing 5 mL of methanol followed by 5 mL of deionized water. This activates the sorbent for proper retention.
-
Sample Loading: Load the aqueous sample (e.g., wine, environmental water) onto the SPE cartridge. The hydrophobic-lipophilic balanced sorbent retains CHCA while allowing more polar matrix components to pass through.
-
Washing: Wash the cartridge with 5 mL of water to remove any remaining unretained impurities.
-
Elution: Elute the CHCA from the cartridge using 5 mL of a suitable organic solvent, such as methanol or acetone.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen gas.
B. Derivatization
-
Reconstitution: Reconstitute the dried residue in 100 µL of acetone.
-
Reagent Addition: Add 10 µL of the derivatizing agent, 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr), and 10 µL of a catalyst, such as potassium carbonate solution.[9][10]
-
Reaction: Vortex the mixture and incubate at room temperature for 30 minutes to form the pentafluorobenzyl ester of CHCA.[9] This ester is significantly more volatile and amenable to GC analysis.
C. GC-MS Analysis
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
-
Analysis: Perform the analysis using the parameters outlined in the table below.
Typical GC-MS Parameters and Performance
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film) | A non-polar column provides good separation for the relatively non-polar PFB-ester derivative.[10] |
| Carrier Gas | Helium at 1 mL/min | Provides optimal efficiency and is inert.[11] |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the derivative without thermal degradation.[11] |
| Injection Mode | Splitless | Maximizes the transfer of analyte to the column, essential for trace analysis.[11] |
| Oven Program | 60 °C (1 min), ramp at 10 °C/min to 280 °C, hold 5 min | A temperature ramp effectively separates the analyte from solvent and matrix components.[10] |
| MS Ionization | Negative Chemical Ionization (NCI) | PFB-derivatives are highly electronegative and yield abundant molecular anions in NCI, providing high sensitivity and selectivity.[9] |
| Mass Range | m/z 50-350 | Covers the expected mass of the derivatized analyte and potential fragments. |
| Limit of Detection | 0.4 - 2.4 ng/L | Demonstrates the high sensitivity of the method.[9] |
| Linearity | Up to 3.6 µg/L | Shows a robust quantitative range.[9] |
| Precision (%RSD) | <10% | Indicates good method reproducibility.[9] |
Workflow for GC-MS Analysis of CHCA
High-Performance Liquid Chromatography (HPLC): The Direct Approach
HPLC is often preferred for quality control environments due to its high throughput and the ability to analyze many carboxylic acids directly without derivatization. Reversed-phase (RP) HPLC is the most common mode used for CHCA.
The Causality of Mobile Phase pH
The key to successful RP-HPLC of carboxylic acids is controlling the pH of the mobile phase. CHCA has a pKa of approximately 4.9.[6]
-
At pH > pKa: The acid is deprotonated to its carboxylate form (C₆H₁₁COO⁻), which is highly polar and will have very little retention on a non-polar C18 column, eluting near the void volume.
-
At pH < pKa: The acid remains in its protonated, neutral form (C₆H₁₁COOH). This form is significantly less polar and will interact effectively with the C18 stationary phase, leading to good retention and sharp, symmetrical peaks.
Therefore, acidifying the mobile phase to a pH of ~2.5-3.0 with an acid like phosphoric acid or formic acid is critical.[12][13] Formic acid is preferred for LC-MS applications as it is volatile, whereas phosphoric acid is suitable for UV detection.[12]
Protocol: Isocratic RP-HPLC with UV Detection
This protocol provides a robust and straightforward method for the quantification of CHCA in bulk materials or simple formulations.[12][13]
A. Mobile Phase and Standard Preparation
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and 0.1% Phosphoric Acid in HPLC-grade water. A typical starting ratio is 60:40 (Acetonitrile:Aqueous Acid).[13] Filter the mobile phase through a 0.45 µm membrane filter and degas thoroughly.
-
Standard Stock Solution: Accurately weigh approximately 100 mg of CHCA reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to create a 1 mg/mL stock solution.[13]
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.[13]
-
Sample Preparation: Dissolve the sample containing CHCA in the mobile phase to achieve a concentration within the calibration range. Filter the final solution through a 0.22 µm syringe filter before injection.
B. HPLC Analysis
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject 10 µL of each standard and sample solution.
-
Analysis and Quantitation: Run the analysis using the parameters below. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of CHCA in the samples from this curve.
Typical HPLC Parameters
| Parameter | Recommended Setting | Rationale |
| HPLC Column | C18, 150 mm x 4.6 mm, 5 µm (e.g., Newcrom R1) | The C18 stationary phase provides excellent retention for the protonated, non-polar form of CHCA.[12][13] |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid (e.g., 60:40 v/v) | Isocratic elution is simple and robust. The acid ensures CHCA is in its neutral form for good retention and peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.[10] |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 210 nm | The carboxyl group has sufficient absorbance at low UV wavelengths for sensitive detection.[10][13] |
| Injection Volume | 10 µL | A typical volume that balances sensitivity with peak shape. |
Workflow for HPLC-UV Analysis of CHCA
Sources
- 1. Cyclohexanecarboxylic acid | 98-89-5 [chemicalbook.com]
- 2. lucintel.com [lucintel.com]
- 3. Cyclohexanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 4. guidechem.com [guidechem.com]
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- 9. Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 12. Separation of Cyclohexanecarboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Conformational Analysis of Cyclohexanecarboxylic Acids using ¹H NMR Spectroscopy
Abstract
Cyclohexanecarboxylic acid and its derivatives are fundamental structural motifs in medicinal chemistry and materials science. Their biological activity and physical properties are intrinsically linked to their three-dimensional structure, particularly the conformational preference of the carboxylic acid substituent. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy for the detailed conformational analysis of these molecules in solution. We delve into the theoretical principles underpinning the analysis, present validated, step-by-step protocols for sample preparation and data acquisition, and offer a detailed workflow for spectral interpretation. The causality behind experimental choices is explained, emphasizing the relationship between coupling constants, dihedral angles, and the dominant chair conformation.
Introduction
The cyclohexane ring is a ubiquitous scaffold in organic chemistry, prized for its rigid yet conformationally mobile nature. When substituted, as in cyclohexanecarboxylic acid, the ring predominantly adopts a low-energy chair conformation. The substituent, in this case, the carboxylic acid group (–COOH), can occupy one of two distinct positions: axial (perpendicular to the plane of the ring) or equatorial (in the plane of the ring). These two conformations exist in a dynamic equilibrium, and the position of this equilibrium dictates the molecule's overall shape and reactivity.
¹H NMR spectroscopy is an exceptionally powerful and non-destructive technique for elucidating the dominant conformation of cyclic molecules in solution. By analyzing two key parameters—chemical shifts (δ) and spin-spin coupling constants (J)—we can extract precise information about the stereochemical environment of each proton, allowing for an unambiguous assignment of the substituent's preferred orientation. This guide will focus on the practical application of ¹H NMR to determine whether the carboxylic acid group preferentially resides in the sterically favored equatorial position.
Theoretical Principles: From Spectrum to Structure
The foundation of conformational analysis by ¹H NMR lies in understanding how the spatial arrangement of atoms translates into observable spectral parameters.
The Chair Conformation Equilibrium
Cyclohexanecarboxylic acid rapidly interconverts between two chair conformations via a process known as ring-flipping. This inversion swaps the axial and equatorial positions.[1] Consequently, the –COOH group can be either axial or equatorial.
Generally, the equatorial conformer is significantly more stable due to the avoidance of 1,3-diaxial interactions between the substituent and the axial protons on C2 and C6. The ¹H NMR spectrum observed at room temperature is a time-averaged representation of both conformers, weighted by their relative populations.
The Karplus Relationship: Decoding Coupling Constants
The most powerful tool for this analysis is the vicinal coupling constant (³J), which is the coupling between protons on adjacent carbons. The magnitude of ³J is highly dependent on the dihedral angle (θ) between the two C-H bonds, a relationship described by the Karplus equation.[2][3]
In a cyclohexane chair, the dihedral angles are fixed, leading to predictable coupling constants:
| Coupling Type | Dihedral Angle (θ) | Typical ³J Value (Hz) |
| Axial-Axial (J_ax,ax) | ~180° | 10 – 13 (Large) |
| Axial-Equatorial (J_ax,eq) | ~60° | 2 – 5 (Small) |
| Equatorial-Equatorial (J_eq,eq) | ~60° | 2 – 5 (Small) |
This difference is the key to the analysis. The proton on the carbon bearing the –COOH group (the α-proton, H-1) serves as our diagnostic probe. Its coupling pattern will reveal its orientation, and by extension, the orientation of the –COOH group.
-
If H-1 is Axial: It will have two large (ax-ax) and two small (ax-eq) couplings. This results in a wide, complex multiplet, often a "triplet of triplets" (tt). This corresponds to an equatorial –COOH group .
-
If H-1 is Equatorial: It will have four small (eq-ax and eq-eq) couplings, resulting in a narrow multiplet. This corresponds to an axial –COOH group .
Characteristic Chemical Shifts
The chemical environment of each proton determines its resonance frequency (chemical shift).
| Proton Type | Typical Chemical Shift (δ, ppm) | Notes |
| Carboxylic Acid (-COOH) | 10.0 – 13.0 | Broad singlet, concentration-dependent. Disappears with D₂O shake.[4][5] |
| Alpha-Proton (H-1) | 2.2 – 2.6 | Deshielded by the adjacent carbonyl group. The primary signal for conformational analysis.[6] |
| Other Ring Protons | 1.1 – 2.1 | Complex, overlapping region. Axial protons are typically shielded (lower ppm) relative to their geminal equatorial partners.[6][7] |
Experimental Protocols
A high-quality spectrum is paramount for accurate analysis. This requires meticulous sample preparation and appropriate data acquisition parameters.
Materials and Equipment
-
Analyte: Cyclohexanecarboxylic acid or derivative (5-25 mg).
-
Solvent: Deuterated NMR solvent (e.g., Chloroform-d, CDCl₃; DMSO-d₆).
-
Internal Standard (Optional): Tetramethylsilane (TMS).
-
Equipment: High-quality 5 mm NMR tubes, Pasteur pipettes, glass wool, sample vials.
-
Instrumentation: NMR Spectrometer (≥400 MHz recommended for better signal dispersion).
Protocol 1: Standard Sample Preparation
This protocol ensures a clean, homogeneous sample, which is critical for achieving high spectral resolution.
-
Weighing: Accurately weigh 5-25 mg of the cyclohexanecarboxylic acid into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.[8] Mix gently to dissolve the sample completely.
-
Filtration (Critical Step): Place a small, tight plug of glass wool into a Pasteur pipette. Filter the sample solution through the pipette directly into a clean NMR tube.
-
Causality: This step removes any microscopic solid particles. Particulates in the solution disrupt the magnetic field homogeneity, leading to broad spectral lines and loss of resolution, which can obscure crucial coupling information.[8]
-
-
Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination.
-
Labeling: Clearly label the sample before proceeding to the spectrometer.
Protocol 2: D₂O Exchange for –COOH Confirmation
This is a self-validating experiment to unambiguously identify the acidic proton signal.
-
Acquire Standard Spectrum: First, acquire a standard ¹H NMR spectrum of the sample following Protocol 1.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the sample.
-
Mix: Cap the tube and shake gently for ~30 seconds to ensure thorough mixing and facilitate proton-deuterium exchange.
-
Re-acquire Spectrum: Place the sample back into the spectrometer and acquire a second ¹H NMR spectrum using the same parameters.
-
Analysis: The signal corresponding to the acidic –COOH proton will have disappeared or significantly diminished in the second spectrum, confirming its identity.[9]
Data Analysis and Interpretation: A Case Study
Let's analyze a representative ¹H NMR spectrum of cyclohexanecarboxylic acid in CDCl₃.
-
Initial Assessment: The spectrum shows a very broad signal at ~11.8 ppm, a multiplet centered at ~2.33 ppm, and a complex group of overlapping signals between 1.2 and 2.0 ppm.[6]
-
Signal Assignment:
-
The broad signal at 11.8 ppm is assigned to the -COOH proton . A D₂O shake would confirm this by causing its disappearance.
-
The multiplet at 2.33 ppm integrates to one proton and is in the expected region for the α-proton (H-1) .[6]
-
The signals between 1.2 and 2.0 ppm correspond to the remaining 10 protons on the cyclohexane ring.
-
-
Conformational Analysis via the α-Proton:
-
Observation: A close examination of the multiplet at 2.33 ppm reveals a complex pattern with several couplings. Crucially, the total width of this multiplet is large, on the order of ~30-40 Hz.
-
Interpretation: To have such a large width, the signal must contain large coupling constants. According to the Karplus relationship, large (10-13 Hz) couplings can only arise from axial-axial interactions.
-
Advanced Considerations
-
Solvent Effects: The choice of solvent can influence the conformational equilibrium. Hydrogen-bonding solvents (like DMSO-d₆ or Methanol-d₄) can form strong interactions with the carboxylic acid group, potentially altering the energy difference between the axial and equatorial conformers compared to a non-polar solvent like benzene-d₆.
-
Low-Temperature NMR: For molecules with a smaller energy difference between conformers, both may be significantly populated at room temperature. By cooling the sample, it is possible to slow the rate of ring-flipping to the point where separate signals for the axial and equatorial conformers can be observed, allowing for their direct quantification.[1][10]
-
2D NMR Techniques: For complex substituted cyclohexanes, one-dimensional spectra can be too crowded for a full assignment. 2D NMR experiments like COSY (Correlation Spectroscopy) are invaluable for identifying which protons are coupled to each other, confirming the assignment of the α-proton and its neighbors.
Conclusion
¹H NMR spectroscopy provides a robust and definitive method for the conformational analysis of cyclohexanecarboxylic acids. By focusing on the multiplicity and coupling constants of the α-proton signal, one can directly infer its axial or equatorial orientation, and thus determine the preferred conformation of the entire molecule in solution. The protocols and analytical workflow described in this note represent a self-validating system, ensuring that researchers can confidently and accurately characterize these important chemical entities.
References
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0031342).
- ResearchGate. (2020). Synthesis and NMR spectroscopic conformational analysis of esters of 4-hydroxy-cyclohexanone - The more polar the molecule the more stable the axial conformer.
- University of Rochester. (n.d.). NMR Sample Preparation.
- Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3534-3546.
- JoVE. (n.d.). Video: NMR and Mass Spectroscopy of Carboxylic Acids.
- Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.
- NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
- YouTube. (2024, June 17). CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids.
- University of Calgary. (n.d.). Coupling constants for 1H and 13C NMR.
- Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons.
- YouTube. (2020, May 29). 1H NMR of cyclohexane.
Sources
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. Cyclohexanecarboxylic acid(98-89-5) 1H NMR spectrum [chemicalbook.com]
- 7. hmdb.ca [hmdb.ca]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
Application Note: A Practical Guide to 13C NMR Assignments for Substituted Cyclohexane Rings
Abstract
The conformational complexity of substituted cyclohexanes presents a unique challenge and opportunity in structural elucidation. 13C Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for defining the stereochemistry of these aliphatic rings. The chemical shift of each carbon atom is exquisitely sensitive to its local geometric environment, particularly the orientation of substituents as axial or equatorial. This application note provides a comprehensive guide for researchers, synthetic chemists, and drug development professionals on the principles and protocols for the accurate assignment of 13C NMR spectra of substituted cyclohexanes. It covers foundational concepts, empirical prediction of chemical shifts, the diagnostic importance of stereochemical effects like the γ-gauche interaction, and a step-by-step workflow integrating modern 1D and 2D NMR techniques.
Introduction: The Power of 13C NMR in Conformational Analysis
In the realm of drug discovery and organic synthesis, the precise three-dimensional arrangement of atoms—stereochemistry—is paramount to a molecule's function. For cyclic systems like cyclohexanes, which form the backbone of numerous natural products and pharmaceutical agents, the conformational preference of substituents (axial vs. equatorial) dictates biological activity and physical properties.
While various analytical techniques can probe molecular structure, 13C NMR spectroscopy offers a direct, non-invasive window into the carbon framework. The chemical shift (δ) of a 13C nucleus is highly dependent on its electronic environment, which in cyclohexanes is profoundly influenced by steric and stereoelectronic effects arising from substituent orientation. Consequently, a correctly assigned 13C NMR spectrum can serve as a definitive fingerprint of a compound's stereoisomeric form.
This guide moves beyond simple spectral interpretation, offering a systematic approach to predict and assign the 13C NMR spectrum of a substituted cyclohexane, thereby enabling confident stereochemical determination.
Fundamental Principles: Conformation and Chemical Shift
At room temperature, the cyclohexane ring is not static but undergoes rapid ring inversion between two low-energy chair conformations. For a monosubstituted cyclohexane, this equilibrium involves the substituent occupying either an axial or an equatorial position.
Caption: The γ-gauche effect: steric compression between an axial substituent and γ-carbons.
Conversely, an equatorial substituent has an anti-relationship with the γ-carbons, resulting in a minimal γ-effect. Therefore, observing a carbon resonance significantly upfield from its predicted equatorial position is strong evidence for an axial substituent.
A Modern Workflow for Unambiguous Assignment
While empirical prediction provides an excellent starting point, definitive assignment requires experimental verification. Modern NMR spectroscopy offers a suite of experiments that, when used together, create a self-validating system for assignment.
Caption: Systematic workflow for 13C NMR assignment of substituted cyclohexanes.
Experimental Protocols
Protocol 1: NMR Sample Preparation
Scientific integrity begins with proper sample preparation. Contaminants or poor sample quality will degrade spectral quality, making assignments difficult or impossible.
-
Determine Sample Quantity: For a standard 5 mm NMR tube, aim for a concentration that provides good signal-to-noise (S/N) in a reasonable time.
-
Typical 13C: 20-50 mg of the compound is a good starting point for small molecules (< 500 g/mol ). [1]If material is limited, the number of scans can be increased. Halving the concentration requires quadrupling the acquisition time for the same S/N. 2. Choose Deuterated Solvent: Select a deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆) that fully dissolves the sample. The solvent choice can slightly influence chemical shifts. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.
-
-
Dissolution and Filtration:
-
Weigh the sample accurately into a clean, dry vial.
-
Add the appropriate volume of deuterated solvent (typically 0.6-0.7 mL for a standard tube).
-
Ensure complete dissolution. Gentle warming or vortexing can be used.
-
Crucially, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube. This removes any particulate matter that would degrade magnetic field homogeneity and broaden spectral lines.
-
-
Tube and Cap: Use a clean, high-quality NMR tube free of chips or cracks. Cap the tube to prevent solvent evaporation and contamination. [2]
Protocol 2: 1D NMR Data Acquisition (13C and DEPT)
-
Standard 13C Spectrum (Proton Decoupled):
-
Purpose: To detect all carbon atoms in the molecule and obtain their chemical shifts.
-
Key Parameters:
-
Pulse Program: zgpg30 or a similar variant with proton decoupling.
-
Pulse Angle: A 30° flip angle is a good compromise for signal intensity without requiring very long relaxation delays. [3][4] * Relaxation Delay (d1): 2.0 seconds is a robust default for most small molecules. [3] * Acquisition Time (aq): 1.0-2.0 seconds to ensure good digital resolution.
-
Number of Scans (ns): Start with 128 or 256 and increase as needed for S/N.
-
-
-
DEPT-135 and DEPT-90 Spectra:
-
Purpose: To determine the multiplicity of each carbon signal (C, CH, CH₂, or CH₃). [5][6] * DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative (inverted) peaks. Quaternary (C) carbons are absent. [7] * DEPT-90: Only CH signals appear. All other signals (C, CH₂, CH₃) are absent. [7] * Execution: Run DEPT-135 and DEPT-90 experiments using standard spectrometer parameters. These experiments are much faster than a standard 13C spectrum due to polarization transfer from protons. [8]
-
Protocol 3: 2D NMR Data Acquisition (HSQC and HMBC)
For complex molecules or where 1D data is ambiguous, 2D NMR is essential.
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify which protons are directly attached to which carbons. [9]It produces a 2D plot with the ¹H spectrum on one axis and the ¹³C spectrum on the other, showing a correlation peak for every C-H bond.
-
Benefit: This experiment is invaluable for resolving overlapping ¹H signals and definitively linking proton and carbon resonances. [10]2. HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify longer-range correlations between protons and carbons, typically over 2 or 3 bonds (²J_CH, ³J_CH). [9]Direct one-bond correlations are suppressed.
-
Benefit: HMBC is the key to piecing together the carbon skeleton. It allows you to "walk" across the molecule by connecting proton signals to nearby carbons, including quaternary carbons that are invisible in DEPT and HSQC experiments.
-
Worked Example: Assignment of cis-4-methylcyclohexanol
Let's apply this workflow to cis-4-methylcyclohexanol. In the cis isomer, one substituent must be axial and the other equatorial. Since the hydroxyl group is sterically smaller than the methyl group, the preferred conformation will have an equatorial -OH and an axial -CH₃.
Step 1: Predict Chemical Shifts
-
Base: Cyclohexane = 27.1 ppm
-
Substituents: Equatorial -OH, Axial -CH₃
-
Prediction for C1 (CH-OH):
-
δ ≈ 27.1 (base) + 42.4 (α-eq OH) + (-0.2) (δ-ax CH₃) = 69.3 ppm
-
-
Prediction for C2/C6 (CH₂):
-
δ ≈ 27.1 (base) + 7.2 (β-eq OH) + 5.4 (β-ax CH₃) = 39.7 ppm
-
-
Prediction for C3/C5 (CH₂):
-
δ ≈ 27.1 (base) + (-2.7) (γ-eq OH) + 5.4 (β-ax CH₃) = 29.8 ppm
-
-
Prediction for C4 (CH-CH₃):
-
δ ≈ 27.1 (base) + (-0.4) (δ-eq OH) + 1.4 (α-ax CH₃) = 28.1 ppm
-
-
Prediction for C4-Methyl (CH₃):
-
The axial methyl itself will be shielded. A typical axial methyl appears around 17-19 ppm.
-
Step 2: Analyze Experimental Data A hypothetical set of experimental data:
-
13C {¹H}: 69.0, 39.5, 30.1, 28.5, 18.2 ppm
-
DEPT-135:
-
Positive: 69.0 (CH), 28.5 (CH), 18.2 (CH₃)
-
Negative: 39.5 (CH₂), 30.1 (CH₂)
-
-
DEPT-90: 69.0 (CH), 28.5 (CH)
-
HSQC/HMBC: Would confirm C-H and multi-bond connectivities.
Step 3: Final Assignment
-
The signal at 18.2 ppm is a CH₃ group (DEPT-135 positive, DEPT-90 absent) and is significantly upfield, confirming an axial methyl group .
-
The signal at 69.0 ppm is a CH group in the typical range for a carbon bearing an oxygen atom. This is C1 .
-
The signal at 28.5 ppm is the other CH group, corresponding to C4 , the carbon bearing the axial methyl group.
-
The two negative signals in the DEPT-135 at 39.5 ppm and 30.1 ppm are the CH₂ groups. Based on our prediction, the more downfield signal (39.5 ppm) is assigned to C2/C6 , which are β to both substituents. The upfield signal (30.1 ppm) is assigned to C3/C5 .
-
The presence of the highly shielded axial methyl group (18.2 ppm) and the corresponding shifts of the ring carbons strongly validate the assigned cis stereochemistry with the equatorial-OH/axial-CH₃ conformation.
Conclusion
The accurate assignment of 13C NMR spectra for substituted cyclohexanes is a powerful and essential skill for chemists. By combining a foundational understanding of conformational analysis and stereochemical effects with a systematic workflow that leverages modern 1D and 2D NMR experiments, researchers can achieve unambiguous structural and stereochemical elucidation. The γ-gauche effect, in particular, serves as a reliable diagnostic tool for determining substituent orientation. The protocols and principles outlined in this note provide a robust framework for tackling these challenging yet rewarding analytical problems in research and development.
References
- Buchanan, G. W., Preusser, S. H., & Webb, V. L. (1984). Deshielding γ–gauche effects in 13C magnetic resonance: a comparison of the conformational behaviour of the acetyl group in cyclohexane and 5-substituted-1,3-dioxane systems. Canadian Journal of Chemistry, 62(7), 1308-1311. [Link]
- Buchanan, G. W., & Stothers, J. B. (1982). Low temperature carbon-13 magnetic resonance detection of axial conformers in vinyl- and formylcyclohexane: a deshielding γ–gauche effect. Canadian Journal of Chemistry, 60(6), 787-791. [Link]
- University of Wisconsin-Madison Chemistry Department. (2020). Optimized Default 13C Parameters.
- University of Leicester. NMR Sample Preparation. Department of Chemistry Resources. [Link]
- Columbia University. HSQC and HMBC. NMR Core Facility. [Link]
- Beutler, J. A., et al. (2019). Questioning the γ-gauche effect: stereoassignment of 1,3-disubstituted-tetrahydro-β-carbolines using 1H-1H coupling constants. NIH Public Access. [Link]
- Dalling, D. K., & Grant, D. M. (1967). Carbon-13 magnetic resonance. IX. The methylcyclohexanes. Journal of the American Chemical Society, 89(25), 6612-6622. [Link]
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Application Note: A Systematic Approach to HPLC Method Development for Carboxylic Acid Separation
Abstract
The quantitative analysis of carboxylic acids is critical across the pharmaceutical, clinical, and food science sectors. However, their inherent polarity, ionizable nature, and frequent lack of strong UV chromophores present significant challenges for reliable separation and detection by High-Performance Liquid Chromatography (HPLC). This guide provides a comprehensive, field-proven framework for developing robust and efficient HPLC methods for carboxylic acid analysis. It moves beyond a simple listing of steps to explain the fundamental principles and causal relationships behind strategic choices in stationary phase, mobile phase, and detector selection. Detailed protocols and troubleshooting advice are provided to empower researchers, scientists, and drug development professionals to build self-validating, high-performance analytical methods.
Part 1: Foundational Principles – The Analyte Is Key
A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties. For carboxylic acids, the most critical parameter is the pKa , the pH at which the acid is 50% ionized (in its carboxylate form) and 50% non-ionized (in its carboxylic acid form). This equilibrium directly governs the analyte's polarity and, consequently, its retention behavior in reversed-phase HPLC.
According to the Henderson-Hasselbalch equation, when the mobile phase pH is equal to the analyte's pKa, both the charged and uncharged forms exist in equal measure, often leading to broad, misshapen peaks. To ensure a single, stable form of the analyte is present during chromatography, it is a best practice to adjust the mobile phase pH to be at least 1.5 to 2 units away from the analyte's pKa.[1][2]
-
To increase retention in reversed-phase HPLC, the mobile phase pH should be lowered (at least 2 units below the pKa). This suppresses the ionization of the carboxyl group (-COOH), making the molecule more neutral and less polar, thereby increasing its affinity for the non-polar stationary phase.[1][3]
-
To decrease retention , the mobile phase pH should be raised . This promotes ionization to the carboxylate form (-COO⁻), increasing the molecule's polarity and reducing its affinity for the stationary phase.[3]
Part 2: Strategic Method Development
A logical, structured approach to method development saves time and resources while ensuring a robust final method. The process involves the strategic selection of the column, mobile phase, and detector, followed by systematic optimization.
Stationary Phase (Column) Selection
The choice of stationary phase is the most critical decision in controlling selectivity. The selection depends on the polarity and structural characteristics of the carboxylic acids in the sample mixture.
| Stationary Phase Type | Primary Separation Mechanism | Best Suited For | Key Considerations |
| Reversed-Phase (C18, C8) | Hydrophobic Interaction[4] | Non-polar to moderately polar carboxylic acids. The workhorse of HPLC. | At a low mobile phase pH (~2.5-3.5), ionization is suppressed, leading to good retention. High-purity silica is essential to minimize peak tailing from silanol interactions.[5] |
| Ion-Exclusion | Donnan exclusion, size exclusion, and partitioning | Simple aliphatic and aromatic carboxylic acids.[6] | Often used for separating organic acids from complex matrices like beer or fermentation broths.[7] Mobile phases are typically dilute mineral acids (e.g., sulfuric acid).[6] |
| Mixed-Mode (MMC) | Multiple interactions (e.g., Hydrophobic + Ion-Exchange)[8][9] | Complex mixtures containing analytes with diverse polarities and charge states.[10] | Offers unique selectivity and can retain highly polar or ionic compounds without ion-pairing reagents, making it MS-friendly.[10] |
| HILIC | Hydrophilic Partitioning[11][12] | Very polar, hydrophilic carboxylic acids that are poorly retained in reversed-phase mode.[13][14] | Uses a high organic mobile phase with a small amount of aqueous buffer.[11] Elution order is often the reverse of reversed-phase.[11] |
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.6, ranksep=1.2, bgcolor="#FFFFFF", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#5F6368"];
} enddot Caption: Decision workflow for selecting the optimal HPLC column.
Mobile Phase Optimization: The Engine of Separation
Once a column is selected, the mobile phase composition is adjusted to fine-tune retention, selectivity, and peak shape.
pH Control and Buffer Selection: As established, pH is the most powerful tool for controlling the retention of carboxylic acids. A stable pH is maintained using a buffer. The buffer should have a pKa within +/- 1 pH unit of the desired mobile phase pH to ensure adequate buffering capacity.
| Buffer | pKa(s) | Buffering Range | UV Cutoff (approx.) | MS Compatibility |
| Phosphate | 2.15, 7.20, 12.35 | 2.1-3.1, 6.2-8.2[3] | ~200 nm | No (Non-volatile) |
| Formate | 3.75 | 2.8-4.8[2] | ~210 nm | Yes (Volatile) |
| Acetate | 4.76 | 3.8-5.8[3] | ~210 nm | Yes (Volatile) |
| TFA (0.1%) | ~0.5 | pH ~2.0 | ~210 nm | Yes (Volatile, but can cause ion suppression) |
Important: Always measure and adjust the pH of the aqueous portion of the mobile phase before adding the organic modifier. The addition of organic solvents like acetonitrile can significantly alter the pKa values of acids.[15]
Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers. ACN is generally preferred due to its lower viscosity and lower UV cutoff. However, methanol can sometimes offer different selectivity for structurally similar compounds.
Ion-Pairing Agents: For situations where sufficient retention cannot be achieved by pH adjustment alone, ion-pairing chromatography (IPC) can be employed. A cationic ion-pairing reagent (e.g., tetrabutylammonium) is added to the mobile phase.[16] It forms a neutral ion-pair with the ionized carboxylic acid, increasing its hydrophobicity and retention on a reversed-phase column. However, IPC has downsides:
-
MS Incompatibility: Most ion-pairing reagents are non-volatile and will contaminate the mass spectrometer.[16]
-
Long Equilibration Times: Columns require long equilibration and wash-out times.
-
Irreversible Adsorption: Reagents can permanently adsorb to the stationary phase.
Due to these drawbacks, exploring Mixed-Mode or HILIC columns is often a better modern alternative to IPC.
dot graph G { layout=neato; graph [fontname="Arial", fontsize=12, label="Effect of Mobile Phase pH on Carboxylic Acid Retention (Reversed-Phase)", labelloc=t, pad=0.5, splines=true, overlap=false]; node [fontname="Arial", style=filled, shape=circle]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Impact of mobile phase pH on analyte ionization and retention.
Detection Strategy
Many simple carboxylic acids lack a strong UV chromophore, making detection a challenge.[17][18]
-
UV-Vis Detector: The default for many labs. For acids without aromatic rings, detection may be limited to very low wavelengths (200-215 nm), where mobile phase components can interfere.[19] For compounds with chromophores, a Diode Array Detector (DAD) is invaluable for confirming peak purity and identity.[20]
-
Mass Spectrometry (MS): The gold standard for sensitivity and selectivity. It provides mass information, confirming identity and enabling quantification at very low levels. MS is highly compatible with volatile mobile phases like formate and acetate buffers.[21]
-
Universal Detectors (ELSD, CAD): For non-UV active compounds where MS is not available, Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are excellent options. These detectors respond to any non-volatile analyte and are compatible with gradients, offering an advantage over Refractive Index (RI) detectors.[22]
Part 3: Practical Protocols & Workflows
Protocol 1: Generic Screening Method for Carboxylic Acids
This protocol provides a robust starting point for developing a separation method for a new mixture of carboxylic acids.
-
Column Selection: Start with a high-purity, end-capped C18 column (e.g., 100 x 4.6 mm, 2.7 µm).
-
Sample Preparation:
-
Dissolve the sample in a solvent weaker than or equal to the initial mobile phase (e.g., 95:5 Water:ACN).[23]
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove particulates.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
Detector: DAD (210 nm, 254 nm) and/or MS.
-
Gradient Program:
Time (min) %B 0.0 5 15.0 95 17.0 95 17.1 5 | 20.0 | 5 |
-
-
Analysis and Optimization:
-
Run the initial gradient. If peaks are poorly resolved or elute too early/late, adjust the gradient slope.
-
If peak shape is poor, consider adjusting the pH using a different buffer (e.g., acetate if a higher pH is needed) or switching to a different column chemistry (HILIC for very polar analytes).
-
Protocol 2: Pre-Column Derivatization for Enhanced UV/Fluorescence Detection
For trace-level analysis of carboxylic acids without a chromophore, pre-column derivatization can dramatically improve sensitivity.[17]
-
Principle: A reagent with a strong chromophore/fluorophore is chemically attached to the carboxylic acid, creating a derivative that is easily detected.[17]
-
Example Reagents: 4-Aminobenzonitrile, 2-Nitrophenylhydrazine (PNP), Adamantyl-PNP.
-
General Workflow:
-
Activation: The carboxylic acid is activated using a coupling agent (e.g., EDC).
-
Reaction: The activated acid reacts with the derivatizing agent (e.g., 4-Aminobenzonitrile) to form a stable amide bond.[17] This is often done at a slightly elevated temperature (e.g., 60°C).[17]
-
Quenching: The reaction may be stopped by adding a small amount of acid.[17]
-
Analysis: The derivatized sample is then injected into the HPLC system, typically using a reversed-phase method.
-
-
Validation: It is critical to optimize and validate the derivatization reaction for completeness and to ensure no interfering side products are formed.[17]
Part 4: Troubleshooting Common Issues
| Issue | Common Cause(s) | Recommended Solution(s) |
| Peak Tailing | Secondary Interactions: Analyte interacting with acidic silanol groups on the silica surface.[5] pH Mismatch: Mobile phase pH is too close to the analyte pKa. Column Overload: Injecting too much sample mass.[23] | Use a modern, high-purity, end-capped column. Ensure mobile phase pH is >1.5 units from the analyte pKa.[1] Increase buffer concentration (e.g., 25-50 mM).[23] Dilute the sample or reduce injection volume.[23] |
| Poor Retention | Analyte is too polar: Highly hydrophilic acids have little affinity for the C18 phase. Analyte is ionized: Mobile phase pH is too high, making the acid anionic and polar. | Switch to a HILIC or Mixed-Mode column.[13] Lower the mobile phase pH to suppress ionization (pH < pKa - 2).[3] |
| Shifting Retention Times | Inadequate Buffering: Mobile phase pH is not stable.[24] Column Temperature Fluctuation: Inconsistent column temperature. Column Degradation: Loss of stationary phase, especially at high pH. | Use a buffer within its effective pH range and at an adequate concentration (≥10 mM). Use a column thermostat and allow the system to fully equilibrate. Operate silica-based columns within their recommended pH range (typically 2-8).[3] |
Part 5: Conclusion
Developing a robust HPLC method for carboxylic acids is a systematic process grounded in the principles of chromatography and analyte chemistry. By understanding the pivotal role of pKa and making informed, logical choices for the stationary phase, mobile phase pH, and detector, scientists can overcome the inherent challenges of these compounds. Starting with a broad gradient screen on a C18 column at low pH is a proven strategy. For more complex samples, advanced column chemistries like HILIC and Mixed-Mode offer powerful alternative selectivities. This guide provides the foundational knowledge and practical protocols to confidently develop, optimize, and troubleshoot high-quality separation methods for carboxylic acids, ensuring data integrity and accelerating research and development.
References
- uHPLCs. (2025). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions.
- Benchchem. (n.d.). Application Notes & Protocol: HPLC Analysis of Carboxylic Acids Using 4-Aminobenzonitrile as a Pre-Column Derivatization Rea.
- SIELC Technologies. (n.d.). HILIC Separation of Carboxylic Acids.
- Labcompare.com. (n.d.). HPLC Detector.
- Waters Corporation. (n.d.). HPLC Detectors.
- (2024, October 25). Common HPLC Detector Types and Their Applications: A Practical Guide.
- (n.d.). Mixed-Mode Chromatography and Stationary Phases.
- Swartz, M. (n.d.). Seeing is Believing: Detectors for HPLC. LCGC International.
- Phenomenex. (2025, April 1). Types of HPLC Detectors.
- Hussain, D. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. LCGC International.
- Ranatunga, R. J. K. U., et al. (2017, December 15). Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers. PubMed.
- (2013, July 29). HPLC Basics: Improving resolution (III): Mobile Phases : pH EFFECT ON HPLC SEPARATIONS. Advanced Chromatography Solutions.
- (n.d.). HPLC Troubleshooting Guide.
- (2025, February 1). Exploring the Role of pH in HPLC Separation. Veeprho.
- Thermo Fisher Scientific. (2023, June 7). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. AZoM.com.
- Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International.
- SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- (n.d.). Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers. ResearchGate. Available at: [https://www.researchgate.
- (n.d.). HPLC Troubleshooting Guide.
- (n.d.). Hydrophilic interaction chromatography. Wikipedia.
- Abdullah, A., et al. (n.d.). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central.
- (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- Dolan, J. W. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
- Kataoka, H. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- (2025, July 13). HPLC Method Development. Scribd.
- (n.d.). Determination of Carboxylic Acids, Carbohydrates, Glycerol, Ethanol, and 5-HMF in Beer by High-Performance Liquid Chromatography.
- (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column.
- MicroSolv. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
- Waters Corporation. (n.d.). HPLC Separation Modes.
- Mason Technology. (2024, July 5). Ion-Pairing Agents | HPLC.
- IMTAKT. (n.d.). Interactions of HPLC Stationary Phases.
- (2024, January 31). Improved pH measurement of mobile phases in reversed-phase liquid chromatography. Analyst (RSC Publishing).
- (n.d.). Mixed-mode chromatography. Wikipedia.
- Welch Materials. (2024, September 13). Types and Applications of Ion-Pair Reagents in Liquid Chromatography.
- MZ-Analysentechnik GmbH. (n.d.). HPLC USP-Methods - Monographs - Chromatography.
- Blue, G., & Neue, U. D. (n.d.). Mixed-Mode Chromatography—A Review. LCGC International.
- (2025, August 6). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases.
- Bio-Rad. (n.d.). Introduction to Multimodal or Mixed-Mode Chromatography.
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Troubleshooting & Optimization
Technical Support Center: Purification of 4,4-Dimethylcyclohexane-1-carboxylic acid
Welcome to the technical support center for the purification of 4,4-Dimethylcyclohexane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this compound. Here, we will explore the causality behind experimental choices and provide self-validating protocols to ensure the highest purity of your final product.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Recrystallization Issues
Recrystallization is a powerful technique for purifying solid compounds like this compound.[1][2] However, several issues can arise.
| Problem | Potential Cause | Solution |
| Failure of Crystals to Form | 1. Too much solvent was used , resulting in a solution that is not saturated upon cooling.[3][4][5] 2. The solution is supersaturated , and crystallization has not been initiated.[4][5] 3. The cooling process is too rapid , preventing the formation of a crystal lattice.[6] | 1. Reduce the solvent volume by gently heating the solution to evaporate some of the solvent, then allow it to cool again.[3][4] 2. Induce crystallization by: * Scratching the inside of the flask with a glass rod at the solution's surface.[3][6] * Adding a "seed crystal" of the pure compound.[3] 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[6] |
| Oiling Out | The compound is separating from the solution as a liquid ("oil") instead of a solid. This can happen if the compound is significantly impure or if the wrong solvent is used.[4] | 1. Re-heat the solution to dissolve the oil. 2. Add a small amount of additional solvent and attempt to recrystallize again.[4] 3. Try a different recrystallization solvent or a mixed solvent system . |
| Low Yield of Crystals | 1. Too much solvent was used , leaving a significant amount of the compound dissolved in the mother liquor.[3] 2. Premature crystallization occurred during hot filtration. 3. Incomplete transfer of the solid material. | 1. Concentrate the mother liquor by evaporation and cool it again to recover more crystals.[3] 2. Ensure the filtration apparatus is hot during filtration to prevent the solution from cooling and crystallizing in the funnel.[7] 3. Rinse all glassware with a small amount of cold recrystallization solvent to transfer any remaining crystals. |
| Colored Impurities in Crystals | The crude material contains colored impurities that co-crystallize with the product. | 1. Use decolorizing carbon (charcoal) . Add a small amount of charcoal to the hot solution before filtration to adsorb the colored impurities.[6] 2. Perform a second recrystallization . |
Column Chromatography Issues
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[8] For carboxylic acids, special considerations are necessary.
| Problem | Potential Cause | Solution |
| Poor Separation of the Carboxylic Acid | 1. Inappropriate solvent system (eluent) . The polarity of the eluent may be too high or too low. 2. The carboxylic acid is interacting too strongly or too weakly with the silica gel . Silica gel is slightly acidic and can lead to peak tailing or unexpected elution behavior for acidic compounds.[9] | 1. Optimize the eluent system using thin-layer chromatography (TLC) first. A common starting point for carboxylic acids is a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate).[8] 2. Modify the mobile phase . Add a small amount of a modifier to the eluent, such as: * Acetic acid or formic acid (e.g., 0.1-1%) to protonate the carboxylic acid and reduce tailing. * A small amount of a basic modifier like triethylamine can be added to the slurry when packing the column to neutralize the acidic sites on the silica gel.[9] |
| Compound is Stuck on the Column | The compound is too polar and is irreversibly adsorbed to the stationary phase. | 1. Increase the polarity of the eluent gradually. 2. If the compound is still not eluting , a stronger solvent system, such as methanol in dichloromethane, may be necessary. |
| Hydrolysis of Esters on the Column | If the crude product contains ester impurities, the acidic nature of the silica gel can cause hydrolysis back to the carboxylic acid during chromatography.[9] | 1. Use a less acidic stationary phase , such as neutral alumina.[8] 2. Run the chromatography quickly to minimize the contact time between the ester and the silica gel.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Given the structure of this compound (a non-polar cyclohexane ring with a polar carboxylic acid group), good starting points for solvent screening would be:
-
Mixed solvent systems : such as hexane/ethyl acetate or toluene/petroleum ether.[10]
-
Water : While many organic acids have some water solubility, it's worth testing, especially if the crude product is highly impure with non-polar contaminants.[11]
-
Ethanol : Often a good general-purpose solvent for recrystallization.[11]
A systematic approach to solvent selection is crucial for successful recrystallization.
Q2: My this compound is a liquid at room temperature. Can I still purify it by recrystallization?
A2: If the compound is a liquid at room temperature, standard recrystallization is not feasible. In this case, other purification techniques should be considered:
-
Distillation : If the compound is thermally stable and has a distinct boiling point from its impurities, distillation (potentially under reduced pressure) is a suitable method.[1]
-
Column Chromatography : This is a very effective method for purifying liquid compounds.
Q3: What are the likely impurities in a synthesis of this compound?
A3: The impurities will depend on the synthetic route. Common methods for synthesizing carboxylic acids include the oxidation of primary alcohols or aldehydes, and the hydrolysis of nitriles or esters.[12][13] Potential impurities could include:
-
Unreacted starting materials : such as the corresponding alcohol or aldehyde.[14]
-
Side products from oxidation : if the oxidation is not complete.
-
Residual solvents from the reaction or workup.[15]
-
Esterified byproducts : if an alcohol was present during an acidic workup.[15]
Q4: How can I confirm the purity of my final product?
A4: Several analytical techniques can be used to assess the purity of your this compound:
-
Melting Point Analysis : A sharp melting point close to the literature value indicates high purity. Impurities will typically broaden the melting point range and lower the melting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR can identify the presence of impurities by showing peaks that do not correspond to the desired product.
-
High-Performance Liquid Chromatography (HPLC) : This is a powerful technique for separating and quantifying impurities.[15][16]
-
Gas Chromatography-Mass Spectrometry (GC-MS) : Useful for identifying volatile impurities.[15]
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline. The choice of solvent and specific volumes will need to be optimized for your particular sample.
-
Solvent Selection : In a small test tube, add a small amount of your crude product. Add a few drops of a potential recrystallization solvent and observe the solubility at room temperature. If it does not dissolve, heat the test tube gently. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution : Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[5][6]
-
Hot Filtration (if necessary) : If there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution and the filtration apparatus hot to prevent premature crystallization.[7]
-
Crystallization : Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this process.[6] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals : Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing : Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[5][7]
-
Drying : Allow the crystals to dry completely. This can be done by leaving them in the Büchner funnel with the vacuum on for a period, or by transferring them to a watch glass to air dry.
Protocol 2: Column Chromatography of this compound
This protocol assumes the use of silica gel as the stationary phase.
-
TLC Analysis : Determine an appropriate solvent system using TLC. Spot your crude material on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane:ethyl acetate). The ideal system will give your desired compound an Rf value of approximately 0.2-0.4.
-
Column Packing : Pack a chromatography column with silica gel using the chosen eluent system. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading : Dissolve your crude this compound in a minimal amount of the eluent or a more volatile solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution : Begin eluting the column with your chosen solvent system. Collect fractions in test tubes.
-
Fraction Analysis : Analyze the collected fractions by TLC to determine which ones contain your purified product.
-
Solvent Evaporation : Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified this compound.
Visualizations
Purification Workflow Decision Tree
This diagram illustrates a logical approach to selecting a purification method for this compound.
Caption: Decision tree for selecting a purification technique.
General Recrystallization Workflow
This flowchart outlines the key steps in the recrystallization process.
Caption: Step-by-step workflow for recrystallization.
References
- How to separate ester from carboxylic acid by using chromatography?
- 3.6F: Troubleshooting - Chemistry LibreTexts. (2022-04-07). [Link]
- Carboxylic Acids and Nitriles | Organic Chemistry Class Notes - Fiveable. [Link]
- Recrystalliz
- Carboxylic Acid Impurities and Rel
- Problems with Recrystallisations - Chemistry Teaching Labs - University of York. [Link]
- Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions | Energy & Fuels - ACS Public
- HILIC Separation of Carboxylic Acids - SIELC Technologies. [Link]
- Column chrom
- Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chrom
- Recrystalliz
- Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. (2023-01-22). [Link]
- Recrystalliz
- making carboxylic acids - Chemguide. [Link]
- 4,4-Dimethylcyclohexanecarboxylic acid | C9H16O2 | CID 13928743 - PubChem. [Link]
- Carboxylic acid - Synthesis, Reactions, Properties - Britannica. [Link]
- Recrystallization and Crystalliz
- General procedures for the purification of Carboxylic acids - Chempedia - LookChem. [Link]
- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]
- 21.4: Synthesis of Carboxylic Acids - Chemistry LibreTexts. (2020-05-30). [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chem.ualberta.ca [chem.ualberta.ca]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. columbia.edu [columbia.edu]
- 9. researchgate.net [researchgate.net]
- 10. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. Carboxylic acid - Synthesis, Reactions, Properties | Britannica [britannica.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. veeprho.com [veeprho.com]
- 16. HILIC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
Optimizing reaction yield for 4,4-Dimethylcyclohexane-1-carboxylic acid synthesis
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 4,4-dimethylcyclohexane-1-carboxylic acid. It offers troubleshooting advice and answers to frequently asked questions to help optimize reaction yields and purity.
Troubleshooting Guide
Low or No Product Yield
Question: My reaction yield for the synthesis of this compound is consistently low or I'm not getting any product at all. What are the likely causes and how can I fix this?
Answer: Low or no yield in this synthesis can stem from several factors, primarily related to the chosen synthetic route. The two most common and effective methods for synthesizing this compound are the Grignard reaction with carbon dioxide and the oxidation of the corresponding primary alcohol.
Troubleshooting for the Grignard Route:
The Grignard synthesis involves the reaction of a 4,4-dimethylcyclohexyl magnesium halide with carbon dioxide (dry ice), followed by an acidic workup.[1][2][3][4][5] The Grignard reagent is a powerful nucleophile and a strong base, making it highly sensitive to moisture and acidic protons.
Common Pitfalls and Solutions:
-
Reagent Quality and Purity:
-
Magnesium: Use high-purity magnesium turnings and activate them if necessary by gently crushing them or adding a small crystal of iodine.
-
Solvent: Ethereal solvents like diethyl ether or tetrahydrofuran (THF) must be anhydrous. Use freshly distilled solvents or those from a solvent purification system.
-
Starting Material: The 4,4-dimethylcyclohexyl halide must be pure and dry. Any residual acid or water will quench the Grignard reagent.
-
-
Reaction Conditions:
-
Inert Atmosphere: The reaction must be conducted under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture.
-
Temperature Control: The formation of the Grignard reagent is exothermic. Maintain a gentle reflux to sustain the reaction without excessive solvent loss. During carboxylation, the reaction with dry ice should be kept cold to prevent side reactions.
-
-
Carboxylation Step:
-
CO2 Source: Use freshly crushed, high-quality dry ice. Avoid using old dry ice that may have accumulated water ice from atmospheric condensation.
-
Addition Method: Add the Grignard solution slowly to a slurry of crushed dry ice in an ethereal solvent. This ensures a large excess of CO2 and minimizes the reaction of the Grignard reagent with the newly formed carboxylate salt.[6]
-
Experimental Protocol: Grignard Synthesis
| Step | Reagent/Parameter | Recommended Value |
| 1 | 4,4-dimethylcyclohexyl bromide | 1 equivalent |
| 2 | Magnesium turnings | 1.2 equivalents |
| 3 | Anhydrous Diethyl Ether | Sufficient to dissolve reagents |
| 4 | Dry Ice (solid CO2) | Large excess (at least 5 equivalents) |
| 5 | Acidic Workup (e.g., 1M HCl) | Sufficient to protonate the carboxylate |
Troubleshooting for the Oxidation Route:
The oxidation of 4,4-dimethylcyclohexylmethanol to the corresponding carboxylic acid is another viable route.[1][7][8] The choice of oxidant and reaction conditions are critical to achieve a high yield without over-oxidation or side reactions.
Common Pitfalls and Solutions:
-
Choice of Oxidant:
-
Strong Oxidants: Reagents like potassium permanganate (KMnO4) or Jones reagent (chromic acid) are effective for oxidizing primary alcohols to carboxylic acids.[1][8]
-
Milder Oxidants: If other sensitive functional groups are present, a two-step oxidation might be necessary, first to the aldehyde and then to the carboxylic acid.
-
-
Reaction Conditions:
-
Temperature: Oxidation reactions are often exothermic. Careful temperature control is necessary to prevent runaway reactions and the formation of byproducts.
-
pH: For oxidations using KMnO4, the reaction is typically performed under basic conditions, followed by an acidic workup.[8]
-
Experimental Protocol: Oxidation with KMnO4
| Step | Reagent/Parameter | Recommended Value |
| 1 | 4,4-dimethylcyclohexylmethanol | 1 equivalent |
| 2 | Potassium Permanganate (KMnO4) | 2-3 equivalents |
| 3 | Solvent (e.g., water with a phase transfer catalyst) | Sufficient to dissolve reagents |
| 4 | Base (e.g., NaOH) | To maintain basic pH |
| 5 | Acidic Workup (e.g., NaHSO3 then HCl) | To quench excess oxidant and protonate the carboxylate |
Formation of Unexpected Byproducts
Question: I am observing significant amounts of byproducts in my reaction mixture. What are they and how can I prevent their formation?
Answer: The formation of byproducts is a common issue and is highly dependent on the synthetic route chosen.
Byproducts in the Grignard Route:
-
Wurtz Coupling Product (Dimer): Formation of 1,1'-bi(4,4-dimethylcyclohexyl) can occur, especially at higher temperatures.
-
Solution: Maintain a gentle reflux during Grignard formation and avoid overheating.
-
-
Unreacted Starting Material: This indicates incomplete formation or premature quenching of the Grignard reagent.
-
Solution: Ensure all reagents and glassware are scrupulously dry and the reaction is under an inert atmosphere.
-
-
Ketone Formation: If the Grignard reagent reacts with the carboxylate intermediate, a ketone can be formed.[9]
-
Solution: Add the Grignard reagent to a large excess of dry ice to ensure the Grignard preferentially reacts with CO2.
-
Byproducts in the Oxidation Route:
-
Aldehyde Intermediate: Incomplete oxidation will result in the presence of 4,4-dimethylcyclohexanecarbaldehyde.
-
Solution: Ensure a sufficient amount of the oxidizing agent is used and allow for adequate reaction time.
-
-
Over-oxidation Products: With very harsh oxidizing agents, cleavage of the cyclohexane ring is a possibility, though less common.
-
Solution: Use controlled reaction conditions, particularly temperature, and choose an appropriate oxidant.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally better for preparing this compound?
Both the Grignard and oxidation routes are effective. The choice often depends on the availability of starting materials. If 4,4-dimethylcyclohexyl bromide or chloride is readily available, the Grignard route is very direct. If 4,4-dimethylcyclohexylmethanol is the starting material, oxidation is the logical choice.
Q2: How can I effectively purify the final product?
This compound is a solid at room temperature.[10][11][12] Purification can typically be achieved by:
-
Extraction: After the acidic workup, the carboxylic acid can be extracted into an organic solvent. Washing with water will remove inorganic salts. A subsequent extraction with a basic aqueous solution (e.g., NaHCO3) will move the carboxylate salt into the aqueous layer, leaving neutral impurities in the organic layer. Re-acidification of the aqueous layer will precipitate the pure carboxylic acid.
-
Recrystallization: The crude solid product can be recrystallized from a suitable solvent system, such as hexane or a mixture of hexane and ethyl acetate, to obtain a highly pure product.
Q3: Are there any safety precautions I should be aware of?
-
Grignard Reagents: Grignard reagents are highly flammable and react violently with water. All manipulations should be carried out in a fume hood under an inert atmosphere.
-
Strong Oxidants: Oxidizing agents like KMnO4 and chromic acid are corrosive and strong oxidizers. Handle them with appropriate personal protective equipment (gloves, safety glasses).
-
Solvents: Diethyl ether is extremely flammable. Work in a well-ventilated area away from ignition sources.
Visualizations
Reaction Mechanism: Grignard Synthesis
Caption: Grignard synthesis of the target molecule.
Experimental Workflow: General Overview
Caption: General experimental workflow for synthesis.
Troubleshooting Decision Tree
Caption: Troubleshooting low yield issues.
References
- Mourad, A. K., & Czekelius, C. (n.d.).
- 1-methylcyclohexanecarboxylic acid. Organic Syntheses Procedure.
- Synthesis of Carboxylic Acids. (n.d.).
- Synthesis of 4-t-butoxycyclohexane-1-carboxylic acid. PrepChem.com.
- This compound (C9H16O2). PubChem.
- 4,4-Dimethylcyclohexanecarboxylic acid | C9H16O2 | CID 13928743. PubChem.
- 20.5: Preparing Carboxylic Acids. Chemistry LibreTexts.
- Process for preparing dimethyl 1, 4-cyclohexanedicarboxylate.
- Synthesis of carboxylic acids by oxidation of alcohols. Organic Chemistry Portal.
- Carboxylation of grignard reagents in the presence of liquid co2.
- Norris, J. (2018, April 24).
- 179 CHM2211 Synthesis of Carboxylic Acids by Carboxylation of Grignard Reagents. (2021, March 20). YouTube.
- Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbon
- Grignard Reaction, Mechanism, Reagent and Che
- Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
- Formation of carboxylic acids from Grignard reagents and CO2. Master Organic Chemistry.
- Synthesis of Carboxylic Acids via Oxidation of Alcohols and Oxidative Cleavage of Alkenes. (2014, September 30).
- This compound 97% | CAS: 25186-27-0. AChemBlock.
- Synthesis of Carboxylic Acids: Carboxylation of Grignard Reagents. (2017, March 9). YouTube.
- Carboxylation of Grignard Reagents | Organic Chem | Video - Preview. (2023, December 6). YouTube.
- Synthesis of Carboxylic Acids | 4 Must-Know Reactions. (2024, April 5). YouTube.
- Cyclohexane 1,4 carboxylates.
- NCERT Solutions for Class 12 Chemistry Chapter 11 – Free PDF Download. (n.d.).
- CS, T. (2023, July 13). 1-methylcyclohexane carboxylic acid synthesis. YouTube.
- Exercise 21.
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. PubChemLite - this compound (C9H16O2) [pubchemlite.lcsb.uni.lu]
- 11. 4,4-Dimethylcyclohexanecarboxylic acid | C9H16O2 | CID 13928743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound 97% | CAS: 25186-27-0 | AChemBlock [achemblock.com]
Technical Support Center: Synthesis of Cyclohexanecarboxylic Acid
Welcome to the Technical Support Center for the synthesis of cyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, mechanistic insights, and practical solutions to common challenges encountered during the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Section 1: Catalytic Hydrogenation of Benzoic Acid
This is one of the most direct and common methods for synthesizing cyclohexanecarboxylic acid. However, it is not without its challenges, primarily related to achieving complete and selective hydrogenation.
Question 1: My hydrogenation of benzoic acid is incomplete, and I'm observing aromatic impurities in my final product. What is causing this, and how can I drive the reaction to completion?
Answer: Incomplete hydrogenation is a frequent issue, often resulting in the presence of unreacted benzoic acid or partially hydrogenated intermediates like cyclohexene carboxylic acids. The primary cause is often related to catalyst activity, hydrogen pressure, or reaction time.
Causality: The aromatic ring of benzoic acid possesses significant resonance stability, making its reduction challenging. The catalyst's role is to provide a surface for the adsorption and activation of both the aromatic ring and hydrogen. If the catalyst is inefficient, or if the reaction conditions do not favor complete saturation, byproducts will form.
Troubleshooting Strategies:
-
Catalyst Selection and Handling: The choice of catalyst is critical. Rhodium on carbon (Rh/C) and Ruthenium on carbon (Ru/C) are generally more effective than Palladium on carbon (Pd/C) for aromatic ring hydrogenation. Ensure your catalyst is fresh and has been stored under inert conditions to prevent deactivation.
-
Increase Hydrogen Pressure: Higher hydrogen pressure increases the concentration of hydrogen on the catalyst surface, which can significantly enhance the rate of hydrogenation.
-
Extend Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, extending the reaction time may be necessary.
-
Optimize Temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions. A systematic optimization of the temperature is recommended.
Question 2: I'm observing the formation of cyclohexylmethanol as a byproduct. What leads to the reduction of the carboxylic acid group, and how can I prevent it?
Answer: The formation of cyclohexylmethanol indicates over-reduction, where the carboxylic acid functional group is also hydrogenated. This is typically a result of harsh reaction conditions or the use of a non-selective catalyst.[1]
Mechanistic Insight: The reduction of a carboxylic acid is a more energy-intensive process than the hydrogenation of an aromatic ring. Certain catalysts, particularly under high temperatures and pressures, can facilitate this further reduction.
Preventative Measures:
-
Choice of Catalyst: Ruthenium-based catalysts are known to be active for both aromatic and carboxylic acid hydrogenation. If over-reduction is an issue, consider a catalyst with higher selectivity for the aromatic ring, or modify the reaction conditions.
-
Milder Reaction Conditions: Reducing the reaction temperature and/or hydrogen pressure can help to selectively hydrogenate the aromatic ring without affecting the carboxylic acid.
-
Solvent Effects: The choice of solvent can influence the reaction selectivity. Protic solvents like water or acetic acid can sometimes modulate the catalyst activity and selectivity. A binary solvent system of 1,4-dioxane and water has been shown to improve selectivity for cyclohexanecarboxylic acid.[2]
Section 2: Synthesis from Cyclohexanone (Knoevenagel Condensation Route)
This multi-step synthesis involves the condensation of cyclohexanone with a compound containing an active methylene group, followed by further transformations.
Question 3: I am using ammonium acetate as a catalyst in the Knoevenagel condensation and observe a significant amount of a solid byproduct. What is it, and how can I deal with it?
Answer: When using ammonium acetate as a catalyst, the formation of acetamide is a common side reaction.[3]
Mechanism: Ammonium acetate can decompose under thermal conditions or react with the solvent to generate ammonia and acetic acid. The ammonia can then react with acetic acid (or an activated form) to produce acetamide.
Solution:
-
Workup Procedure: Acetamide is water-soluble. A simple aqueous wash of the reaction mixture during the workup is usually sufficient to remove this byproduct.
-
Alternative Catalysts: If acetamide formation is particularly problematic, consider using a different catalyst system, such as piperidine and acetic acid.
Question 4: My final product contains isomeric acid byproducts, specifically Δ1-cyclohexeneacetic acid and cyclohexylideneacetic acid. How can I control the formation of these isomers?
Answer: The formation of these unsaturated isomers is a result of incomplete control over the reaction conditions during the hydrolysis of the nitrile intermediate.[3] The relative stability of the double bond in different positions can lead to a mixture of products.
Troubleshooting and Optimization:
-
Temperature Control: Careful control of the reaction temperature during the hydrolysis and any subsequent decarboxylation steps is crucial.
-
Catalyst and Solvent Selection: The choice of acid or base catalyst and the solvent system can influence the equilibrium between the different isomers. Experimenting with different conditions may be necessary to favor the desired product.
Section 3: Arndt-Eistert Homologation Route
This route involves the chain extension of a carboxylic acid. While powerful, it requires careful handling of hazardous reagents.
Question 5: During the formation of the diazoketone intermediate, I am getting a significant amount of an α-chloromethylketone byproduct. What is the cause, and how can I avoid it?
Answer: The formation of an α-chloromethylketone is a well-known side reaction in the Arndt-Eistert synthesis. It arises from the reaction of the diazoketone intermediate with hydrogen chloride (HCl) that is generated during the initial formation of the acid chloride from the carboxylic acid and a chlorinating agent like thionyl chloride.[3][4]
Preventative Strategies:
-
Use of a Base: The addition of a non-nucleophilic base, such as triethylamine, can neutralize the HCl as it is formed, preventing it from reacting with the diazoketone.[3]
-
Excess Diazomethane: Using two equivalents of diazomethane can also mitigate this side reaction, as the second equivalent will react with the HCl byproduct.[3]
Question 6: My yield of the homologated acid is low due to what I suspect are side reactions of the ketene intermediate. How can I improve the efficiency of the Wolff rearrangement?
Answer: The ketene intermediate formed during the Wolff rearrangement is highly reactive and can undergo polymerization or other undesired reactions if not efficiently trapped.[3][5]
Optimization of the Wolff Rearrangement:
-
Catalyst: The Wolff rearrangement is often promoted by a catalyst. Silver oxide (Ag₂O) is a common and effective choice.[3]
-
Photolysis: In some cases, photolysis can be a milder and more efficient method to induce the rearrangement.
-
Nucleophile Presence: Ensure that a nucleophile (like water for the acid, or an alcohol for an ester) is present to trap the ketene intermediate as it is formed. This minimizes the opportunity for side reactions.
Analytical Methods for Impurity Profiling
Question 7: What are the recommended analytical techniques for identifying and quantifying side products in my cyclohexanecarboxylic acid synthesis?
Answer: The most powerful and commonly used techniques for impurity profiling in this context are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
| Technique | Principle | Best Suited For | Advantages | Considerations |
| GC-MS | Separates volatile and semi-volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection and identification. | Identifying and quantifying volatile impurities such as residual solvents, and byproducts that are thermally stable. | High separation efficiency, definitive identification through mass spectra. | Requires derivatization for non-volatile compounds like carboxylic acids. |
| HPLC | Separates compounds based on their polarity and interactions with a stationary phase in a liquid mobile phase. | Quantifying the main product and non-volatile or thermally labile impurities, including isomeric byproducts. | High sensitivity, suitable for a wide range of compounds without derivatization. | Identification is based on retention time, may require a mass spectrometer (LC-MS) for definitive identification of unknown impurities. |
Experimental Protocols
Protocol 1: GC-MS Analysis of Cyclohexanecarboxylic Acid (after derivatization)
This protocol outlines a general method for the analysis of cyclohexanecarboxylic acid and its potential side products after conversion to their more volatile methyl esters.
-
Derivatization (Esterification):
-
Accurately weigh approximately 10 mg of the crude reaction mixture into a vial.
-
Add 1 mL of a 2M solution of HCl in methanol.
-
Seal the vial and heat at 60°C for 1 hour.
-
Cool the vial to room temperature.
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
Extract the methyl esters with 1 mL of hexane or ethyl acetate.
-
Use the organic layer for GC-MS analysis.
-
-
GC-MS Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (split or splitless depending on concentration).
-
Oven Program: 70°C for 2 min, then ramp at 15°C/min to 280°C and hold for 5 min.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Protocol 2: HPLC Analysis of Cyclohexanecarboxylic Acid
This protocol provides a general method for the direct analysis of cyclohexanecarboxylic acid and its non-volatile impurities.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the crude product into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v).[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Visualizing Reaction Pathways
Catalytic Hydrogenation of Benzoic Acid
Caption: Hydrogenation of benzoic acid with potential side products.
Knoevenagel Condensation Route
Caption: Knoevenagel route to cyclohexanecarboxylic acid.
References
- Organic Syntheses Procedure. 1-methylcyclohexanecarboxylic acid.
- Organic Syntheses Procedure. Cyclohexanecarboxylic acid, 1-cyano-2-methyl-, ethyl ester.
- Organic Chemistry Portal. Grignard Reaction.
- Organic Syntheses Procedure. cyclohexylidenecyclohexane.
- Wikipedia. Wolff rearrangement.
- ResearchGate. (PDF) Kinetic Study for Chemoselective Hydrogenation of Benzoic Acid to Benzyl Alcohol in a Batch Slurry Reactor using Ru-Sn/Al2O3 Catalyst.
- Fukazawa, Y., et al. (2021). Electrocatalytic hydrogenation of benzoic acids in a proton- exchange membrane reactor. RSC Advances, 11(45), 28226-28229.
- Organic Chemistry Portal. Wolff-Rearrangement.
- Purechemistry. Arndt-eistert reaction.
- Chemistry LibreTexts. Arndt-Eister reaction.
- Jiang, Y., et al. (2025). Hydrogen bond enhanced electrochemical hydrogenation of benzoic acid over a bimetallic catalyst. Sustainable Energy & Fuels, 9, 3014-3022.
- ResearchGate. (PDF) Catalytic Hydrogenation of Benzoic Acid.
- Chemistry School. Reactions of Carbenes: Arndt-Eistert Homologation and Corey-Winter.
- ACS Publications. The Grignard Reaction – Unraveling a Chemical Puzzle.
- ResearchGate. Hydrogenation of benzoic acid over different catalysts.
- Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones.
- Master Organic Chemistry. Reactions of Grignard Reagents.
- Google Patents. WO2000046174A1 - A method of preparing cyclohexanecaraboxylic acid using [2+4] diels-alder reaction.
- PubMed. Determination of 2-, 3-, 4-methylpentanoic and Cyclohexanecarboxylic Acids in Wine: Development of a Selective Method Based on Solid Phase Extraction and Gas Chromatography-Negative Chemical Ionization Mass Spectrometry and Its Application to Different Wines and Alcoholic Beverages.
- Google Patents. WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds.
- ResearchGate. 4-Hydroxycyclohexanecarboxylic Acid as a Substrate for Cyclohexanecarboxylic Acid Production during the "Zapatera" Spoilage of Spanish-Style Green Table Olives.
- Wikipedia. Knoevenagel condensation.
- ResearchGate. Condensation reaction of cyclopentanone and cyclohexanone.
- Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification.
- PubMed Central. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- ResearchGate. Scheme 3. Mechanistic pathway of Knoevenagel condensation of cyclohexanone and ethylcyanoacetate over NH 2 FA catalyst.
- Shimadzu. Solutions for Pharmaceutical Impurities.
- PubMed. Gas chromatography/mass spectrometric assay of endogenous cellular lipid peroxidation products: quantitative analysis of 9- and 10-hydroxystearic acids.
- PubMed Central. The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose.
- SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column.
- Chromatography Today. Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals.
- FooDB. Showing Compound Cyclohexanecarboxylic acid (FDB003406).
- Labcompare. Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health.
- SciSpace. HPLC method validation and application for organic acid analysis in wine after solid-phase extraction.
- Journal of the Chemical Society (Resumed). 14. Studies in the cyclohexane series. Part IV. The isomeric 1-carboxy-4-, -3-, and -2-methylcyclohexane-1-succinic acids.
Sources
Technical Support Center: Purification of Crude Carboxylic Acids
Welcome to the Technical Support Center for drug development professionals, researchers, and scientists. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the removal of impurities from crude carboxylic acid products. The information herein is structured to address practical challenges encountered during experimental work, emphasizing the underlying scientific principles to empower you to make informed decisions in the laboratory.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the purification of carboxylic acids. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step protocols for resolution.
Issue 1: Low Recovery of Carboxylic Acid After Acid-Base Extraction
Question: I performed an acid-base extraction to purify my carboxylic acid from a neutral impurity, but my final yield is significantly lower than expected. What could have gone wrong?
Probable Causes & Solutions:
-
Incomplete Deprotonation: The basic wash may not have been sufficient to deprotonate all of the carboxylic acid, leaving a portion of it in the organic layer. The pH of the aqueous base should be at least two to three pH units higher than the pKa of the carboxylic acid to ensure complete conversion to its water-soluble carboxylate salt.
-
Incomplete Protonation: During the acidification step, an insufficient amount of acid may have been added, leaving some of the carboxylate salt dissolved in the aqueous layer.
-
Solution: Add acid (e.g., concentrated HCl) dropwise until the solution is thoroughly acidic.[1] It is crucial to check the pH with litmus paper or a pH meter to ensure it is at least two to three pH units below the pKa of the carboxylic acid. If no precipitate forms, or only a small amount, it may be necessary to extract the acidified aqueous layer with an organic solvent to recover the protonated carboxylic acid.[2]
-
-
Premature Precipitation During Extraction: If the concentration of the carboxylate salt in the aqueous layer is too high, it may precipitate, leading to losses during the separation of layers.
-
Solution: Use a larger volume of the basic solution to ensure the carboxylate salt remains fully dissolved.
-
-
Emulsion Formation: Vigorous shaking of the separatory funnel can lead to the formation of an emulsion, a stable mixture of the organic and aqueous layers, which is difficult to separate and can trap the product.[4][5]
-
Solution: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.[6] If an emulsion does form, it can sometimes be broken by adding a small amount of brine (saturated NaCl solution), by gentle swirling, or by allowing the funnel to stand for an extended period.
-
Issue 2: Oiling Out During Recrystallization
Question: I'm trying to recrystallize my solid carboxylic acid, but instead of forming crystals, it's separating as an oil. How can I resolve this?
Probable Causes & Solutions:
-
Solvent Choice: The chosen solvent may be too good at dissolving the carboxylic acid, even at low temperatures, or the boiling point of the solvent may be higher than the melting point of the carboxylic acid.
-
Solution: Select a solvent in which the carboxylic acid is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[7] Common solvents for recrystallizing carboxylic acids include water, ethanol/water mixtures, and toluene.[8] A solvent pair, where the compound is soluble in one solvent and insoluble in the other, can also be effective.[9]
-
-
Cooling Rate: Cooling the solution too rapidly can cause the compound to crash out of solution as an oil rather than forming well-defined crystals.[9]
-
Presence of Impurities: Impurities can lower the melting point of the crude product and interfere with crystal lattice formation, leading to oiling out.
-
Solution: Attempt a preliminary purification step, such as a quick filtration of the hot solution to remove any insoluble impurities, before allowing it to cool.[10] If the impurity is soluble, a different purification technique like column chromatography might be necessary before recrystallization.
-
Experimental Protocol: Recrystallization of a Solid Carboxylic Acid
-
Solvent Selection: Choose an appropriate solvent or solvent pair by testing small amounts of the crude product in different solvents.
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to the crude carboxylic acid until it is completely dissolved.[7]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.[9]
-
Cooling: Allow the solution to cool slowly to room temperature.[9] Subsequently, place the flask in an ice bath to induce further crystallization.[7]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[6]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Issue 3: Streaking on a Silica Gel TLC Plate
Question: When I try to monitor the purification of my carboxylic acid by TLC on a silica gel plate, the spot streaks badly. What is causing this and how can I fix it?
Probable Causes & Solutions:
-
Strong Interaction with Silica Gel: The acidic proton of the carboxyl group interacts strongly with the slightly acidic silica gel, leading to a mixture of protonated and deprotonated forms that results in tailing or streaking.[6]
-
Solution: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the eluting solvent system.[6] This ensures that the carboxylic acid remains fully protonated and moves up the TLC plate as a more defined spot.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the purification of carboxylic acids.
General Purification Strategies
Q1: What are the most common impurities in a crude carboxylic acid product?
A1: The types of impurities depend heavily on the synthetic route. Common impurities include unreacted starting materials (e.g., alcohols, aldehydes), byproducts from side reactions, residual solvents, and water.[6][11] Inorganic impurities such as salts or catalyst residues may also be present.[11][12]
Q2: How do I select the best purification technique for my carboxylic acid?
A2: The choice of purification method depends on the physical properties of your carboxylic acid (solid or liquid, boiling point, solubility) and the nature of the impurities.[6] A general decision-making workflow is presented below.
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
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- 5. Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies to Improve Conversion Rate in Carboxylic Acid Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize common carboxylic acid reactions. Here, we move beyond simple protocols to explain the underlying principles that govern reaction outcomes, empowering you to make informed decisions in your experimental design.
Part 1: General Troubleshooting Workflow for Carboxylic Acid Reactions
Low conversion is a frequent challenge in carboxylic acid chemistry, often stemming from unfavorable equilibria, catalyst deactivation, or competing side reactions. Before diving into reaction-specific issues, consider this general diagnostic workflow.
Question: My carboxylic acid reaction has stalled or is giving low yield. What are the first things I should check?
Answer: Start with a systematic evaluation of the core components of your reaction. The issue can often be traced back to one of four areas: Reagents & Solvents, Reaction Equilibrium, Catalyst Activity, or Reaction Conditions.
Here is a logical workflow to diagnose the problem:
Caption: The reversible mechanism of Fischer Esterification, highlighting the equilibrium.
Protocol: Esterification of Hippuric Acid using a Dean-Stark Trap [1]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add hippuric acid (0.20 mol), cyclohexanol (0.20 mol), p-toluenesulfonic acid (p-TsOH) (1.0 g, catalyst), and toluene (200 mL). [1]2. Reaction: Heat the mixture to reflux. Toluene and water will co-distill as an azeotrope.
-
Water Removal: The condensed vapor will collect in the Dean-Stark trap. Water, being denser than toluene, will sink to the bottom of the graduated arm, while the toluene will overflow back into the reaction flask. [2][3]4. Monitoring: Continue the reaction until the theoretical amount of water (0.20 mol = 3.6 mL) has been collected in the trap. This typically takes several hours. [1]5. Workup: Cool the reaction, dilute with a solvent like ethyl acetate, and wash the organic phase with aqueous sodium bicarbonate to remove the acid catalyst and any unreacted carboxylic acid. Dry the organic layer and concentrate to obtain the crude ester.
| Strategy | Principle | Typical Application | Pros | Cons |
| Excess Alcohol | Le Châtelier's Principle | Reactions with low-cost, volatile alcohols (e.g., methanol, ethanol). [4] | Simple setup, no special glassware needed. | Requires removal of large excess of alcohol during workup. |
| Dean-Stark Trap | Le Châtelier's Principle | Larger scale reactions or when using expensive alcohols. [5][6] | Highly efficient water removal, drives reaction to completion. | Requires specific glassware; higher temperatures needed. |
| Molecular Sieves | Adsorption | Small-scale reactions or with heat-sensitive substrates. | Mild conditions, simple setup. | Stoichiometric waste, can be costly for large scale. |
Guide 2: Amidation (Peptide Coupling)
Directly reacting a carboxylic acid and an amine to form an amide is generally unfavorable due to a competing acid-base reaction that forms a stable carboxylate-ammonium salt. [7][8]The reaction requires either very high temperatures to drive off water or, more commonly, the use of a coupling reagent to "activate" the carboxylic acid. [9] Question: My amide coupling reaction (e.g., using EDC/DCC) is giving a low yield and multiple side products. What's going wrong?
Answer: Low yields in carbodiimide-mediated couplings often stem from the formation of undesired side products. The primary role of the coupling reagent (like EDC or DCC) is to convert the carboxylic acid into a highly reactive O-acylisourea intermediate. [10]This intermediate is then attacked by the amine to form the amide. However, if the amine is not reactive enough or is present in low concentration, the O-acylisourea can undergo side reactions.
Common Side Reactions & Solutions:
-
N-Acylurea Formation: The O-acylisourea can rearrange to a stable N-acylurea byproduct, which consumes your activated acid. This is particularly problematic with sterically hindered acids or amines.
-
Symmetric Anhydride Formation: A second molecule of the carboxylic acid can attack the O-acylisourea, forming a symmetric anhydride. While this anhydride can still react with the amine, it represents an inefficient use of the coupling reagent.
The Solution: Additive Reagents
To suppress these side reactions, additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure® are almost always used in conjunction with carbodiimides. [11] Causality: The additive rapidly intercepts the highly reactive O-acylisourea to form an active ester (e.g., an OBt ester). This active ester is more stable than the O-acylisourea, preventing rearrangement to N-acylurea, but is still highly reactive towards the amine. This two-step, one-pot process significantly improves coupling efficiency and reduces side products. [9][11]
Caption: Role of additives in preventing side reactions during carbodiimide-mediated amidation.
| Coupling Reagent Class | Examples | Mechanism | Key Features |
| Carbodiimides | DCC, DIC, EDC [12][13][14] | Forms O-acylisourea intermediate. | Inexpensive, widely used. DCC byproduct (DCU) is insoluble; DIC/EDC byproducts are soluble. [11][12][14] |
| Phosphonium Salts | BOP, PyBOP®, PyAOP [12][14] | Forms activated OBt/OAt esters. | High efficiency, low racemization. BOP produces carcinogenic HMPA byproduct. [12] |
| Aminium/Uronium Salts | HBTU, HATU, HCTU [12][14] | Forms activated OBt/OAt esters. | Very fast reaction rates. HATU is extremely effective for hindered couplings. [12]Can cause guanidinylation of N-terminus as a side reaction. |
Guide 3: Reduction to Primary Alcohols
Carboxylic acids are resistant to reduction due to the resonance stabilization of the corresponding carboxylate anion. [15]Mild reducing agents like sodium borohydride (NaBH₄) are generally ineffective. [15][16] Question: I need to reduce a carboxylic acid to an alcohol without reducing an ester in the same molecule. Which reagent should I use?
Answer: For this specific chemoselectivity, borane (BH₃) , typically used as a complex with THF (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), is the reagent of choice. [17][18] Causality & Selectivity:
-
Lithium Aluminum Hydride (LiAlH₄): This is a very powerful, unselective reducing agent. It will readily reduce nearly all carbonyl functional groups, including carboxylic acids, esters, ketones, and amides. [16][19][20][21]It is a "sledgehammer" approach and cannot be used when selectivity is required. [19]* Borane (BH₃): Borane is an electrophilic reducing agent (a Lewis acid), which is unusual. It preferentially coordinates to the electron-rich carbonyl oxygen of the carboxylic acid. This coordination activates the carbonyl for reduction. Esters are less electron-rich at the carbonyl oxygen and therefore react much more slowly with borane. [17][22]This difference in reactivity allows for the selective reduction of carboxylic acids in the presence of esters and many other functional groups like ketones, nitriles, and halides. [18][22][23][24] Protocol: General Procedure for Borane Reduction of a Carboxylic Acid [25]
-
Setup: In an oven-dried, nitrogen-flushed flask, dissolve the carboxylic acid (1 eq.) in dry THF (approx. 0.1-0.2 M).
-
Addition: Cool the solution to 0 °C in an ice bath. Add the borane solution (BH₃·THF or BH₃·SMe₂) (typically 1-1.5 eq.) dropwise over 30-60 minutes. Vigorous gas evolution (H₂) may be observed.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 8-12 hours, or until TLC/LCMS analysis shows complete consumption of the starting material. Gentle heating (40-50 °C) may be required for less reactive acids. [25]4. Quench: Cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of methanol. This will destroy any excess borane (Note: vigorous effervescence). [25]5. Workup: Stir for 2 hours, then pour into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate to yield the primary alcohol.
| Reducing Agent | Reactivity | Selectivity | Safety/Handling |
| LiAlH₄ | Very Strong | Poor; reduces most polar π bonds. [19] | Reacts violently with water and protic solvents. Must use anhydrous ethereal solvents. [20][21] |
| NaBH₄ | Mild | Good; reduces aldehydes and ketones. Does NOT reduce acids or esters. [15][16] | Can be used in protic solvents like methanol or ethanol. |
| BH₃·THF / BH₃·SMe₂ | Strong | Excellent; selectively reduces carboxylic acids over esters, ketones, nitriles. [17][18][22][23] | Water-sensitive. BH₃·SMe₂ has a strong, unpleasant odor but is more stable than BH₃·THF. [17][25] |
References
- Fischer–Speier esterification. (n.d.). In Wikipedia.
- Ashenhurst, J. (2022, November 16).
- JoVE. (2025, May 22). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. Journal of Visualized Experiments. [Link]
- Huaren. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. Huaren Chemical. [Link]
- Chemistry LibreTexts. (2023, January 22).
- Patsnap. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation.
- Organic Chemistry Portal. (n.d.). Acid to Alcohol - Common Conditions. organic-chemistry.org. [Link]
- Clark, J. (n.d.).
- Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS). [Link]
- University of Wisconsin-Madison Chemistry Department. (n.d.).
- Chemistry Steps. (n.d.). Reduction of Carboxylic Acids. [Link]
- Wiley Online Library. (n.d.).
- OC hem .com. (2019, December 17). Carboxylic Acids to Alcohols, Part 3: Borane [Video]. YouTube. [Link]
- Chemistry LibreTexts. (2023, January 22).
- brainly.com. (2024, June 10). What catalyst acts in the esterification of alcohol and carboxylic acid? [Link]
- ChemTalk. (n.d.).
- A&A Pharmachem. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. [Link]
- Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4)
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
- MDPI. (n.d.).
- JoVE. (2025, May 22). Carboxylic Acids to Primary Alcohols: Hydride Reduction. Journal of Visualized Experiments. [Link]
- Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
- The Organic Chemistry Tutor. (2024, April 3). Fischer Esterification | Mechanism + Easy TRICK! [Video]. YouTube. [Link]
- IITian Explains. (2020, April 4). Borane as a Reducing Agent || Very Selective Reducer || IITian Explains [Video]. YouTube. [Link]
- National Institutes of Health. (2022, September 1).
- Fisher Scientific. (n.d.). Amide Synthesis. [Link]
- Roberts, I., & Urey, H. C. (1938). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. Journal of the American Chemical Society. [Link]
- Wiley Online Library. (2022, September 1).
- Sciencemadness.org. (2009, July 19). Amide reduction: LiAlH4 vs BH3. [Link]
- Organic Chemistry Portal. (n.d.).
- Chemistry Steps. (n.d.).
- Chemistry LibreTexts. (2023, January 22).
- Journal of Chemical Education. (n.d.). Esterification for the introductory organic laboratory course: A modified Dean-Stark trap. [Link]
- Google Patents. (n.d.).
- Quora. (2017, May 1).
- Scoilnet. (n.d.).
- Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. [Link]
- University of Missouri-St. Louis. (n.d.).
- The Journal of Organic Chemistry. (1973, August 1). Selective reductions. XIX. Rapid reaction of carboxylic acids with borane-tetrahydrofuran. [Link]
- OperaChem. (2024, January 5).
- ResearchGate. (2015, March 22).
- National Institutes of Health. (n.d.). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. PubMed Central. [Link]
- The Journal of Organic Chemistry. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]
Sources
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
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- 3. Dean Stark Apparatus - Scoilnet [scoilnet.ie]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
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- 11. bachem.com [bachem.com]
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- 17. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 18. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. Sciencemadness Discussion Board - Amide reduction: LiAlH4 vs BH3 - Powered by XMB 1.9.11 [sciencemadness.org]
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- 22. youtube.com [youtube.com]
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- 25. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Optimizing Solvent Systems for TLC Analysis of Carboxylic Acid Reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that monitoring reactions involving carboxylic acids using Thin-Layer Chromatography (TLC) can present unique challenges, most notably spot streaking and poor resolution. This guide is designed to provide you with a deep, mechanistic understanding of these issues and to offer practical, field-proven solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: The Core Problem
Q1: Why do my carboxylic acid spots always streak or "tail" on a silica gel TLC plate?
A1: This is the most common issue researchers face with this class of compounds. The streaking is primarily caused by strong, non-ideal interactions between the analyte and the stationary phase.
-
Mechanistic Cause: Silica gel (SiO₂) is a highly polar stationary phase, with its surface covered in slightly acidic silanol groups (Si-OH). A carboxylic acid (R-COOH) is also a very polar, acidic molecule capable of strong hydrogen bonding. When your spotted compound is eluted up the plate, a portion of the carboxylic acid molecules can deprotonate to the carboxylate form (R-COO⁻) or engage in very strong hydrogen-bond interactions with the silanol groups[1]. This strong binding prevents the molecules from moving uniformly with the solvent front, causing them to lag behind and create a "streak" or "tail".
-
Secondary Cause: Overloading the sample is another frequent cause of streaking for any compound, not just acids. If the concentration of your spot is too high, the stationary phase becomes saturated, leading to a smear rather than a compact spot[2].
Section 2: The Solution: Solvent System Selection & Modification
Q2: What is the single most effective way to prevent carboxylic acid streaking?
A2: The most effective and widely adopted solution is to add a small amount of a volatile acid to your eluting solvent (mobile phase). Typically, 0.1% to 2% of glacial acetic acid or formic acid is sufficient[1][3][4].
Q3: How does adding acid to the mobile phase actually work to create sharp spots?
A3: Adding a competing acid leverages Le Chatelier's principle to suppress the problematic interactions causing the streaking.
-
Suppression of Analyte Ionization: The excess acid in the mobile phase increases the proton concentration (H⁺), shifting the equilibrium of your carboxylic acid analyte (R-COOH ⇌ R-COO⁻ + H⁺) to the left. This ensures that your analyte remains in its less polar, protonated R-COOH form, which has a much weaker interaction with the silica gel[1].
-
Stationary Phase Saturation: The added acetic or formic acid molecules, being abundant in the eluent, effectively "occupy" the highly active hydrogen-bonding sites on the silica gel surface[5]. This reduces the number of available sites for your analyte to bind to, allowing it to travel more freely and uniformly up the plate. The result is a more compact and well-defined spot[6].
Q4: What are some good starting solvent systems for a typical carboxylic acid reaction?
A4: The goal is to find a system where your product has an Rf value between 0.25 and 0.35, as this provides optimal separation and is ideal for scaling up to column chromatography[2]. A good starting point is a binary mixture of a non-polar and a moderately polar solvent.
-
For Non-polar to Moderately Polar Carboxylic Acids: Begin with a 7:3 or 8:2 mixture of Hexanes (or Petroleum Ether) and Ethyl Acetate.
-
For More Polar Carboxylic Acids: A starting point could be a 95:5 mixture of Dichloromethane (DCM) and Methanol (MeOH)[5][6].
From these starting points, you will need to optimize the ratio. Remember to add ~1% acetic or formic acid to your chosen system to ensure sharp spots[1][6].
Q5: My spot is stuck on the baseline (Rf is too low) or has shot up to the solvent front (Rf is too high). How do I adjust the solvent system?
A5: This is a simple matter of adjusting the polarity of your mobile phase.
-
If Rf is too low: Your eluent is not polar enough to move the compound off the highly polar silica. You need to increase the polarity of the mobile phase. For a Hexane/Ethyl Acetate system, you would increase the proportion of ethyl acetate (e.g., from 8:2 to 7:3 Hex/EtOAc)[4].
-
If Rf is too high: Your eluent is too polar. The compound is spending too much time in the mobile phase and not interacting enough with the stationary phase for a good separation. You need to decrease the polarity of the mobile phase. For a Hexane/Ethyl Acetate system, you would decrease the proportion of ethyl acetate (e.g., from 7:3 to 9:1 Hex/EtOAc)[4].
Troubleshooting Guide: Specific Scenarios
| Problem | Primary Cause(s) | Recommended Solution(s) |
| Streaking / Tailing Spots | Strong analyte-silica interaction (H-bonding, ionization).[1] | Add 0.5-2% acetic acid or formic acid to the eluent to suppress ionization and sharpen spots.[2][7] |
| Sample is too concentrated ("overloaded"). | Dilute the sample solution by a factor of 5 or 10 and re-spot the TLC plate. | |
| Spots at Baseline (Rf ≈ 0) | Mobile phase is not polar enough. | Increase the proportion of the more polar solvent in your mixture (e.g., increase ethyl acetate in a hexane/EtOAc system). |
| Spots at Solvent Front (Rf ≈ 1) | Mobile phase is too polar. | Decrease the proportion of the more polar solvent or choose a less polar solvent altogether. |
| Poor Separation (ΔRf is small) | The chosen solvent system lacks the right selectivity for your compounds. | Try a different solvent combination with similar overall polarity (e.g., switch from Hexane/EtOAc to DCM/Methanol or Toluene/EtOAc). |
| Downward Crescent Spots | The adsorbent (silica) was physically disturbed or scraped during spotting.[2] | Be more gentle when spotting. Ensure the capillary tip does not gouge the plate surface. |
| No Spots Visible After Development | Compound is not UV-active. | Use a visualization stain. Bromocresol green is specific for acids (yellow spots on a blue/green background)[8][9]. Potassium permanganate (KMnO₄) is a good general-purpose stain[10]. |
| Sample is too dilute. | Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry completely between applications.[7] | |
| Solvent level in the chamber was above the spotting line. | Ensure the solvent pool is shallow and well below the origin line on the TLC plate.[7] |
Experimental Protocol & Workflow
Step-by-Step Guide to Developing an Optimal TLC Solvent System
-
Prepare Your Sample: Dissolve a small amount (~1 mg) of your reaction mixture in a volatile solvent like ethyl acetate or DCM to make an approximately 1% solution.
-
Prepare the Plate: Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of a silica gel TLC plate[11].
-
Spot the Plate: Use a microcapillary tube to apply a very small, tight spot of your sample onto the origin. Aim for a spot diameter of 1-2 mm[5]. If you are monitoring a reaction, it is crucial to co-spot: apply a spot of your starting material, a spot of your reaction mixture, and a third spot with the reaction mixture applied directly on top of the starting material spot.
-
Select an Initial Solvent System: Choose a starting system based on the expected polarity of your product (see Q4). For example, start with 80:20 Hexane:Ethyl Acetate + 1% Acetic Acid.
-
Prepare the Developing Chamber: Pour a small amount (~0.5 cm depth) of your chosen solvent system into the TLC chamber. Place a piece of filter paper inside to help saturate the chamber with solvent vapors, which ensures better and more reproducible results[11]. Close the chamber and let it equilibrate for a few minutes.
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the solvent level is below your origin line. Close the chamber and allow the solvent front to travel up the plate via capillary action[12].
-
Mark and Visualize: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots, starting with a UV lamp[13]. If spots are not visible, proceed to chemical staining.
-
Analyze and Optimize:
-
Assess the Rf of your product and the separation from other spots.
-
If streaking occurs, ensure you have added acetic/formic acid.
-
If the Rf is not in the ideal 0.25-0.35 range, adjust the solvent polarity as described in Q5 and repeat the process until optimal separation is achieved.
-
Workflow for Solvent System Optimization
Caption: Decision workflow for TLC solvent system optimization.
References
- Organic Chemistry at CU Boulder. (n.d.). Thin Layer Chromatography (TLC). University of Colorado Boulder.
- ChemBAM. (n.d.). TLC troubleshooting.
- ResearchGate. (2018). TLC tailing and carboxylic acid?
- ResearchGate. (2017). Hi every body, I try to identify carboxylic acids and their esters by Thin-layer chromatography. Do you have any idea?
- Reddit. (2024). Why my TLC is dragging. r/OrganicChemistry.
- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
- Mount Allison University. (n.d.). Thin Layer Chromatography. Retrieved from [Link] (Note: This is a representative link for common TLC stains, the original source may vary).
- University of California, Los Angeles. (2021). Thin Layer Chromatography (TLC).
- CORE. (n.d.). Thin Layer Chromatography of KREBS Cycle Acids.
- Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates.
- Brainly.in. (2024). Why we use acetic acid not sulphuric acid in Mobile phase preparation in tlc?
- Chegg.com. (2018). Solved Carboxylic acids often produce a streak rather than a.
- EPFL. (n.d.). TLC Visualization Reagents.
- Quora. (2023). TLC - how do I choose a mobile phase taking into consideration the chemical nature of a substance (base or acid)?
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- Pharmashare.in. (2025). Troubleshooting TLC.
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Technical Support Center: Stability and Degradation of Pyrrole-Containing Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pyrrole-containing compounds. This guide is designed to provide in-depth, practical solutions to the stability and degradation challenges frequently encountered during the synthesis, purification, and handling of these valuable heterocyclic scaffolds. Pyrrole's electron-rich nature makes it highly reactive and susceptible to various degradation pathways, which can impede research and development. This resource offers troubleshooting advice and preventative strategies grounded in mechanistic principles to ensure the integrity of your compounds and the reproducibility of your results.
Section 1: Understanding Pyrrole Instability - The Root Causes
Pyrrole and its derivatives are notorious for their instability, often manifesting as discoloration (from colorless to yellow, brown, or black), polymerization, and the formation of intractable tars.[1] Understanding the underlying chemical principles is the first step toward effective troubleshooting.
Q1: Why are my pyrrole compounds so unstable and prone to darkening?
A1: The instability of pyrroles stems from their high electron density within the aromatic ring. This makes them highly susceptible to electrophilic attack and oxidation.[2][3] Several factors contribute to their degradation:
-
Oxidation: Exposure to atmospheric oxygen is a primary culprit. The electron-rich ring can be easily oxidized, leading to the formation of colored, polymeric materials.[4][5] This process can be accelerated by light and trace metal impurities.
-
Acid-Catalyzed Polymerization: Pyrroles are extremely sensitive to acidic conditions.[6] Protonation occurs at the C2 or C5 position, which disrupts the aromaticity and generates a reactive electrophilic species.[6][7] This cation can then attack another neutral pyrrole molecule, initiating a chain reaction that results in polymerization, often observed as a dark, resinous solid.[6][8]
-
Photodegradation: Many pyrrole-containing compounds are sensitive to light, particularly UV radiation.[9][10] This can lead to direct photodegradation or indirect degradation pathways involving singlet oxygen.[9][10][11] Upon interaction with UV radiation, pyrrole can undergo dissociation, primarily along the N-H bond.[12]
Q2: I've noticed that even some of my purified pyrrole derivatives degrade over time in storage. What are the optimal storage conditions?
A2: Proper storage is critical to maintaining the integrity of pyrrole compounds. The following conditions are recommended to minimize degradation:
| Storage Parameter | Recommendation | Rationale |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation by excluding atmospheric oxygen.[1][13] |
| Temperature | -20°C to -80°C | Reduces the rate of decomposition reactions.[1] |
| Light | Amber vials or wrapped in foil | Protects from light-induced degradation.[1] |
| Purity | High purity, free of acid traces | Acid impurities can catalyze polymerization, even at low temperatures.[6] |
Solutions of pyrrole derivatives are also prone to degradation and should ideally be prepared fresh before use.[1]
Section 2: Troubleshooting Common Synthetic Challenges
Degradation issues often surface during chemical reactions, leading to low yields, complex product mixtures, and purification difficulties.
Q3: My reaction involving a pyrrole substrate is turning dark and yielding a complex mixture. What's likely happening and how can I fix it?
A3: This is a classic sign of pyrrole degradation, most likely due to polymerization or oxidation under the reaction conditions. Here is a troubleshooting workflow to diagnose and solve the problem:
Caption: Troubleshooting workflow for pyrrole degradation during synthesis.
Causality Explained:
-
Acidic Conditions: Many standard electrophilic substitution reagents (e.g., neat HNO₃/H₂SO₄) are strongly acidic and will cause immediate polymerization of pyrrole.[6][13] The protonated pyrrole intermediate is highly unstable and acts as a polymerization initiator.[7]
-
Oxidation: If your reaction is open to the air, especially with heating or in the presence of metal catalysts, oxidation is a significant risk.[14] The resulting oxidized species can be colored and may also polymerize.
-
Thermal Stress: High temperatures can accelerate all degradation pathways.[1]
Q4: When should I use a protecting group for the pyrrole nitrogen, and which one should I choose?
A4: Protecting the pyrrole nitrogen is a powerful strategy to prevent degradation and control reactivity.[15] You should consider N-protection when:
-
You are performing reactions under conditions that would otherwise degrade the pyrrole ring (e.g., strong acid, strong base, or certain oxidizing/reducing conditions).
-
You need to perform reactions at the carbon positions without interference from the acidic N-H proton.[13]
-
You want to increase the stability of the pyrrole ring to allow for a wider range of synthetic transformations.[15]
Choosing a Protecting Group:
The choice of protecting group depends on the subsequent reaction conditions and the required deprotection method. Electron-withdrawing groups are particularly effective at stabilizing the pyrrole ring.
| Protecting Group | Key Features & Application | Deprotection Conditions |
| Tosyl (Ts) | Highly stabilizing (electron-withdrawing).[15] Good for harsh reaction conditions. | Strong base (e.g., NaOH, Mg/MeOH) |
| Benzenesulfonyl (Bs) | Similar to Tosyl, offers good stability.[15] | Reductive cleavage, strong base |
| tert-Butoxycarbonyl (Boc) | Less deactivating than sulfonyl groups. Good for milder transformations. | Acidic conditions (e.g., TFA, HCl).[16] |
| 2-(Trimethylsilyl)ethoxymethyl (SEM) | Stable to a wide range of conditions. | Fluoride ion (e.g., TBAF) or acid.[17] |
Expert Insight: Sulfonyl groups like tosyl are among the most common and effective for enhancing stability due to their strong electron-withdrawing nature, which reduces the electron density of the ring and its susceptibility to electrophilic attack and oxidation.[15]
Section 3: Purification and Handling Protocols
Even with a successful reaction, the instability of pyrroles can make purification and subsequent handling challenging.
Q5: My crude pyrrole product is an oil that darkens quickly on the silica gel column. How can I purify it effectively?
A5: This is a common and frustrating problem. The slightly acidic nature of standard silica gel can catalyze the degradation of sensitive pyrroles.
Protocol: Purification of Acid-Sensitive Pyrroles
-
Neutralize the Silica: Before packing the column, prepare a slurry of silica gel in your starting eluent (e.g., 5% ethyl acetate in hexanes) and add 1% triethylamine (Et₃N) by volume. The triethylamine will neutralize the acidic sites on the silica gel, preventing on-column degradation.
-
Use an Alternative Stationary Phase: For extremely sensitive compounds, consider using neutral or basic alumina instead of silica gel.[18]
-
Work Quickly: Minimize the compound's residence time on the column. Use flash chromatography with positive pressure to accelerate the elution.[18]
-
Dry Loading: Avoid dissolving your crude product in a highly polar solvent for wet loading. Instead, adsorb the crude material onto a small amount of silica gel (or your chosen stationary phase) and load the resulting dry powder onto the column.[18] This often results in better resolution and less streaking.
Caption: Decision workflow for purifying pyrrole compounds.
Q6: I need to distill my pyrrole starting material before use, but it always darkens in the distillation pot. What is the correct procedure?
A6: Pyrrole itself is a colorless liquid that darkens rapidly on exposure to air and light.[13] Distillation requires specific precautions to obtain a pure, colorless product.
Protocol: Purification of Pyrrole by Distillation
-
Pre-treatment: If the pyrrole is very dark, it may contain acidic impurities and polymeric material. Some protocols suggest pre-treating with a strong base like solid KOH to form the non-volatile potassium pyrrolide, leaving non-acidic impurities behind. However, a more common and safer lab-scale approach is direct distillation.
-
Apparatus Setup: Use a clean, dry distillation apparatus. It is crucial to perform the distillation under reduced pressure to lower the boiling point and minimize thermal degradation.
-
Inert Atmosphere: Throughout the process, maintain an inert atmosphere (nitrogen or argon) to prevent oxidation.
-
Distillation: Distill the pyrrole under vacuum. The boiling point of pyrrole is 129-131 °C at atmospheric pressure, but this will be significantly lower under vacuum.[13] Collect the fraction that distills as a colorless liquid.
-
Immediate Use/Storage: The freshly distilled pyrrole should be used immediately or stored under argon in an amber vial at low temperature.[13][19]
References
- Apell, J. N. (2019). Exploring the photodegradation of pyrroles. Environmental Chemistry | ETH Zurich. [Link]
- Howard, J. K., Rihak, K. J., Bissember, A. C., & Smith, J. A. (2016). The Oxidation of Pyrrole. Chemical an Asian Journal, 11(2), 155–167. [Link]
- Wikipedia. (n.d.). Pyrrole. [Link]
- McNeill, K. (2019).
- Mandal, A., & S., P. K. (2021). Controlling the Photostability of Pyrrole with Optical Nanocavities. The Journal of Physical Chemistry A, 125(5), 1234–1245. [Link]
- Maity, S. (n.d.). Reaction mechanism and kinetics of in-situ polymerization of pyrrole onto textiles. EnPress Journals. [Link]
- ResearchG
- Filo. (n.d.). Sensitivity of Pyrrole to Acids. [Link]
- Chemistry Stack Exchange. (2015).
- MDPI. (n.d.). Enhanced Optical and Thermal Stability of Blue Pyrrole Derivatives for Color Filter in Image Sensors. [Link]
- Mandal, A., & S., P. K. (2021). Controlling the Photostability of Pyrrole with Optical Nanocavities.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]
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- ResearchGate. (n.d.).
- Slideshare. (n.d.). Heterocyclic compounds - pyrrole - synthesis of pyrrole - characteristic reactions of pyrrole - medicinal uses of pyrrole. [Link]
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- Wang, D., et al. (2020). Pyrrolic and Dipyrrolic Chlorophyll Degradation Products in Plants and Herbivores. Chemistry – A European Journal, 26(28), 6205–6213. [Link]
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- ACS Publications. (1976). Pyrrole chemistry. The cyanovinyl aldehyde protecting groups. [Link]
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- Knochel, P., et al. (2020). Pyrrole‐Protected β‐Aminoalkylzinc Reagents for the Enantioselective Synthesis of Amino‐Derivatives. Chemistry – A European Journal, 26(40), 8951–8958. [Link]
- MDPI. (n.d.). Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors. [Link]
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- Bentham Science Publisher. (n.d.). Recent Progress in the Synthesis of Pyrroles. [Link]
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Technical Support Center: Impact of Moisture on Coupling Agent Efficiency
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate a common but critical challenge in synthesis: the detrimental impact of moisture on coupling agent efficiency. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot failed reactions, optimize your protocols, and ensure the integrity of your synthetic work.
Frequently Asked Questions (FAQs)
Q1: Why is my coupling reaction failing or giving low yields? I suspect moisture is the culprit.
A1: This is the most common issue when anhydrous conditions are not rigorously maintained.[1][2][3] Coupling agents, especially carbodiimides (like DCC, EDC) and onium salts (like HATU, HBTU), are designed to activate carboxylic acids, making them highly susceptible to nucleophilic attack by an amine to form the desired amide bond.[4][5][6]
Water, however, is an excellent nucleophile. When present, it competes with your amine nucleophile and attacks the activated intermediate. This leads to two primary failure modes:
-
Hydrolysis of the Activated Intermediate: Water attacks the highly reactive intermediate (e.g., the O-acylisourea for carbodiimides), regenerating the starting carboxylic acid.[7][8] This consumes the coupling agent and halts the desired reaction, drastically reducing your yield.[7]
-
Formation of Inactive Byproducts: With carbodiimide reagents like DCC or EDC, the O-acylisourea intermediate can rearrange into a stable N-acylurea.[9][10] This byproduct is unable to react with the amine, effectively terminating the reaction for that portion of your reagents.[10][11][12]
Essentially, any moisture present will preferentially react with and consume your expensive coupling reagents and activated intermediates, leaving less available for your desired amide bond formation.
Troubleshooting Guide
Q2: I used an "anhydrous" solvent from a new bottle, but my reaction still failed. Why?
A2: Commercially available "anhydrous" solvents are packaged with very low water content, but they are extremely hygroscopic. A brand-new bottle, once opened, immediately begins absorbing atmospheric moisture. The quality of the seal, the ambient humidity in your lab, and the frequency of opening all contribute to a rapid increase in water content.
Best Practice: Never assume a previously opened bottle of "anhydrous" solvent is still dry. It is crucial to either use a freshly opened bottle handled under an inert atmosphere (e.g., in a glovebox or using a Sure/Seal™ system) or, more reliably, re-dry the solvent before use.[1][13]
Q3: How can I be certain my solvent is dry enough? What is an acceptable moisture level?
A3: The only way to be certain is to measure the water content. The gold-standard method for this is Karl Fischer (KF) titration .[14][15][16] This technique is highly selective for water and can accurately determine moisture levels down to parts-per-million (ppm).[15][17]
-
Volumetric KF Titration: Best for samples with water content above 0.1%.[14]
-
Coulometric KF Titration: Ideal for samples with very low water content, typically in the range of 1 ppm to 5%.[15]
For most moisture-sensitive coupling reactions, a solvent water content of < 50 ppm is a reliable target. Some highly sensitive reactions may require even lower levels (< 10 ppm).
| Solvent Grade | Typical Water Content | Suitability for Sensitive Coupling Reactions |
| "Anhydrous" (New, Sealed Bottle) | < 50 ppm | Suitable, but verify if critical |
| "Anhydrous" (Opened Bottle) | 100 - 500+ ppm | Unsuitable without re-drying |
| Reagent Grade / HPLC Grade | 300 - 1000+ ppm | Unsuitable without rigorous drying |
| Properly Dried & Stored Solvent | < 50 ppm | Ideal |
Q4: My coupling agent is a solid. Does it also need to be protected from moisture?
A4: Absolutely. Many coupling reagents, particularly onium salts like HATU, HBTU, and HCTU, are hygroscopic solids. Storing them in a desiccator over a strong drying agent (e.g., P₂O₅) is critical. When weighing out the reagent, do so quickly and in a low-humidity environment if possible. Avoid leaving the stock bottle open on the bench. For highly sensitive experiments, handling these reagents in an inert-atmosphere glovebox is recommended.
Q5: What is the mechanistic pathway for moisture-induced failure?
A5: The specific mechanism depends on the class of coupling agent. Below is a diagram illustrating the competing pathways in a carbodiimide-mediated reaction.
Caption: Competing reaction pathways in the presence of moisture.
As shown, the O-acylisourea intermediate is a critical branch point. In anhydrous conditions, it proceeds efficiently to the desired amide. When water is present, it is competitively hydrolyzed back to the starting material or can rearrange to the dead-end N-acylurea byproduct.[9][10]
Experimental Protocols & Best Practices
Q6: What is a reliable, step-by-step protocol for drying solvents for a coupling reaction?
A6: Protocol: Drying Dichloromethane (DCM) via Distillation
This protocol describes the process for drying a common solvent using calcium hydride (CaH₂), a robust drying agent for halogenated solvents.
-
Safety First: Conduct all steps in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. CaH₂ reacts with water to produce flammable hydrogen gas.
-
Glassware Preparation: Ensure all glassware for the distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask) is meticulously cleaned and oven-dried (e.g., at 125°C overnight) to remove adsorbed water. Assemble the apparatus while still warm and allow it to cool under a positive pressure of an inert gas (Nitrogen or Argon).[1][13]
-
Pre-Drying (Optional but Recommended): If the solvent is of low quality, pre-dry it by letting it stand over anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂) for several hours, then filter.
-
Adding the Drying Agent: Fill the distillation flask to no more than two-thirds of its volume with the solvent to be dried. Carefully add powdered calcium hydride (CaH₂) to the flask (approx. 5-10 g per liter of solvent). Caution: Add slowly to avoid a vigorous reaction if the solvent has high water content.
-
Refluxing: Attach the flask to the distillation setup. Gently heat the mixture to a steady reflux using a heating mantle. Allow the solvent to reflux under a positive pressure of inert gas for at least 4 hours (or overnight for best results). This ensures the CaH₂ has sufficient time to react with all residual water.[1]
-
Distillation: After refluxing, begin the distillation. Collect the distilled solvent in the receiving flask, which should be equipped with a gas inlet to maintain an inert atmosphere. Never distill to dryness, as this can concentrate potentially explosive peroxides (a greater concern for ether solvents).
-
Storage: Store the freshly distilled, anhydrous solvent over activated 4Å molecular sieves in a sealed flask with a Sure/Seal™ cap or in a flask with a glass stopper secured with a clip and Parafilm®.
-
Validation (Optional but Recommended): Use a Karl Fischer titrator to confirm the water content of your distilled solvent is below your required threshold (e.g., < 50 ppm).
Q7: Are there any coupling agents that are less sensitive to moisture?
A7: Yes. While anhydrous conditions are always best practice for optimal efficiency, some reagents are designed to be water-soluble and function in aqueous buffers. The most common is EDC (or EDAC) , often used in bioconjugation to label proteins in aqueous solution.[8][10][18][19][20]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): EDC and its urea byproduct are water-soluble, which simplifies purification as they can be removed by aqueous extraction.[10][19] However, even with EDC, the hydrolysis of the O-acylisourea intermediate is a significant competing reaction in water.[7][8] To improve efficiency, EDC is almost always used in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). These additives react with the O-acylisourea to form a more stable, semi-hydrolytic NHS-ester intermediate, which then reacts more efficiently with the amine.[21]
Other reagents like DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) have also been developed for use in aqueous media.[10][22]
Q8: I'm performing a difficult coupling (e.g., with a sterically hindered amino acid). How does moisture impact this?
A8: Difficult couplings are exceptionally sensitive to moisture. These reactions are already kinetically slow due to factors like steric hindrance or electronic effects.[3][23]
-
Slower Desired Reaction: The rate of your desired amide bond formation is already low.
-
Constant Hydrolysis Rate: The rate of hydrolysis of the activated intermediate by any contaminating water remains relatively fast.
In this scenario, the failure pathways (hydrolysis, rearrangement) can easily outcompete the slow, desired reaction, leading to near-complete failure. For these challenging syntheses, using rigorously dried reagents and solvents, employing more potent coupling reagents (e.g., phosphonium salts like PyBOP or uronium salts like HATU), and maintaining a scrupulously inert atmosphere are absolutely critical for success.[4][23][24]
Caption: Troubleshooting workflow for failed coupling reactions.
References
- Karl Fischer water content titration. (n.d.). Scharlab.
- Karl Fischer titration. (2023, December 19). In Wikipedia.
- Water content in organic solvents - Titration. (n.d.). Mettler Toledo.
- Slebioda, M., Wodecki, Z., & Kołodziejczyk, A. M. (1990). Formation of optically pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated peptide synthesis. International Journal of Peptide and Protein Research, 35(5), 444-448.
- Water Determination Karl Fischer. (n.d.). Xylem Analytics.
- Summary of water content determination by Karl Fischer method and introduction of reagents. -Part 1-. (2025, September 30). Mitsubishi Chemical.
- High-Purity Carbodiimide Coupling Reagent: Applications in Peptide Synthesis and Bioconjugation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Coupling Reagents. (n.d.). Aapptec Peptides.
- Anhydrous Conditions. (2021, May 17). Sciencemadness Discussion Board.
- Amide Formation from Carboxylic Acids using DCC (Carbodiimide Coupling). (n.d.). OrgoSolver.
- Anhydrous Conditions Definition - Organic Chemistry Key Term. (n.d.). Fiveable.
- de la Hoz, A., Diaz-Ortiz, A., & Moreno, A. (2009). Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization. Molecules, 14(11), 4537-4552.
- Why do some organic reactions need anhydrous conditions? (n.d.). TutorChase.
- Carbodiimide. (2023, November 28). In Wikipedia.
- Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps.
- DeTar, D. F., & Silverstein, R. (1966). Reactions of Carbodiimides. I. The Mechanisms of the Reactions of Acetic Acid with Dicyclohexylcarbodiimide. Journal of the American Chemical Society, 88(5), 1013-1019.
- Scheme 3. Two-component synthesis of N-acylurea derivatives 12. (n.d.). ResearchGate.
- Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
- Optimizing Peptide Coupling: Key Techniques. (n.d.). Self-published.
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- Recent Development of Peptide Coupling Reagents in Organic Synthesis. (2025, August 7). ResearchGate.
- Albericio, F., & Subirós-Funosas, R. (2012). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 16(1), 15-27.
- Y.-S. Lee, et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(15), 4938.
- How do I avoid side reactions while doing this peptide coupling reaction? (2025, March 20). Reddit.
- Peptide Purity & Yield Optimizing in SPPS. (2020, November 4). Gyros Protein Technologies.
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Validation & Comparative
A Comparative Study of Substituted Cyclohexanecarboxylic Acid Isomers: A Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the spatial arrangement of atoms within a molecule is a critical determinant of its biological activity. The rigid, yet conformationally dynamic, cyclohexane ring serves as a versatile scaffold in the design of therapeutic agents. When substituted with a carboxylic acid and other functional groups, the resulting isomers—particularly cis and trans diastereomers—can exhibit profoundly different physicochemical properties and pharmacological profiles. This guide provides a comprehensive comparative analysis of substituted cyclohexanecarboxylic acid isomers, offering insights into their synthesis, characterization, and divergent biological activities, supported by experimental data and detailed protocols.
The Significance of Stereoisomerism in Cyclohexanecarboxylic Acids
The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In a disubstituted cyclohexane, such as a 4-substituted cyclohexanecarboxylic acid, the substituents can be arranged in either a cis or trans configuration.
-
Cis isomer: Both substituents are on the same face of the ring. In the chair conformation, one substituent will be in an axial position and the other in an equatorial position.
-
Trans isomer: The substituents are on opposite faces of the ring. In the chair conformation, both substituents can be in equatorial positions (the more stable conformation) or both in axial positions (a less stable conformation).
This seemingly subtle difference in spatial orientation has profound implications for a molecule's interaction with biological targets, its absorption, distribution, metabolism, and excretion (ADME) properties, and its overall therapeutic efficacy and safety profile.
Synthesis and Isomer Separation: A Practical Approach
The synthesis of specific isomers of substituted cyclohexanecarboxylic acids requires careful stereochemical control. A common and illustrative example is the synthesis of cis- and trans-4-tert-butylcyclohexanecarboxylic acid, where the bulky tert-butyl group effectively "locks" the cyclohexane ring in a specific conformation.
Experimental Protocol: Synthesis of cis- and trans-4-tert-Butylcyclohexanecarboxylic Acid
This two-step protocol involves the stereoselective reduction of 4-tert-butylcyclohexanone to the corresponding cyclohexanols, followed by oxidation to the carboxylic acids.
Part A: Stereoselective Reduction of 4-tert-Butylcyclohexanone
The choice of reducing agent dictates the stereochemical outcome of the reduction of the ketone.
-
Synthesis of cis-4-tert-Butylcyclohexanol: Reduction with a bulky reducing agent, such as lithium tri-sec-butylborohydride (L-Selectride®), favors the formation of the cis-isomer through axial attack of the hydride.
-
Synthesis of trans-4-tert-Butylcyclohexanol: Reduction with a less sterically hindered reducing agent, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), generally favors the formation of the more thermodynamically stable trans-isomer via equatorial attack.
Step-by-Step Protocol for trans-4-tert-Butylcyclohexanol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether under an inert atmosphere.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of 4-tert-butylcyclohexanone in anhydrous diethyl ether to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to stir at room temperature for 1 hour, then gently reflux for 2 hours.
-
Cool the reaction mixture in an ice bath and quench the excess LiAlH₄ by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting aluminum salts and wash the filter cake with diethyl ether.
-
Combine the filtrate and the ether washings, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude trans-4-tert-butylcyclohexanol.
-
Purify the product by recrystallization from a suitable solvent like hexanes.
Part B: Oxidation of 4-tert-Butylcyclohexanols to Carboxylic Acids
A robust and widely used method for oxidizing secondary alcohols to carboxylic acids is the Jones oxidation.
Step-by-Step Protocol for Jones Oxidation:
-
Preparation of Jones Reagent: Dissolve chromium trioxide (CrO₃) in water and slowly add concentrated sulfuric acid while cooling in an ice bath.[1]
-
In a flask equipped with a magnetic stirrer, dissolve the synthesized 4-tert-butylcyclohexanol isomer in acetone and cool in an ice bath.
-
Slowly add the prepared Jones reagent to the alcohol solution, maintaining the temperature below 20°C.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the excess oxidant by adding a small amount of isopropanol until the orange color disappears.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purify the respective cis and trans isomers by recrystallization.
Caption: Synthetic workflow for cis- and trans-4-tert-butylcyclohexanecarboxylic acid.
Comparative Physicochemical Properties
The cis and trans isomers of substituted cyclohexanecarboxylic acids often exhibit distinct physicochemical properties that influence their behavior in biological systems. These differences arise from variations in molecular symmetry, dipole moment, and crystal packing.[2]
| Property | General Trend for cis Isomers | General Trend for trans Isomers | Rationale |
| Melting Point | Generally lower | Generally higher | The higher symmetry of trans isomers allows for more efficient crystal lattice packing, leading to stronger intermolecular forces that require more energy to overcome.[2] |
| Boiling Point | Generally higher | Generally lower | Cis isomers often have a net molecular dipole moment, leading to stronger dipole-dipole interactions and a higher boiling point. The dipole moments of symmetrical trans isomers can cancel out. |
| Solubility | Often more soluble in polar solvents | Often less soluble in polar solvents | The higher polarity of cis isomers can lead to better solvation in polar solvents. |
| pKa | Can be slightly different | Can be slightly different | The spatial relationship between the carboxylic acid and other substituents can influence the acidity through inductive and through-space effects. |
| logP | Can be lower | Can be higher | The more compact structure and exposed polar groups of some cis isomers can lead to lower lipophilicity. |
Table 1: Comparative Physicochemical Properties of Selected Isomers
| Compound | Isomer | Melting Point (°C) | pKa (Predicted) | XLogP3-AA |
| 4-tert-Butylcyclohexanecarboxylic Acid | cis | 117[3] | 5.03[3] | 3.3[4] |
| trans | 175-177 | ~4.7-4.9 | 3.3[4] | |
| 4-Aminocyclohexanecarboxylic Acid | cis | 299-301[5] | - | -2.2[6] |
| trans | >300 | - | -2.2[6] | |
| Tranexamic Acid | cis | - | - | - |
| (4-(aminomethyl)cyclohexanecarboxylic acid) | trans | >300[7] | - | - |
Spectroscopic Characterization: Distinguishing Between Isomers
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for differentiating between cis and trans isomers.
-
¹H NMR Spectroscopy: The chemical shift and coupling constants of the protons on the cyclohexane ring are highly sensitive to their axial or equatorial orientation. For example, in 4-tert-butylcyclohexanol, the proton on the carbon bearing the hydroxyl group (H-1) exhibits a different chemical shift and splitting pattern in the cis and trans isomers. In the trans isomer, H-1 is axial and typically appears as a narrow multiplet, while in the cis isomer, H-1 is equatorial and appears as a broader multiplet at a different chemical shift.[2]
-
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the cyclohexane ring are also influenced by the stereochemistry of the substituents.
-
IR Spectroscopy: The C-H bending vibrations in the fingerprint region of the IR spectrum can sometimes be used to distinguish between isomers.[8] For carboxylic acids, the characteristic broad O-H stretch (around 2500-3300 cm⁻¹) and the strong C=O stretch (around 1700 cm⁻¹) will be present in both isomers.
Divergent Biological Activities: The Case of Tranexamic Acid
A compelling example of the pharmacological importance of stereoisomerism in this class of compounds is tranexamic acid, an antifibrinolytic agent used to control bleeding. Tranexamic acid is the trans isomer of 4-(aminomethyl)cyclohexanecarboxylic acid.
The antifibrinolytic activity of tranexamic acid resides almost exclusively in the trans-isomer . This is because the spatial distance and orientation of the amino and carboxyl groups in the trans configuration are optimal for binding to the lysine-binding sites on plasminogen. This binding prevents plasminogen from converting to plasmin, the enzyme responsible for breaking down fibrin clots. The cis-isomer, with a different spatial arrangement of these functional groups, does not fit into the binding site effectively and is therefore largely inactive.
Caption: Mechanism of action of trans-tranexamic acid as an antifibrinolytic agent.
Antimicrobial and Antifungal Activity
Derivatives of cyclohexanecarboxylic acid have also been investigated for their antimicrobial and antifungal properties. While direct comparative studies of cis and trans isomers are not as prevalent as for other biological activities, the stereochemical arrangement of substituents undoubtedly plays a role in their efficacy. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Prepare a stock solution of the test compound (e.g., a cis or trans isomer) in a suitable solvent.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Candida albicans) and add it to each well.
-
Include positive controls (microorganism in broth without the compound) and negative controls (broth only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Table 2: Example of Antifungal Activity of Cyclohexanecarboxylic Acid Derivatives
| Compound | Fungus | MIC (µg/mL) |
| Carboxylic Acid Amide Derivative 1c | Pythium aphanidermatum | 16.75[9] |
| Carboxylic Acid Amide Derivative 1c | Rhizoctonia solani | 19.19[9] |
| Carboxylic Acid Amide Derivative 3c | Pythium aphanidermatum | 19.95[9] |
| Carboxylic Acid Amide Derivative 3c | Rhizoctonia solani | 17.99[9] |
| Boscalid (Control) | Pythium aphanidermatum | 10.68[9] |
| Boscalid (Control) | Rhizoctonia solani | 14.47[9] |
Note: The compounds listed are complex derivatives and not simple cis/trans isomers, but this data illustrates the type of quantitative comparison that is crucial in this field.
Conformational Analysis and Structural Insights from X-ray Crystallography
Single-crystal X-ray crystallography provides definitive proof of the solid-state conformation and stereochemistry of molecules. By analyzing the crystal structures of cis and trans isomers, we can directly visualize the differences in their three-dimensional shapes.
For example, in trans-4-tert-butylcyclohexanecarboxylic acid, the crystal structure would reveal a chair conformation with both the tert-butyl group and the carboxylic acid group in equatorial positions to minimize steric interactions. In contrast, the cis-isomer would show one substituent in an axial position and the other in an equatorial position. This structural information is invaluable for understanding structure-activity relationships and for computational modeling studies.
Caption: Conformational representation of cis and trans-4-tert-butylcyclohexanecarboxylic acid.
Conclusion
The study of substituted cyclohexanecarboxylic acid isomers underscores a fundamental principle in drug design: stereochemistry is paramount. The cis and trans configurations can lead to vastly different physicochemical properties and biological activities. A thorough understanding of the synthesis, separation, characterization, and comparative evaluation of these isomers is essential for the rational design and development of novel therapeutics. This guide provides a foundational framework and practical protocols to aid researchers in this critical endeavor.
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A Comparative Guide to the Structural Validation of 4,4-Dimethylcyclohexane-1-carboxylic Acid Using High-Field NMR Spectroscopy
For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. In this guide, we delve into the structural validation of 4,4-Dimethylcyclohexane-1-carboxylic acid, a substituted cyclohexane derivative. We will explore the power of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for elucidation, providing a detailed workflow, comparative analysis against other techniques, and the underlying scientific rationale for our experimental choices.
The Central Role of NMR in Structural Elucidation
While techniques like Mass Spectrometry (MS) provide crucial information about molecular weight and fragmentation patterns, and Infrared (IR) Spectroscopy identifies functional groups, NMR stands unparalleled in its ability to map the complete carbon-hydrogen framework of a molecule. For a molecule like this compound, with its stereochemical complexities and non-aromatic ring system, NMR is indispensable for confirming connectivity and stereochemistry.[1][2]
The structure of this compound presents a specific set of validation challenges:
-
Confirmation of the Cyclohexane Ring: Distinguishing it from other cyclic or acyclic isomers.
-
Verification of the Gem-Dimethyl Group: Confirming the presence of two methyl groups on the same carbon.
-
Positional Isomerism: Ensuring the carboxylic acid and gem-dimethyl groups are in a 1,4-relationship.
-
Stereochemistry: Although the target molecule is achiral, understanding the conformational dynamics (axial vs. equatorial substituents) of the cyclohexane ring is key to a full structural proof.[3][4]
A Multi-faceted NMR Approach for Unambiguous Validation
A comprehensive NMR analysis for structural validation involves a suite of experiments, each providing a unique piece of the structural puzzle.
¹H NMR: The Initial Proton Map
The proton NMR spectrum provides the first overview of the hydrogen environments in the molecule. For this compound, we anticipate the following signals:
-
Carboxylic Acid Proton (-COOH): A broad singlet, typically in the downfield region (δ 10-13 ppm), which is sensitive to solvent and concentration.[5]
-
Cyclohexane Ring Protons: A series of complex multiplets in the upfield region (δ 1.0-2.5 ppm). The complexity arises from the overlapping signals of axial and equatorial protons and their respective spin-spin couplings.
-
Gem-Dimethyl Protons (-C(CH₃)₂): A sharp singlet at approximately δ 0.9-1.2 ppm, integrating to 6 protons. The singlet nature is a key indicator of the gem-dimethyl substitution, as these protons have no adjacent proton neighbors to couple with.
¹³C NMR and DEPT-135: The Carbon Backbone
The ¹³C NMR spectrum reveals the number of unique carbon environments. Combined with a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment, which differentiates between CH, CH₂, and CH₃ groups, we can build a complete picture of the carbon skeleton.
-
Carboxylic Carbon (-COOH): A signal in the downfield region, typically δ 175-185 ppm.[6][7] This carbon will be absent in the DEPT-135 spectrum as it is a quaternary carbon.
-
Quaternary Carbon (-C(CH₃)₂): A signal in the aliphatic region (δ 30-40 ppm), also absent in the DEPT-135 spectrum.
-
Cyclohexane Carbons: Signals for the CH and CH₂ groups of the ring will appear in the δ 20-50 ppm range. The DEPT-135 experiment will show CH signals as positive peaks and CH₂ signals as negative peaks.
-
Methyl Carbons (-CH₃): A signal in the upfield region (δ 15-30 ppm), appearing as a positive peak in the DEPT-135 spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | DEPT-135 |
| -COOH | 10.0 - 13.0 (broad s, 1H) | 175 - 185 | - |
| C1-H | 2.2 - 2.5 (m, 1H) | 40 - 50 | CH |
| C2,6-H (axial & equatorial) | 1.2 - 2.1 (m, 4H) | 25 - 35 | CH₂ |
| C3,5-H (axial & equatorial) | 1.0 - 1.8 (m, 4H) | 35 - 45 | CH₂ |
| C4 | - | 30 - 40 | - |
| C4-(CH₃)₂ | 0.9 - 1.2 (s, 6H) | 20 - 30 | CH₃ |
Note: These are estimated chemical shift ranges and can vary based on the solvent and experimental conditions.[8][9]
2D NMR: Connecting the Dots
Two-dimensional NMR experiments are crucial for assembling the fragments identified in 1D spectra into the final molecular structure.
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings.[10] For this compound, COSY is essential to trace the connectivity of the protons around the cyclohexane ring. We would expect to see cross-peaks connecting the C1-H proton to the C2,6-H protons, and the C2,6-H protons to the C3,5-H protons. The absence of a COSY correlation for the gem-dimethyl singlet confirms its isolated nature.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹H-¹³C).[10][11] This experiment allows for the unambiguous assignment of each proton signal to its corresponding carbon atom. For example, the singlet at ~1.0 ppm in the ¹H spectrum will show a cross-peak to the methyl carbon signal in the ¹³C spectrum.
The Structural Validation Workflow: A Visual Representation
The logical flow of experiments for a robust structural validation can be visualized as follows:
Caption: Workflow for NMR-based structural validation.
Comparative Analysis: NMR vs. Other Techniques
While NMR is the gold standard for this type of structural elucidation, it's informative to compare its capabilities with other common analytical techniques.
Table 2: Comparison of Analytical Techniques for the Validation of this compound
| Technique | Information Provided | Strengths for this Molecule | Limitations for this Molecule |
| NMR Spectroscopy | Complete C-H framework, connectivity, stereochemistry. | Unambiguously determines the 1,4-substitution pattern and confirms the gem-dimethyl group. | Requires a larger sample amount compared to MS; can be time-consuming. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Confirms the molecular formula (C₉H₁₆O₂).[12][13] | Cannot distinguish between positional isomers (e.g., 3,3-dimethyl or 2,2-dimethyl isomers). |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Clearly shows the broad O-H stretch of the carboxylic acid and the C=O stretch. | Provides no information on the connectivity of the alkyl framework. |
Experimental Protocol
The following is a standard operating procedure for the NMR analysis of this compound.
1. Sample Preparation: a. Dissolve 10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). b. Filter the solution into a 5 mm NMR tube.
2. Instrument Setup: a. Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion. b. Tune and match the probe for both ¹H and ¹³C frequencies. c. Shim the magnetic field to achieve optimal resolution.
3. Data Acquisition: a. ¹H NMR: Acquire with a 45° pulse, a spectral width of ~16 ppm, and a relaxation delay of 2 seconds. b. ¹³C NMR: Acquire with proton decoupling, a spectral width of ~220 ppm, and a relaxation delay of 2 seconds. c. DEPT-135: Use standard instrument parameters to obtain spectra edited for CH, CH₂, and CH₃ signals. d. COSY: Acquire a 2D dataset with a spectral width of ~16 ppm in both dimensions. e. HSQC: Acquire a 2D dataset with the ¹H dimension covering ~16 ppm and the ¹³C dimension covering ~200 ppm.
4. Data Processing: a. Apply Fourier transformation to the acquired FIDs. b. Phase correct the spectra. c. Calibrate the chemical shift scale using the residual solvent peak as a reference. d. Integrate the ¹H NMR signals. e. Analyze the cross-peaks in the 2D spectra to establish connectivities.
Conclusion
The structural validation of this compound is definitively achieved through a systematic application of 1D and 2D NMR techniques. While other methods like MS and IR provide complementary data, only NMR can piece together the complete, unambiguous picture of atomic connectivity and spatial arrangement. The workflow described herein, combining ¹H, ¹³C, DEPT-135, COSY, and HSQC experiments, represents a robust and self-validating protocol essential for the rigorous standards of chemical research and development.
References
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- Kleinpeter, E., & Sefkow, M. (2000). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(3), 541-546.
- Mao, J. D., & Schmidt-Rohr, K. (2004). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 68(22), 4747-4761.
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A Comparative Guide to the Mass Spectrum of 4,4-Dimethylcyclohexane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for Substituted Cycloalkane Carboxylic Acids
Substituted cycloalkane carboxylic acids are pivotal structural motifs in medicinal chemistry and materials science. Their conformational rigidity and lipophilicity are key determinants of their biological activity and material properties. 4,4-Dimethylcyclohexane-1-carboxylic acid, with its gem-dimethyl group, presents a unique analytical challenge. Understanding its behavior under mass spectrometric analysis is crucial for its unambiguous identification and characterization in complex matrices. This guide will focus on electron ionization (EI) mass spectrometry, a common and powerful technique for the structural elucidation of volatile and semi-volatile organic compounds.
Predicted Mass Spectrum and Fragmentation Pathways of this compound
While a publicly available, experimentally derived mass spectrum for this compound is not readily found in common databases, its fragmentation pattern can be reliably predicted based on the well-established principles of mass spectrometry and the known fragmentation of analogous structures. The molecular weight of this compound is 156.22 g/mol .
The primary fragmentation pathways under electron ionization are expected to be driven by the functional groups present: the carboxylic acid and the gem-dimethyl substituted cyclohexane ring.
Key Predicted Fragmentation Pathways:
-
Alpha-Cleavage of the Carboxylic Acid Group: The initial ionization event will likely involve the removal of an electron from one of the oxygen atoms of the carboxylic acid group. Subsequent cleavage of the bond between the carbonyl carbon and the cyclohexane ring is a common fragmentation pathway for carboxylic acids.[1] This would result in the loss of the carboxyl group as a radical (•COOH, 45 Da) or a hydroxyl radical (•OH, 17 Da).
-
Loss of •COOH (m/z 111): This fragmentation would lead to the formation of a 4,4-dimethylcyclohexyl cation.
-
Loss of •OH (m/z 139): This would result in the formation of a 4,4-dimethylcyclohexanecarbonyl cation.
-
-
Ring Fragmentation: The cyclohexane ring itself can undergo fragmentation. The presence of the gem-dimethyl group at the 4-position influences the stability of the resulting carbocations. Cleavage of the ring can occur through various pathways, often initiated by the initial ionization.
-
Loss of Methyl Groups: The gem-dimethyl group can lead to the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion or subsequent fragment ions.
Visualizing the Fragmentation:
Caption: Predicted major fragmentation pathways for this compound.
Comparative Analysis: this compound vs. Cyclohexanecarboxylic Acid
To ground our predictive interpretation in experimental data, we will compare the expected mass spectrum of this compound with the known mass spectrum of its parent compound, cyclohexanecarboxylic acid. The mass spectrum of cyclohexanecarboxylic acid is well-documented in the NIST WebBook.[2][3]
| Feature | This compound (Predicted) | Cyclohexanecarboxylic Acid (Experimental) | Rationale for Differences |
| Molecular Ion (M+) | m/z 156 | m/z 128 | The addition of two methyl groups (2 x 14 Da) to the cyclohexane ring increases the molecular weight by 28 Da. |
| Base Peak | Likely m/z 111 or m/z 57 | m/z 83 | The gem-dimethyl group can stabilize the resulting carbocation after loss of the carboxyl group, making m/z 111 a strong candidate for the base peak. Alternatively, cleavage of the ring could lead to a stable tert-butyl cation at m/z 57. The base peak in cyclohexanecarboxylic acid at m/z 83 corresponds to the cyclohexyl cation. |
| Key Fragment Ions | m/z 141 (M-15), m/z 111 (M-45), m/z 57 | m/z 111 (M-17), m/z 83 (M-45) | The loss of a methyl group (m/z 141) is a unique fragmentation for the dimethylated compound. The loss of the carboxyl group leads to m/z 111 in the dimethylated compound and m/z 83 in the parent compound. |
Experimental Protocol: Acquiring the Mass Spectrum
For researchers seeking to experimentally verify the predicted fragmentation pattern, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended.
Sample Preparation
-
Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Dilution: Prepare a working solution of approximately 10-50 µg/mL in the same solvent.
-
Vialing: Transfer the working solution to a 2 mL autosampler vial with a screw cap and septum.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
GC Column: A non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) is recommended for good peak shape of the carboxylic acid.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Split/splitless injector, operated in splitless mode for optimal sensitivity.
-
Inlet Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-400
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Transfer Line Temperature: 280°C
-
Data Analysis
-
Total Ion Chromatogram (TIC): Identify the peak corresponding to this compound.
-
Mass Spectrum: Extract the mass spectrum from the apex of the chromatographic peak.
-
Interpretation: Analyze the fragmentation pattern and compare it to the predicted spectrum and the spectrum of cyclohexanecarboxylic acid.
Workflow Diagram:
Caption: Workflow for the GC-MS analysis of this compound.
Conclusion
This guide provides a comprehensive, albeit predictive, interpretation of the mass spectrum of this compound. By understanding the fundamental principles of fragmentation and leveraging comparative data from cyclohexanecarboxylic acid, researchers can confidently approach the analysis of this and other substituted cycloalkane carboxylic acids. The provided experimental protocol offers a robust starting point for obtaining high-quality mass spectral data, enabling definitive structural confirmation and facilitating advancements in drug discovery and materials science.
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A Comparative Guide to the Reactivity of Cyclic and Aromatic Carboxylic Acids
Introduction
In the landscape of medicinal chemistry and organic synthesis, carboxylic acids are foundational synthons. Their reactivity, governed by the venerable carboxyl group (-COOH), is a subject of extensive study. However, the nature of the carbon framework to which this group is attached—be it a saturated carbocycle or a delocalized aromatic ring—introduces profound differences in chemical behavior. For researchers, scientists, and drug development professionals, a nuanced understanding of these differences is not merely academic; it is critical for rational drug design, reaction optimization, and the synthesis of complex molecular architectures.
This guide provides an in-depth comparison of the reactivity profiles of cyclic (specifically, cycloaliphatic) and aromatic carboxylic acids. We will move beyond simple definitions to explore the electronic and steric underpinnings of their behavior, supported by experimental data and detailed protocols.
The Decisive Factor: Electronic Environment
The fundamental divergence in reactivity between an aromatic carboxylic acid like benzoic acid and a cyclic counterpart such as cyclohexanecarboxylic acid stems from the hybridization of the carbon atom attached to the carboxyl group.
-
Aromatic Carboxylic Acids: The carboxyl group is bonded to an sp²-hybridized carbon of the benzene ring. This sp² carbon is more electronegative than an sp³ carbon, exerting an electron-withdrawing inductive effect (-I) that influences the acidity and electrophilicity of the carbonyl carbon.[1][2] Furthermore, the π-system of the aromatic ring allows for resonance delocalization, which can stabilize charged intermediates.[3][4]
-
Cyclic (Cycloaliphatic) Carboxylic Acids: The carboxyl group is attached to an sp³-hybridized carbon. Alkyl groups like the cyclohexyl moiety are typically electron-donating (+I effect) relative to hydrogen, which influences reactivity in an opposing manner to the aromatic ring.[3]
These electronic distinctions are the primary drivers of the differences we observe in acidity and reaction kinetics.
Comparative Analysis of Reactivity
Acidity (pKa)
Acidity is the most direct measure of the electronic effects on the carboxyl group. The strength of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion.[4]
-
Aromatic Acids: Benzoic acid is significantly more acidic than cyclohexanecarboxylic acid.[3] This is because the conjugate base (benzoate) is stabilized by two key factors:
-
Inductive Effect: The electron-withdrawing nature of the sp² carbon of the phenyl ring helps to disperse the negative charge of the carboxylate anion.[1]
-
Resonance: The benzoate ion is stabilized by delocalization of the negative charge across the two oxygen atoms. While the phenyl ring itself does not directly participate in the resonance of the carboxylate group (the π systems are orthogonal), its inductive influence is paramount.[3][5]
-
-
Cyclic Acids: The cyclohexyl group in cyclohexanecarboxylic acid has an electron-donating inductive effect (+I). This effect intensifies the negative charge on the carboxylate anion, destabilizing it and making the conjugate acid weaker (less acidic).[3][5]
The following diagram illustrates the electronic factors influencing the stability of the respective conjugate bases.
Caption: Electronic effects on the stability of conjugate bases.
Table 1: Comparison of Acidity and Key Properties
| Property | Aromatic (Benzoic Acid) | Cyclic (Cyclohexanecarboxylic Acid) | Rationale |
| pKa | ~4.2[3][4] | ~4.9[4][5] | Electron-withdrawing sp² carbon and resonance stabilization of the benzoate anion increase acidity. |
| Carbonyl Carbon Electrophilicity | Higher | Lower | The electron-withdrawing phenyl group increases the partial positive charge on the carbonyl carbon. |
| Key Ring Reactions | Electrophilic Aromatic Substitution | Free Radical Halogenation | The aromatic ring is susceptible to electrophiles, while the saturated cyclic ring is not. |
Nucleophilic Acyl Substitution (Esterification & Amide Formation)
These are quintessential reactions for carboxylic acids, proceeding via nucleophilic attack at the electrophilic carbonyl carbon. The increased electrophilicity of the carbonyl carbon in aromatic acids suggests they should react faster. However, steric factors can play a significant role.
-
Esterification: In Fischer esterification, the reaction rate is influenced by both electronics and sterics. While the aromatic ring activates the carbonyl group, it can also introduce steric hindrance, potentially slowing the approach of the nucleophile (the alcohol).[6] For simple, unhindered alcohols, aromatic acids often esterify readily. The kinetics of esterification are complex, but generally, converting a higher-energy carboxylic acid derivative to a lower-energy one is favorable.[7]
-
Amide Formation: Direct condensation of carboxylic acids and amines is challenging due to the formation of a highly unreactive ammonium-carboxylate salt.[8][9] Activating agents (e.g., DCC, TiCl₄) are often required to facilitate the reaction.[9][10] In comparative studies, boronic acid catalysts have been used for the amidation of both benzoic acid and cyclohexanecarboxylic acid, demonstrating that both can be effectively converted, though reaction conditions may require optimization based on the specific substrates.[8][11]
Reduction to Alcohols
Carboxylic acids are generally difficult to reduce, requiring powerful reducing agents like lithium aluminum hydride (LiAlH₄).[12]
-
Aromatic Acids: These can be effectively reduced to primary alcohols (e.g., benzoic acid to benzyl alcohol) using LiAlH₄.[13] The aromatic ring itself is resistant to reduction under these conditions.
-
Cyclic Acids: Cycloaliphatic acids are also readily reduced by LiAlH₄ to the corresponding primary alcohol (e.g., cyclohexanecarboxylic acid to cyclohexylmethanol).
While both are reducible, some reports suggest aromatic carboxylic acids may require more forcing conditions compared to their aliphatic counterparts, though LiAlH₄ is typically sufficient for both.[13] A key difference lies in alternative reduction pathways; the aromatic ring can be reduced under specific, non-hydride conditions like the Birch reduction, a reaction not available to saturated cyclic systems.[14]
Ring-Specific Reactivity
This is an area of stark contrast. The inherent chemical nature of the ring dictates a completely different set of possible reactions.
-
Aromatic Acids: The benzene ring can undergo electrophilic aromatic substitution (EAS) . The carboxylic acid group is a deactivating, meta-directing substituent.[15] This means that reactions like nitration or halogenation will occur more slowly than on benzene itself and will direct the incoming electrophile to the meta position.
-
Cyclic Acids: The saturated alkane ring does not undergo EAS. Its C-H bonds are susceptible to free-radical halogenation under UV light, a reaction characteristic of alkanes.
Experimental Protocol: Comparative Fischer Esterification
To provide a practical illustration of these principles, the following protocol details the synthesis of ethyl benzoate and ethyl cyclohexanecarboxylate. This self-validating system allows for a direct comparison of reaction progress and yield.
Objective: To compare the rate and efficiency of the acid-catalyzed esterification of an aromatic (benzoic acid) and a cyclic (cyclohexanecarboxylic acid) with ethanol.
Materials:
-
Benzoic Acid
-
Cyclohexanecarboxylic Acid
-
Absolute Ethanol (Anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flasks, condensers, Dean-Stark trap, separatory funnel, heating mantles.
Workflow Diagram:
Caption: General workflow for Fischer Esterification.
Procedure (to be run in parallel for both acids):
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add the carboxylic acid (0.10 mol; 12.21 g of benzoic acid OR 12.82 g of cyclohexanecarboxylic acid).
-
Causality: The Dean-Stark trap is crucial. Esterification is an equilibrium reaction. By removing water as an azeotrope with toluene, the equilibrium is shifted towards the product side (Le Châtelier's principle), ensuring a high yield.
-
-
Reagents: Add absolute ethanol (40 mL) and toluene (20 mL).
-
Causality: Ethanol serves as both the nucleophile and a co-solvent. A large excess is used to further favor product formation. Toluene forms a low-boiling azeotrope with water, facilitating its removal.
-
-
Catalysis: Carefully add concentrated sulfuric acid (1 mL) dropwise while stirring.
-
Causality: Sulfuric acid is the catalyst. It protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the weakly nucleophilic alcohol.
-
-
Reaction: Heat the mixture to a gentle reflux using a heating mantle. Collect the water that separates in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Monitoring: The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.
-
Workup: Allow the reaction to cool to room temperature. Carefully transfer the mixture to a 250 mL separatory funnel.
-
Neutralization: Slowly add 50 mL of saturated NaHCO₃ solution to neutralize the sulfuric acid and any unreacted carboxylic acid.
-
Causality: This step is critical for removing acidic impurities. CO₂ will be evolved, so additions must be slow with frequent venting.
-
-
Extraction: Separate the layers. Wash the organic layer with 50 mL of brine (saturated NaCl solution).
-
Causality: The brine wash helps to remove any remaining water from the organic phase and breaks up emulsions.
-
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous MgSO₄.
-
Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude ester. The product can be further purified by distillation if necessary.
-
Analysis: Calculate the yield and characterize the product (e.g., via NMR and IR spectroscopy) to confirm its identity and purity.
Implications for Drug Development
The choice between incorporating a cyclic or aromatic carboxylic acid into a drug candidate has significant consequences.[16] The carboxylic acid moiety is found in over 450 marketed drugs, but it can also lead to poor metabolic stability or limited membrane permeability.[17][18]
-
Acidity and pKa: The higher acidity of aromatic acids means they will be more ionized at physiological pH (7.4) than their cyclic counterparts. This can impact solubility, receptor binding (if an ionic interaction is required), and membrane transport.
-
Metabolism: The aromatic ring can be a site for oxidative metabolism (e.g., hydroxylation) by cytochrome P450 enzymes, a pathway unavailable to saturated cyclic rings.
-
Conformation and Shape: A rigid, planar aromatic ring provides a very different structural scaffold compared to a flexible, three-dimensional cyclohexane ring. This has profound implications for how a molecule fits into a protein's binding pocket.[19]
Often, medicinal chemists will replace a carboxylic acid with a bioisostere—a different functional group with similar physicochemical properties—to overcome these liabilities while retaining biological activity.[18][19][20]
Conclusion
The reactivity of cyclic and aromatic carboxylic acids, while centered on the same functional group, is markedly different. These differences are not arbitrary but are a direct consequence of the electronic nature of the molecular scaffold. Aromatic acids are more acidic due to the electron-withdrawing sp² carbon of the phenyl ring. This electronic effect also enhances the electrophilicity of the carbonyl carbon, influencing the rates of nucleophilic acyl substitution reactions. Finally, the two classes of compounds undergo entirely different sets of ring-specific reactions. For the synthetic and medicinal chemist, appreciating these fundamental principles is essential for designing robust synthetic routes and developing effective therapeutic agents.
References
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A Comparative Guide to the Structure-Activity Relationship (SAR) of Cyclohexanecarboxylic Acid Derivatives for Drug Discovery Professionals
The cyclohexanecarboxylic acid scaffold is a cornerstone in modern medicinal chemistry, valued for its conformational versatility and synthetic tractability. This guide offers an in-depth, comparative analysis of the structure-activity relationships (SAR) of its derivatives across a spectrum of therapeutic targets. By examining experimental data and the rationale behind molecular design, this document serves as a practical resource for researchers engaged in the discovery and optimization of novel therapeutics.
The Enduring Appeal of the Cyclohexanecarboxylic Acid Scaffold
The cyclohexanecarboxylic acid motif is a privileged structure in drug design due to its unique combination of properties. The cyclohexane ring provides a three-dimensional scaffold that can be strategically functionalized to probe the topology of target binding sites.[1] Its conformational flexibility, particularly the chair and boat forms, allows for the precise spatial orientation of substituents, which is a critical determinant of binding affinity.[1] The carboxylic acid group, a key pharmacophoric element, often engages in crucial hydrogen bonding or ionic interactions with biological targets.[2] This guide will dissect the SAR of this versatile scaffold by comparing its application in the development of enzyme inhibitors, G-protein coupled receptor (GPCR) modulators, and kinase inhibitors.
Comparative SAR Analysis Across Target Classes
The adaptability of the cyclohexanecarboxylic acid scaffold is best illustrated by examining its derivatives that have been optimized for different biological targets.
Enzyme Inhibitors: The Case of Diacylglycerol Acyltransferase-1 (DGAT1)
DGAT1 is a key enzyme in triglyceride synthesis, making it an attractive target for the treatment of obesity and type 2 diabetes.[2] Cyclohexanecarboxylic acid derivatives have emerged as potent DGAT1 inhibitors.[2]
Core Directive: The primary SAR driver for this class is the presentation of a lipophilic tail attached to the cyclohexane ring, which occupies a hydrophobic pocket in the enzyme, while the carboxylic acid anchors the molecule to a polar region of the active site.
Experimental Data Summary: DGAT1 Inhibitors
| Compound | Key Substituents | DGAT1 IC50 (nM) | Rationale for Activity |
| Lead Compound | 4-Phenylpiperidine-1-carbonyl | 57 | Establishes a foundational interaction with the enzyme's active site.[2] |
| Optimized Analog | 4-(5-phenylthiazole-2-carboxamido) | 14.8 | The thiazole-carboxamido linker enhances interactions within the binding pocket, leading to a significant increase in potency.[2] |
Causality in Experimental Design: The optimization from the lead compound to the more potent analog was driven by the hypothesis that extending the linker between the cyclohexane core and the phenyl group could access additional hydrophobic interactions within the DGAT1 active site. The improved potency of the optimized analog validates this approach.
GPCR Modulators: CCR2 Antagonists
The C-C chemokine receptor 2 (CCR2) is a GPCR implicated in inflammatory and autoimmune diseases. Cyclohexane-based derivatives have been developed as effective CCR2 antagonists.
Core Directive: For CCR2 antagonists, the SAR is dictated by the spatial arrangement of three key substituents on the cyclohexane ring, which mimic the binding epitope of the natural chemokine ligand.
Experimental Data Summary: CCR2 Antagonists
| Compound | Key Features | CCR2 Binding IC50 (nM) | Key SAR Insight |
| Initial Lead | Trisubstituted cyclohexane | 700 | Demonstrates the viability of the cyclohexane scaffold for CCR2 antagonism. |
| Optimized Antagonist | Alkylsulfone-containing trisubstituted cyclohexane | 9.0 | Introduction of an alkylsulfone group improves both potency and pharmacokinetic properties, including oral bioavailability. |
Trustworthiness Through Self-Validation: The progression from a moderately potent lead to a highly effective antagonist with improved drug-like properties underscores a successful SAR campaign. The consistent improvement in activity with targeted modifications validates the binding hypothesis.
Kinase Inhibitors: p38 MAP Kinase Inhibitors
While direct examples of cyclohexanecarboxylic acid derivatives as potent p38 MAP kinase inhibitors are less common in publicly available literature, the broader class of cyclohexane derivatives serves as a valuable comparative tool.[1] The cyclohexane ring in these inhibitors often functions as a rigid scaffold to correctly orient pharmacophoric groups into the ATP-binding pocket of the kinase.[1]
Core Directive: In this context, the cyclohexane ring acts as a central scaffold, with substituents designed to interact with the hinge region, the DFG motif, and other key features of the kinase active site.
Experimental Data Summary: p38 MAP Kinase Inhibitors (Cyclohexane Analogs)
| Compound Class | Key Structural Feature | p38α IC50 Range (nM) | Implication for Cyclohexanecarboxylic Acid Design |
| Diaryl Pyrazoles | Cyclohexyl substituent on pyrazole | 10-100 | Demonstrates that a cyclohexane ring can be well-tolerated and contribute to potent inhibition by occupying a hydrophobic pocket.[3] |
| Heterobicyclic Scaffolds | Fused cyclohexane ring system | 20-50 | Highlights the use of the cyclohexane motif to create rigid structures that can enhance binding affinity.[4] |
Authoritative Grounding: The successful application of the cyclohexane scaffold in potent p38 MAP kinase inhibitors suggests that incorporating a carboxylic acid moiety, for example, to target a nearby polar residue, could be a viable strategy for developing novel inhibitors with unique binding modes.
Experimental Protocols for SAR Elucidation
The generation of reliable SAR data is contingent on robust and well-validated experimental protocols.
Enzyme Inhibition Assay: IC50 Determination for DGAT1
This protocol outlines a typical procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against DGAT1.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human DGAT1 is pre-incubated with a suitable lipid acceptor. The acyl donor, [¹⁴C]oleoyl-CoA, is prepared at a concentration near its Km value.
-
Compound Preparation: Test compounds are serially diluted in DMSO to create a concentration gradient.
-
Assay Execution:
-
Add 1 µL of each compound dilution to a 96-well plate.
-
Initiate the reaction by adding the enzyme preparation and [¹⁴C]oleoyl-CoA.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by adding a quench solution.
-
-
Detection: The radiolabeled triglyceride product is separated from the unreacted substrate by scintillation proximity assay (SPA) or filtration.
-
Data Analysis: The amount of product formed is quantified, and the percent inhibition for each compound concentration is calculated. The IC50 value is determined by fitting the data to a four-parameter logistic equation.
Cell-Based Cytotoxicity Assay
This assay is crucial for assessing the anti-proliferative effects of compounds, particularly relevant for kinase inhibitors developed as anti-cancer agents.
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., HeLa, A549) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compounds and incubated for 48-72 hours.
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
Data Analysis: The signal from treated cells is normalized to that of vehicle-treated control cells. The IC50 value, representing the concentration at which 50% of cell growth is inhibited, is calculated using a dose-response curve.
Visualizing SAR and Experimental Workflows
SAR Logic Flow for Cyclohexanecarboxylic Acid Derivatives
Caption: A streamlined workflow for determining the IC50 values of test compounds in either enzyme or cell-based assays.
ADME/Pharmacokinetic Considerations
A potent and selective compound is of little therapeutic value if it possesses poor pharmacokinetic properties. [5][6]For cyclohexanecarboxylic acid derivatives, key ADME parameters to consider during optimization include:
-
Absorption: The presence of the carboxylic acid can influence oral bioavailability. Prodrug strategies, such as esterification, are sometimes employed to mask this polar group and enhance absorption. [7]* Distribution: Plasma protein binding is a critical factor. [5]Highly protein-bound drugs have a lower volume of distribution and may have reduced efficacy. [5]* Metabolism: The cyclohexane ring and its substituents can be sites of metabolism by cytochrome P450 enzymes. Understanding the metabolic fate of a compound is essential for predicting its half-life and potential for drug-drug interactions. [7]* Excretion: The route and rate of excretion determine the dosing regimen.
Conclusion and Future Directions
The cyclohexanecarboxylic acid scaffold remains a highly versatile and valuable starting point for the design of novel therapeutics. This guide has provided a comparative overview of its SAR across different target classes, highlighting the key principles that govern its activity. By integrating potent and selective design with a thorough evaluation of ADME properties, researchers can continue to leverage this privileged scaffold to develop the next generation of medicines. The future of drug discovery with this scaffold will likely involve its application to new and challenging targets, as well as the use of advanced computational methods to more accurately predict the biological activity and pharmacokinetic properties of novel derivatives.
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A Comparative Guide to Cross-Referencing Spectral Data for C9H16O2 Isomers
For researchers, scientists, and professionals in drug development, the unambiguous identification of a chemical compound is a cornerstone of rigorous scientific practice. The molecular formula C9H16O2 represents a multitude of isomers, each with unique structural features and, consequently, distinct spectral fingerprints. This guide provides an in-depth, objective comparison of the spectral data for three common isomers of C9H16O2—allyl hexanoate, γ-nonalactone, and 4-hydroxynonenal—to illustrate the power of cross-referencing Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data for accurate structural elucidation.
The Imperative of Multi-Technique Spectral Analysis
Relying on a single spectroscopic technique for compound identification can be misleading. Isomers often exhibit similar features in one type of spectrum but can be clearly differentiated by another. A robust analytical workflow, therefore, necessitates the integration of data from various spectroscopic methods. This guide will demonstrate how the combined insights from IR, ¹H NMR, ¹³C NMR, and MS create a self-validating system for identifying a specific C9H16O2 isomer.
Isomer Selection: A Study in Structural Diversity
The three isomers chosen for this guide—allyl hexanoate, γ-nonalactone, and 4-hydroxynonenal—were selected to represent common yet structurally distinct functionalities arising from the same molecular formula.
-
Allyl Hexanoate: An acyclic ester with a terminal double bond.
-
γ-Nonalactone: A cyclic ester (lactone) with a saturated alkyl chain.
-
4-Hydroxynonenal: An unsaturated aldehyde with a hydroxyl group.
This diversity allows for a comprehensive demonstration of how key spectral features directly correlate with specific structural motifs.
Experimental Data Acquisition: A Standardized Approach
The spectral data presented in this guide were compiled from reputable databases, including the National Institute of Standards and Technology (NIST) WebBook and the Spectral Database for Organic Compounds (SDBS).[1] The experimental conditions for acquiring these spectra, while varying slightly between sources, generally adhere to standard analytical protocols.
Typical Experimental Protocols
-
Infrared (IR) Spectroscopy: Spectra are typically acquired using a Fourier Transform Infrared (FT-IR) spectrometer.[1] Liquid samples are often analyzed as a thin film between salt plates (e.g., NaCl or KBr), while solid samples may be prepared as a KBr pellet or in a Nujol mull.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.[2] Samples are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
-
Mass Spectrometry (MS): Electron Ionization (EI) mass spectra are typically obtained using a mass spectrometer coupled with a gas chromatograph (GC-MS).[1] The electron energy is commonly set at 70 eV.
Spectral Data Comparison: Unraveling the Isomeric Puzzle
The following sections provide a detailed analysis of the IR, ¹H NMR, ¹³C NMR, and mass spectra for each of the three selected C9H16O2 isomers.
Allyl Hexanoate
Structure:
Table 1: Key Spectral Data for Allyl Hexanoate
| Spectroscopic Technique | Key Features and Interpretation |
| IR Spectroscopy | ~3080 cm⁻¹: =C-H stretch (alkene) ~2960, 2870 cm⁻¹: C-H stretch (alkane) ~1740 cm⁻¹: C=O stretch (ester)[3][4] ~1645 cm⁻¹: C=C stretch (alkene) ~1170 cm⁻¹: C-O stretch (ester) |
| ¹H NMR Spectroscopy | ~5.9 ppm (m, 1H): -CH=CH₂ ~5.3 ppm (m, 2H): -CH=CH₂ ~4.6 ppm (d, 2H): -O-CH₂-CH= ~2.3 ppm (t, 2H): -C(=O)-CH₂- ~1.6 ppm (m, 2H): -C(=O)-CH₂-CH₂- ~1.3 ppm (m, 4H): -(CH₂)₂-CH₃ ~0.9 ppm (t, 3H): -CH₃ |
| ¹³C NMR Spectroscopy | ~173 ppm: C=O (ester)[3] ~132 ppm: -CH=CH₂[3] ~118 ppm: -CH=CH₂[3] ~65 ppm: -O-CH₂-[3] ~34, 31, 25, 22, 14 ppm: Alkyl chain carbons[3] |
| Mass Spectrometry | m/z 156: Molecular ion (M⁺)[5] m/z 115: [M - C₃H₅]⁺ (loss of allyl group) m/z 99: [M - C₄H₇O]⁺ m/z 41: [C₃H₅]⁺ (allyl cation - base peak) |
γ-Nonalactone
Structure:
Table 2: Key Spectral Data for γ-Nonalactone
| Spectroscopic Technique | Key Features and Interpretation |
| IR Spectroscopy | ~2930, 2860 cm⁻¹: C-H stretch (alkane) ~1770 cm⁻¹: C=O stretch (γ-lactone - higher frequency due to ring strain) ~1180 cm⁻¹: C-O stretch (ester) |
| ¹H NMR Spectroscopy | ~4.5 ppm (m, 1H): -O-CH- ~2.5 ppm (m, 2H): -C(=O)-CH₂- ~2.0-2.3 ppm (m, 2H): -CH₂-CH-O- ~1.2-1.6 ppm (m, 8H): -(CH₂)₄-CH₃ ~0.9 ppm (t, 3H): -CH₃ |
| ¹³C NMR Spectroscopy | ~177 ppm: C=O (lactone)[6] ~81 ppm: -O-CH-[6] ~36, 32, 29, 28, 25, 23, 14 ppm: Alkyl chain and ring carbons[6] |
| Mass Spectrometry | m/z 156: Molecular ion (M⁺) m/z 85: [M - C₅H₁₁]⁺ (loss of pentyl side chain) - characteristic fragmentation of γ-lactones (base peak)[7] |
4-Hydroxynonenal
Structure:
Table 3: Key Spectral Data for 4-Hydroxynonenal
| Spectroscopic Technique | Key Features and Interpretation |
| IR Spectroscopy | ~3400 cm⁻¹ (broad): O-H stretch (alcohol) ~3020 cm⁻¹: =C-H stretch (alkene) ~2930, 2860 cm⁻¹: C-H stretch (alkane) ~2720, 2820 cm⁻¹ (weak): C-H stretch (aldehyde) ~1690 cm⁻¹: C=O stretch (conjugated aldehyde) ~1640 cm⁻¹: C=C stretch (alkene) |
| ¹H NMR Spectroscopy | ~9.5 ppm (d, 1H): -CHO (aldehyde) ~6.8 ppm (m, 1H): -CH=CH-CHO ~6.1 ppm (m, 1H): -CH=CH-CHO ~4.3 ppm (m, 1H): -CH(OH)- ~2.2 ppm (br s, 1H): -OH ~1.2-1.6 ppm (m, 8H): -(CH₂)₄-CH₃ ~0.9 ppm (t, 3H): -CH₃ |
| ¹³C NMR Spectroscopy | ~194 ppm: C=O (aldehyde)[8] ~158 ppm: -CH=CH-CHO[8] ~135 ppm: -CH=CH-CHO[8] ~72 ppm: -CH(OH)-[8] ~36, 32, 25, 23, 14 ppm: Alkyl chain carbons[8] |
| Mass Spectrometry | m/z 156: Molecular ion (M⁺)[8] m/z 138: [M - H₂O]⁺ (loss of water) m/z 99: [M - C₄H₇O]⁺ m/z 71: [C₅H₁₁]⁺ m/z 57: [C₄H₉]⁺ |
Workflow for Spectral Cross-Referencing
The process of identifying an unknown compound with the molecular formula C9H16O2 involves a systematic comparison of its acquired spectra with the reference data. The following diagram illustrates this workflow.
Caption: Workflow for the identification of a C9H16O2 isomer through spectral data cross-referencing.
Conclusion: The Power of a Multi-faceted Approach
This comparative guide demonstrates that while each spectroscopic technique provides valuable clues, it is the synergy of IR, NMR, and MS data that leads to the confident and accurate identification of a specific C9H16O2 isomer. The distinct spectral features of allyl hexanoate, γ-nonalactone, and 4-hydroxynonenal, as summarized in the tables above, serve as a clear illustration of this principle. By following a systematic workflow of data acquisition, individual spectral analysis, and comprehensive cross-referencing, researchers can overcome the challenges of isomeric ambiguity and ensure the integrity of their scientific findings.
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A Senior Application Scientist's Guide to Determining Diastereoisomer Ratios Using ¹H NMR Spectroscopy
In the landscape of pharmaceutical development and chemical synthesis, the precise control and measurement of stereochemistry are not merely academic exercises—they are critical determinants of a molecule's therapeutic efficacy and safety. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands out as a primary tool for the quantitative analysis of diastereomeric mixtures. Its non-destructive nature, relatively rapid analysis time, and the wealth of structural information it provides make it an indispensable technique in both research and quality control settings.
This guide offers a comprehensive, field-proven perspective on the principles, experimental design, and data analysis involved in accurately determining diastereoisomer ratios using ¹H NMR. We will delve into the causality behind experimental choices, present self-validating protocols, and compare the technique against other common methods.
The Fundamental Principle: Why ¹H NMR Can Distinguish Diastereomers
Unlike enantiomers, which are non-superimposable mirror images and thus have identical physical properties (including NMR spectra) in an achiral environment, diastereomers possess different physical and chemical properties.[1] This fundamental difference is the key to their differentiation by NMR.
Diastereomers are not mirror images of each other, leading to different spatial arrangements of their atoms. Consequently, corresponding protons in two diastereomers exist in slightly different chemical environments. This difference in the local electronic environment results in distinct chemical shifts (δ), allowing separate signals to appear in the ¹H NMR spectrum for each diastereomer. The area under each of these distinct signals, determined by integration, is directly proportional to the number of protons contributing to it.[2][3] By comparing the integrals of corresponding, well-resolved signals from each diastereomer, a direct and accurate measurement of their relative ratio can be established.
Experimental Design and Protocol: A Self-Validating Workflow
Achieving accurate and reproducible quantitative results requires meticulous attention to detail in both the setup of the experiment and the processing of the data. The following protocol is designed to be a self-validating system, ensuring the integrity of your results.
Diagram of the Workflow for Diastereomeric Ratio Determination
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Validation of methyl cyclohexanecarboxylate synthesis methods
An In-Depth Technical Guide and Comparative Analysis of Synthesis Methods for Methyl Cyclohexanecarboxylate
For professionals engaged in organic synthesis, pharmaceuticals, and fragrance development, the selection of an optimal synthetic route is a critical decision governed by factors such as yield, purity, cost, scalability, and safety. Methyl cyclohexanecarboxylate (CAS 4630-82-4), a key intermediate and fragrance component, is no exception.[1][2] This guide provides a comprehensive validation and comparison of the principal methodologies for its synthesis, grounded in experimental data and mechanistic insights to empower researchers in making informed decisions.
We will dissect three primary synthetic strategies: the classic Fischer-Speier Esterification, the high-yield Acyl Chloride route, and the direct Catalytic Hydrogenation of an aromatic precursor. Each method will be evaluated not merely on its outcome, but on the chemical principles that dictate its efficiency and practicality in a modern laboratory setting.
Method 1: Fischer-Speier Esterification
This is the most traditional and widely-taught method for producing esters, relying on the acid-catalyzed reaction between a carboxylic acid and an alcohol.[3][4] Its prevalence is due to the use of inexpensive and readily available starting materials.[5]
Causality and Mechanistic Pathway
The Fischer esterification is a reversible acyl substitution reaction.[6][7] The process is initiated by the protonation of the carbonyl oxygen of cyclohexanecarboxylic acid by a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[8] This crucial first step significantly enhances the electrophilicity of the carbonyl carbon, rendering it susceptible to nucleophilic attack by methanol. The resulting tetrahedral intermediate undergoes a series of proton transfers, converting one of the hydroxyl groups into a good leaving group (water). Elimination of water and subsequent deprotonation of the carbonyl yields the final ester product and regenerates the acid catalyst.[3][8]
The equilibrium nature of this reaction is its primary mechanistic hurdle.[6] To achieve high conversion, the equilibrium must be shifted toward the product side. This is accomplished in accordance with Le Châtelier's Principle, typically by using a large excess of one reactant (usually the less expensive alcohol, methanol) or by actively removing water as it is formed, often with a Dean-Stark apparatus.[3][5][6]
Caption: Mechanism of Fischer-Speier Esterification.
Experimental Protocol: Fischer Esterification
This protocol is adapted from established laboratory procedures for acid-catalyzed esterifications.[8][9][10]
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine cyclohexanecarboxylic acid (1.0 equivalent) and an excess of anhydrous methanol (10-20 equivalents).[9] The methanol serves as both a reactant and the solvent.
-
Catalyst Addition: While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the mixture.[9]
-
Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (~65-70 °C) for 2-10 hours.[5] The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup - Quenching and Extraction: After completion, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with an organic solvent like diethyl ether.[8][9]
-
Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, and finally with brine.[8][9] Be cautious during the bicarbonate wash, as CO₂ evolution will cause pressure buildup.
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[9]
-
Purification: The crude product can be purified by distillation under reduced pressure to yield pure methyl cyclohexanecarboxylate.[5][9]
Caption: Experimental workflow for Fischer Esterification.
Method 2: Synthesis via Cyclohexanecarbonyl Chloride
To overcome the equilibrium limitations of the Fischer method, a more reactive carboxylic acid derivative, an acyl chloride, can be employed. This two-step approach consistently delivers higher yields in shorter reaction times.
Causality and Mechanistic Pathway
Step 1: Acyl Chloride Formation. Cyclohexanecarboxylic acid is first converted to cyclohexanecarbonyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its effectiveness and the convenient nature of its byproducts (SO₂ and HCl), which are gases and are easily removed from the reaction mixture.[5]
Step 2: Esterification. The highly electrophilic acyl chloride reacts rapidly and irreversibly with methanol in an exothermic reaction. A non-nucleophilic base, such as triethylamine or pyridine, is often added to neutralize the HCl generated during this step, preventing potential side reactions.[5] This method's high efficiency stems from the excellent leaving group ability of the chloride ion and the irreversible nature of the final step.
Caption: Two-step synthesis via the acyl chloride intermediate.
Experimental Protocol: Acyl Chloride Method
This protocol is based on standard procedures for acyl chloride synthesis and subsequent esterification.[5]
Step 1: Synthesis of Cyclohexanecarbonyl Chloride
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution) to neutralize HCl and SO₂ gases.
-
Reagent Addition: Add cyclohexanecarboxylic acid (1.0 equivalent) to the flask. Slowly add thionyl chloride (SOCl₂) (1.5 equivalents).[5]
-
Reflux: Heat the mixture to reflux for 1 hour. The reaction is complete when gas evolution ceases.[5]
-
Isolation: Remove the excess thionyl chloride by distillation to obtain the crude cyclohexanecarbonyl chloride, which can often be used in the next step without further purification. A conversion of >99% is reported for this step.[5]
Step 2: Esterification of Cyclohexanecarbonyl Chloride
-
Reaction Setup: In a separate flask cooled in an ice bath, dissolve the crude cyclohexanecarbonyl chloride (1.0 equivalent) in an inert solvent like diethyl ether.
-
Reagent Addition: Slowly add a solution of methanol (1.1 equivalents) and triethylamine (1.1 equivalents) in the same solvent.[5]
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Workup: Filter the mixture to remove the triethylamine hydrochloride salt. Wash the filtrate sequentially with dilute HCl, water, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the product. Purification by distillation can be performed if necessary. An overall yield of >99% is achievable.[5]
Method 3: Catalytic Hydrogenation of Methyl Benzoate
This method represents a fundamentally different approach, starting from an aromatic precursor rather than a pre-formed cyclohexane ring. It is a powerful technique for producing saturated cyclic compounds from aromatic feedstocks.
Causality and Mechanistic Pathway
In this process, the aromatic ring of methyl benzoate is reduced (hydrogenated) to a cyclohexane ring. This requires a heterogeneous catalyst, typically a noble metal like Ruthenium (Ru) or Rhodium (Rh) supported on a high-surface-area material such as carbon (e.g., Ru/C).[5] The reaction is carried out under high pressure with hydrogen gas. The catalyst provides a surface for the adsorption of both the methyl benzoate and H₂, facilitating the cleavage of the H-H bond and the sequential addition of hydrogen atoms across the double bonds of the aromatic ring until it is fully saturated.
Caption: Synthesis by catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation
This is an illustrative protocol; all high-pressure hydrogenations must be conducted with appropriate safety equipment and training.[5]
-
Reaction Setup: In a high-pressure autoclave, place methyl benzoate (1.0 equivalent), a suitable solvent (e.g., methanol), and a catalytic amount of a heterogeneous catalyst (e.g., 5% Ru/C).[5]
-
Hydrogenation: Seal the autoclave, purge with an inert gas (e.g., nitrogen or argon), and then pressurize with hydrogen gas to the desired pressure.
-
Reaction: Heat the mixture to the target temperature while stirring vigorously to ensure efficient mixing of the gas, liquid, and solid catalyst phases. The reaction progress can be monitored by the uptake of hydrogen.
-
Workup: Once the reaction is complete, cool the autoclave, carefully vent the excess hydrogen, and purge with an inert gas.
-
Isolation: Filter the reaction mixture to remove the catalyst. The filtrate can then be concentrated under reduced pressure to yield the crude product, which can be purified by distillation.
Comparative Analysis: A Quantitative Overview
To facilitate method selection, the key parameters of each synthetic route are summarized below.
| Parameter | Fischer-Speier Esterification | Via Cyclohexanecarbonyl Chloride | Catalytic Hydrogenation |
| Starting Materials | Cyclohexanecarboxylic acid, Methanol | Cyclohexanecarboxylic acid, Thionyl chloride, Methanol | Methyl benzoate, Hydrogen gas |
| Key Reagents | Strong acid catalyst (e.g., H₂SO₄) | Thionyl chloride (SOCl₂) | Heterogeneous catalyst (e.g., Ru/C) |
| Typical Yield | 65-95%[9] | >99% (overall)[5] | High (typically >90% for similar reductions) |
| Reaction Time | 2 - 10 hours[5][9] | ~2 - 3 hours (total)[5] | Variable (depends on catalyst, T, P) |
| Reaction Temp. | Reflux (~65°C)[5] | Room temp. to Reflux[5] | Often elevated temperature and pressure |
| Key Advantages | Inexpensive, readily available reagents.[5] | Very high yield, fast, irreversible. | Direct route from aromatic precursors. |
| Disadvantages | Reversible reaction, moderate yields. | Corrosive/hazardous reagents (SOCl₂), HCl byproduct. | Requires specialized high-pressure equipment, catalyst cost, H₂ gas handling.[5] |
Product Validation: Spectroscopic Data
Independent of the synthetic method, the final product must be rigorously characterized to confirm its identity and purity. The following data are typical for methyl cyclohexanecarboxylate.[9]
| Spectroscopy | Characteristic Signals (CDCl₃) |
| ¹H NMR (ppm) | 3.67 (s, 3H, -OCH₃), 2.29 (tt, 1H, -CH-), 1.20-1.95 (m, 10H, -CH₂-) |
| ¹³C NMR (ppm) | 176.8 (C=O), 51.4 (-OCH₃), 43.3, 29.1, 25.8, 25.5 |
| IR (cm⁻¹) | ~2930, 2855 (C-H stretch), ~1735 (strong C=O stretch), ~1170 (C-O stretch) |
Conclusion and Recommendations
The choice of synthesis method for methyl cyclohexanecarboxylate is a classic example of balancing competing factors in synthetic chemistry.
-
Fischer-Speier Esterification remains the most accessible and cost-effective method, particularly for undergraduate laboratories and initial scale-up where moderate yields are acceptable and specialized equipment is unavailable. Its primary drawback is the equilibrium limitation.
-
The Acyl Chloride Method is the superior choice when the highest possible yield and purity are paramount. It is rapid and efficient, making it ideal for research and development where material conservation is critical. However, it requires stringent safety protocols for handling thionyl chloride and managing acidic byproducts.
-
Catalytic Hydrogenation is a powerful industrial technique, especially when inexpensive aromatic feedstocks like methyl benzoate are available. While offering a direct and high-yielding route, the significant capital investment for high-pressure reactors and the cost of noble metal catalysts generally reserve this method for large-scale manufacturing.
Ultimately, the optimal path is dictated by the specific constraints and goals of the project. For most laboratory-scale applications, the trade-off between the simplicity of Fischer esterification and the superior yield of the acyl chloride route will be the central consideration.
References
- Organic Syntheses Procedure. (n.d.). 1-methylcyclohexanecarboxylic acid. Organic Syntheses.
- Palkem India. (n.d.). Methyl cyclohexanecarboxylate: An ester used primarily as an intermediate in organic synthesis. Palkem India.
- PrepChem.com. (n.d.). Synthesis of methyl cyclohexanecarboxylate. PrepChem.com.
- PubChem - NIH. (n.d.). Methyl cyclohexanecarboxylate. PubChem.
- OperaChem. (2024). Fischer Esterification-Typical Procedures. OperaChem.
- Chegg. (2024). Give a detailed, stepwise mechanism for the Fischer esterification of cyclohexanecarboxylic acid with methanol. Chegg.
- OrgoSolver. (n.d.). Carboxylic Acids + Alcohols → Esters (Fischer Esterification). OrgoSolver.
- University of Calgary. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. University of Calgary.
- NIST. (n.d.). Cyclohexanecarboxylic acid, methyl ester. NIST WebBook.
- Wikipedia. (n.d.). Fischer–Speier esterification. Wikipedia.
- Chemistry LibreTexts. (2023). Fischer Esterification. Chemistry LibreTexts.
- Wikipedia. (n.d.). Transesterification. Wikipedia.
- Master Organic Chemistry. (2022). Transesterification. Master Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification. Organic Chemistry Portal.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4,4-Dimethylcyclohexane-1-carboxylic Acid
As a Senior Application Scientist, this guide provides essential, field-proven procedures for the safe and compliant disposal of 4,4-Dimethylcyclohexane-1-carboxylic acid. The protocols outlined below are designed to ensure the safety of laboratory personnel, protect the environment, and adhere to regulatory standards. This document moves beyond a simple checklist to explain the scientific rationale behind each step, empowering researchers to manage chemical waste with confidence and integrity.
Hazard Identification and Immediate Safety Precautions
Before handling or disposing of this compound, a thorough understanding of its hazard profile is paramount. This compound is not benign and requires stringent adherence to safety protocols to prevent injury.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[1] It is crucial to recognize that its acidic nature and chemical structure contribute to its corrosive and irritant properties.
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Pictogram | Hazard Statement |
|---|---|---|
| Skin Corrosion/Irritation | Danger | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Danger | H318: Causes serious eye damage.[1] |
| Specific Target Organ Toxicity | Warning | H335: May cause respiratory irritation.[1] |
These classifications mandate the use of appropriate Personal Protective Equipment (PPE) at all times. Failure to do so can result in chemical burns, irreversible eye damage, or respiratory distress.
Table 2: Mandatory Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes that can cause serious, irreversible eye damage.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents direct skin contact, which can lead to irritation and burns.[3][4] |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination.[4] |
| Respiratory | Use in a well-ventilated area or chemical fume hood. | Minimizes the inhalation of vapors or aerosols that can irritate the respiratory tract.[5][6] |
The Core Principle of Disposal: Segregation as Hazardous Waste
The single most important principle for the disposal of this compound is that it must be treated as hazardous chemical waste . It should never be disposed of down the drain or placed in the regular trash.[2][7][8]
Causality: Why Drain Disposal is Prohibited Some guidelines permit the neutralization and drain disposal of simple, short-chain carboxylic acids (typically those with five or fewer carbon atoms) in very small quantities.[2][9] However, this compound (C9H16O2) is a nine-carbon molecule.[1] Its larger, more complex structure and established hazard profile mean it does not meet the criteria for simple neutralization and drain disposal. Attempting to neutralize this compound without a validated institutional protocol can be dangerous and is a violation of standard environmental regulations.
All waste streams containing this chemical, including pure compound, solutions, and contaminated materials, must be collected for disposal by a licensed hazardous waste management company or your institution's Environmental Health & Safety (EHS) department.[7][10][11]
Step-by-Step Disposal Protocol
Adherence to a systematic protocol ensures safety and regulatory compliance. This workflow is designed to be a self-validating system, where each step logically follows the last to create a secure chain of custody for the waste material.
Step 1: Waste Collection and Segregation
-
Designated Waste Stream: Treat all materials contaminated with this compound as hazardous waste. This includes residual solids, solutions, reaction mixtures, and contaminated items like gloves, weighing paper, and paper towels.[9]
-
Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.[8][12] It is critical to store acids and bases separately and to keep this waste away from incompatible substances like strong oxidizing agents.[12][13]
Step 2: Container Selection and Labeling
-
Container Compatibility: Collect liquid waste in a sturdy, leak-proof container with a secure screw cap.[8][12] The container material must be compatible with the acid; high-density polyethylene (HDPE) is a suitable choice. Avoid metal containers for acidic waste.[11]
-
Proper Labeling: The waste container must be clearly and accurately labeled. Per EPA regulations, the label must include the words "Hazardous Waste" and a clear identification of the contents.[14] List all chemical constituents by their full name, including approximate percentages or volumes.[8][12]
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Designated Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[12][14] This area should be at or near the point of generation and under the control of laboratory personnel.
-
Secondary Containment: All liquid hazardous waste must be stored in secondary containment (such as a chemical-resistant tray or tub) to prevent spills from spreading.[8]
-
Keep Containers Closed: Waste containers must remain securely capped at all times, except when waste is being added.[8][12]
Step 4: Arranging for Pickup and Disposal
-
Contact EHS: Once the container is full or waste is no longer being generated, contact your institution's EHS office or designated hazardous waste coordinator to schedule a pickup.[7] Do not transport hazardous waste yourself.
-
Documentation: Maintain accurate records of the waste generated as required by your institution and local regulations.[10]
Spill and Emergency Procedures
In the event of a spill, prioritize personnel safety.
-
Evacuation and Ventilation: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated, and if the spill is significant, perform the cleanup from within a chemical fume hood if possible.[15]
-
Containment: For liquid spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb large quantities.
-
Cleanup: Carefully sweep or scoop the absorbed material and any solid spill into a designated hazardous waste container.[4]
-
Decontamination: Clean the spill area thoroughly. All materials used for cleanup must be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, following institutional protocols.
Decontamination of Empty Containers
Empty containers that once held this compound are also considered hazardous waste until properly decontaminated.
-
Triple Rinsing: The standard procedure is to triple rinse the empty container with a suitable solvent (e.g., water or another solvent in which the compound is soluble).[7][9]
-
Collect Rinsate: Crucially, the rinsate from all three rinses must be collected and disposed of as liquid hazardous waste.[9] Do not pour the rinsate down the drain.
-
Final Disposal: Once the container has been triple-rinsed, deface or remove the original chemical label.[7] It can then typically be disposed of as regular solid waste or recycled, depending on institutional and local regulations.
Below is a workflow diagram summarizing the decision-making process for the proper disposal of this compound waste.
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Definitive Guide to Personal Protective Equipment for Handling 4,4-Dimethylcyclohexane-1-carboxylic Acid
As a Senior Application Scientist, my primary objective is to empower our partners in research and development with the knowledge to execute their work not only effectively but also with the highest degree of safety. This guide provides essential, field-tested safety protocols for handling 4,4-Dimethylcyclohexane-1-carboxylic acid, focusing on the rationale behind each procedural step to ensure a self-validating system of laboratory safety.
Hazard Identification and Risk Assessment
This compound (CAS No. 25186-27-0) is a solid organic compound that presents significant hazards upon exposure.[1] A thorough understanding of its risk profile is the foundational step in establishing a robust safety protocol.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
H318: Causes serious eye damage. [1]
These classifications mandate a stringent approach to personal protective equipment (PPE) to prevent debilitating injuries. The primary routes of exposure are through skin contact, eye contact, and inhalation of its dust or aerosolized particles.[3]
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE must directly counteract the identified hazards. The following table summarizes the mandatory PPE for handling this compound.
| Hazard Category | GHS Hazard Statement | Recommended Personal Protective Equipment (PPE) |
| Eye Contact | H318: Causes serious eye damage. | Primary: Chemical splash goggles that conform to ANSI Z87.1 standards.[4] Secondary: A full-face shield worn over goggles is required when handling larger quantities (>50g) or when there is a significant risk of splashing.[4][5] |
| Skin Contact | H315: Causes skin irritation. | Gloves: Chemical-resistant nitrile or butyl rubber gloves are required.[5] Gloves must be inspected for integrity before each use and changed immediately upon contamination.[4] Lab Coat: A fully buttoned, chemical-resistant lab coat is mandatory.[4] Footwear: Fully enclosed shoes, preferably made of a chemical-resistant material, are required.[4] |
| Inhalation | H335: May cause respiratory irritation. | Engineering Controls: All handling of the solid compound must occur within a certified chemical fume hood to minimize dust and vapor concentrations.[3][4] Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator with a particle filter is required.[4][6] |
Safe Handling Operational Workflow
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring safety. The following workflow provides a step-by-step guide for handling this compound.
Preparation and Engineering Controls
-
Designated Area: All weighing and handling operations must be conducted in a designated area within a certified chemical fume hood.[4][7]
-
Ventilation Check: Verify the fume hood's functionality (check airflow monitor) before commencing any work.
-
Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, glassware, and appropriately labeled hazardous waste containers, before bringing the chemical into the hood.[4]
-
Emergency Equipment: Ensure an eyewash station and safety shower are unobstructed and readily accessible.[6]
Donning and Handling Protocol
-
Don PPE: Put on all required PPE as detailed in the table above, starting with the lab coat, then eye protection, and finally gloves.
-
Chemical Handling:
-
Carefully open the container inside the fume hood to avoid creating airborne dust.
-
Use a dedicated spatula to transfer the solid. Avoid scooping in a manner that generates dust.
-
If making a solution, add the solid slowly to the solvent to prevent splashing. Always add acid to the solvent, not the other way around.
-
Post-Handling and Decontamination
-
Surface Decontamination: Clean all contaminated surfaces and equipment within the fume hood.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][6][8]
Caption: Diagram 1: Safe Handling Workflow for this compound
Emergency and Disposal Plans
Emergency Procedures
Immediate and correct action is critical in the event of an exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][8][9]
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[6][8][9]
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[3][6][8] If the person is not breathing, provide artificial respiration. Seek medical attention if you feel unwell.[8][9]
-
Ingestion: Clean the mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention.[6][8]
Spill and Waste Disposal
Proper disposal is a critical and regulated component of the chemical lifecycle.
-
Spill Response: For small spills, wear full PPE, control the spill with an appropriate neutralizing agent or inert absorbent material (e.g., vermiculite), and scoop the material into a suitable, labeled container for hazardous waste.
-
Waste Segregation: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[4]
-
Container Disposal: Empty containers are considered hazardous waste unless triple-rinsed with a suitable solvent.[10] The rinsate must be collected and disposed of as hazardous chemical waste. Once properly decontaminated, deface the original labels and dispose of the container according to your institution's guidelines.[10]
-
Final Disposal: All chemical waste must be disposed of through an approved waste disposal plant, following all local, state, and federal regulations.[6][8]
References
- 4,4-Dimethylcyclohexanecarboxylic acid | C9H16O2 | CID 13928743 - PubChem Source: PubChem URL: [Link]
- SAFETY DATA SHEET - Fisher Scientific Source: Fisher Scientific
- This compound 97% | CAS: 25186-27-0 - AChemBlock Source: AChemBlock
- Personal protective equipment for handling 6-Nitroindoline-2-carboxylic acid - Benchchem Source: BenchChem
- 4,4-Dimethylcyclohex-1-ene-1-carboxylic acid - Safety Data Sheet - AK Scientific, Inc. Source: AK Scientific, Inc.
- What PPE Should You Wear When Handling Acid 2024? - LeelineWork Source: LeelineWork URL: [Link]
- SAFETY DATA SHEET - Cyclohexane carboxylic acid - Thermo Fisher Scientific Source: Thermo Fisher Scientific URL: [Link]
- Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric Source: Unknown URL: [Link]
- 3,4-Dimethylcyclohexane-1-carboxylic acid | C9H16O2 | CID 23039924 - PubChem Source: PubChem URL: [Link]
- SAFETY DATA SHEET - 1-Cyclohexene-1-carboxylic Acid - TCI Chemicals Source: TCI Chemicals
- SAFETY DATA SHEET - Cyclohexanecarboxylic acid - Fisher Scientific Source: Fisher Scientific URL: [Link]
- HAZARDOUS MATERIAL FACT SHEET - Empty Chemical Container Disposal Source: Unknown URL: [Link]
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- 1. 4,4-Dimethylcyclohexanecarboxylic acid | C9H16O2 | CID 13928743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-Dimethylcyclohexane-1-carboxylic acid | C9H16O2 | CID 23039924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
